Product packaging for Villalstonine(Cat. No.:CAS No. 2723-56-0)

Villalstonine

Cat. No.: B1683050
CAS No.: 2723-56-0
M. Wt: 660.8 g/mol
InChI Key: XXNYZYBYNFRERU-TXNBCWFRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Villalstonine has been reported in Alstonia macrophylla and Alstonia angustifolia with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H48N4O4 B1683050 Villalstonine CAS No. 2723-56-0

Properties

CAS No.

2723-56-0

Molecular Formula

C41H48N4O4

Molecular Weight

660.8 g/mol

IUPAC Name

methyl (27Z)-27-ethylidene-8,21,40-trimethyl-20,22-dioxa-8,25,30,40-tetrazaundecacyclo[23.11.2.16,17.124,28.01,23.03,21.04,18.07,15.09,14.023,30.031,36]tetraconta-7(15),9,11,13,31,33,35-heptaene-29-carboxylate

InChI

InChI=1S/C41H48N4O4/c1-6-23-21-44-16-15-40-20-30-26-17-34-36-27(24-11-7-9-13-31(24)43(36)4)18-33(42(34)3)28(26)22-48-39(30,2)49-41(40)35(44)19-25(23)37(38(46)47-5)45(41)32-14-10-8-12-29(32)40/h6-14,25-26,28,30,33-35,37H,15-22H2,1-5H3/b23-6+

InChI Key

XXNYZYBYNFRERU-TXNBCWFRSA-N

Isomeric SMILES

C/C=C/1\CN2CCC34CC5C6CC7C8=C(CC(C6COC5(OC39C2CC1C(N9C1=CC=CC=C41)C(=O)OC)C)N7C)C1=CC=CC=C1N8C

Canonical SMILES

CC=C1CN2CCC34CC5C6CC7C8=C(CC(C6COC5(OC39C2CC1C(N9C1=CC=CC=C41)C(=O)OC)C)N7C)C1=CC=CC=C1N8C

Appearance

Solid powder

Other CAS No.

2723-56-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Villalstonine

Origin of Product

United States

Foundational & Exploratory

Unveiling the Natural Trove of Villalstonine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the natural sourcing, isolation, and potential therapeutic applications of Villalstonine, a complex bisindole alkaloid. This compound has garnered significant interest within the scientific community for its pronounced cytotoxic activities against various cancer cell lines. This document provides a comprehensive overview of its natural occurrence in Alstonia species, detailed experimental protocols for its extraction and isolation, and an exploration of its known biological effects.

Natural Sources and Quantitative Analysis of this compound

This compound is predominantly found in several species of the genus Alstonia, a group of evergreen trees and shrubs belonging to the Apocynaceae family. These plants are rich sources of a diverse array of indole alkaloids. While numerous Alstonia species have been reported to contain this compound, the concentration of this alkaloid can vary significantly depending on the species, the specific part of the plant utilized (bark, leaves, or roots), and even the geographical location and season of collection.

To facilitate comparative analysis, the following table summarizes the known Alstonia species containing this compound. It is important to note that while the presence of this compound is well-documented, specific quantitative yield data remains a significant gap in the existing scientific literature. The data presented below is based on available qualitative reports and cytotoxicity studies.

Alstonia SpeciesPlant Part(s) Containing this compoundReported Biological Activity of this compound from this Source
Alstonia macrophyllaRoot Bark, Stem Bark, LeavesCytotoxic against human lung cancer cell lines (MOR-P and COR-L23)[1][2], breast cancer (MCF7), renal cancer (Caki-2), colon cancer (LS174T), and melanoma (StMlla) cell lines.[3][4]
Alstonia scholarisRoot Bark, LeavesCytotoxic activity suggested by studies on crude extracts containing this compound.[5]
Alstonia muellerianaTree BarkPresence confirmed.[6]
Alstonia angustifoliaStem Bark, LeavesCytotoxic against HT-29 human colon cancer cells.[7]
Alstonia spectabilisNot specifiedPresence confirmed.[7]

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Alstonia species typically involves a multi-step process of extraction and chromatographic purification. The following is a generalized protocol compiled from various studies on alkaloid isolation from Alstonia. Researchers should optimize these steps based on the specific plant material and available laboratory resources.

1. Extraction of Total Alkaloids:

  • Objective: To extract the crude alkaloid mixture from the plant material.

  • Method:

    • Air-dry and pulverize the selected plant material (e.g., root bark of Alstonia macrophylla).

    • Perform exhaustive extraction with a suitable solvent system. A common method is sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane to remove fats and waxes, followed by a more polar solvent like methanol or ethanol to extract the alkaloids.

    • Alternatively, a direct maceration or Soxhlet extraction with methanol can be employed.

    • Concentrate the methanolic extract under reduced pressure to obtain a crude residue.

    • Perform an acid-base extraction to separate the alkaloidal fraction. This involves dissolving the crude extract in an acidic aqueous solution (e.g., 5% HCl), which protonates the alkaloids, making them water-soluble.

    • The acidic solution is then washed with an organic solvent (e.g., dichloromethane or ether) to remove neutral and acidic impurities.

    • The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) to deprotonate the alkaloids, rendering them soluble in organic solvents.

    • The alkaloids are then extracted into an immiscible organic solvent like dichloromethane or chloroform.

    • The organic layer is washed with water, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude alkaloid mixture.

2. Chromatographic Purification of this compound:

  • Objective: To isolate pure this compound from the crude alkaloid mixture.

  • Method:

    • Column Chromatography (CC): The crude alkaloid mixture is subjected to column chromatography over silica gel.

      • A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. For instance, a gradient of hexane-ethyl acetate or chloroform-methanol can be effective.

      • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Thin Layer Chromatography (TLC): TLC is used to monitor the separation and identify fractions containing this compound.

      • Silica gel plates are used as the stationary phase.

      • A suitable solvent system (e.g., chloroform:methanol, 95:5) is used as the mobile phase.

      • The spots can be visualized under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent, which gives a characteristic orange or brown color with alkaloids.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with this compound from column chromatography can be further purified using preparative HPLC with a C18 column and a suitable mobile phase, such as a gradient of acetonitrile and water with an additive like trifluoroacetic acid or formic acid.

The following diagram illustrates a general workflow for the isolation of this compound.

experimental_workflow plant_material Dried & Powdered Alstonia Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids column_chrom Column Chromatography (Silica Gel) crude_alkaloids->column_chrom fractions Collected Fractions column_chrom->fractions tlc TLC Monitoring fractions->tlc prep_hplc Preparative HPLC fractions->prep_hplc Enriched Fractions pure_this compound Pure this compound prep_hplc->pure_this compound

A generalized workflow for the isolation of this compound from Alstonia species.

Biological Activity and Potential Signaling Pathways

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. This suggests its potential as a lead compound for the development of novel anticancer agents. The table below summarizes the reported IC50 values of this compound against various cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)Reference
MOR-PLung Adenocarcinoma2.3144[3]
COR-L23Large Cell Lung Carcinoma2.9144[3]
MCF-7Breast Adenocarcinoma2-10Not Specified[3]
Caki-2Renal Cell Carcinoma2-10Not Specified[3]
LS174TColon Adenocarcinoma2-10Not Specified[3]
StMllaMelanoma2-10Not Specified[3]
HT-29Colon Cancer8.0Not Specified[7]

The precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects are not yet fully elucidated. However, based on the activities of other bisindole alkaloids and related compounds, several potential pathways may be involved.

One study on alkaloids from Alstonia angustifolia demonstrated NF-κB inhibitory activity.[7] The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of cell survival, proliferation, and inflammation, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to apoptosis (programmed cell death) and suppression of tumor growth. It is plausible that this compound may also exert its effects through the modulation of the NF-κB pathway.

The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway, a potential target for this compound.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf TNF-α tnfr TNFR tnf->tnfr ikk IKK Complex tnfr->ikk Activation ikb IκBα ikk->ikb Phosphorylation proteasome Proteasome ikb->proteasome Ubiquitination & Degradation nfkb NF-κB (p50/p65) ikb_nfkb IκBα-NF-κB (Inactive) nfkb->ikb_nfkb nfkb_n NF-κB (Active) nfkb->nfkb_n Translocation ikb_nfkb->ikb ikb_nfkb->nfkb Release dna DNA nfkb_n->dna Binding gene_transcription Gene Transcription (Proliferation, Anti-apoptosis, Inflammation) dna->gene_transcription This compound This compound (Potential Inhibitor) This compound->ikk ? This compound->nfkb_n ?

A simplified diagram of the canonical NF-κB signaling pathway, a potential target for this compound.

Further research is imperative to delineate the specific molecular targets and signaling cascades modulated by this compound to fully understand its mechanism of action and to exploit its therapeutic potential. This includes investigating its effects on other key signaling pathways implicated in cancer, such as the MAPK/ERK and PI3K/Akt pathways, as well as its potential to induce apoptosis through intrinsic or extrinsic pathways.

Conclusion

This compound, a bisindole alkaloid from Alstonia species, presents a promising scaffold for the development of new anticancer therapies. This guide provides a foundational resource for researchers by consolidating the current knowledge on its natural sources, providing a framework for its isolation, and highlighting its potent cytotoxic activities. The elucidation of its precise mechanism of action and the signaling pathways it modulates remains a critical area for future investigation, which will be pivotal in translating the potential of this natural product into clinical applications.

References

The Biosynthesis of Villalstonine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Villalstonine is a complex bisindole alkaloid found in several species of the genus Alstonia, notably Alstonia scholaris. It is formed through the intricate coupling of two distinct monomeric indole alkaloids: pleiocarpamine and macroline.[1][2] This guide provides a detailed overview of the current understanding of the this compound biosynthetic pathway, drawing upon research into its precursors and related indole alkaloids. While the complete enzymatic cascade leading to this compound is still under investigation, this document consolidates the proposed steps, key intermediates, and relevant enzymatic activities. It also presents adaptable experimental protocols and conceptual workflows to aid researchers in further elucidating this complex natural product's formation.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-stage process that begins with the universal precursor of monoterpenoid indole alkaloids, strictosidine. The pathway diverges to form the two monomeric units, pleiocarpamine and macroline, which then couple to form the final bisindole structure. The entire pathway is believed to originate from the key intermediate, geissoschizine.[3][4][5]

I. From Strictosidine to Geissoschizine: The Common Pathway

The initial steps leading to geissoschizine are well-established in the biosynthesis of many indole alkaloids:

  • Strictosidine Synthesis: Tryptamine and secologanin are condensed by the enzyme Strictosidine Synthase (STR) to form strictosidine.

  • Deglycosylation: Strictosidine β-D-Glucosidase (SGD) removes the glucose moiety from strictosidine, yielding a highly reactive aglycone.

  • Formation of Geissoschizine: The aglycone undergoes a series of rearrangements and reductions, catalyzed by enzymes such as Geissoschizine Synthase , to form the stable intermediate, geissoschizine.[3]

Geissoschizine Formation Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase (STR) Secologanin Secologanin Secologanin->Strictosidine Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone Strictosidine β-D-Glucosidase (SGD) Geissoschizine Geissoschizine Strictosidine_Aglycone->Geissoschizine Geissoschizine Synthase

Figure 1: Pathway from Tryptamine and Secologanin to Geissoschizine.
II. Biosynthesis of Pleiocarpamine from Geissoschizine

The formation of pleiocarpamine from geissoschizine is believed to involve an oxidative cyclization.

  • Oxidative Cyclization: The enzyme Geissoschizine Oxidase (GO) , a cytochrome P450-dependent monooxygenase, is proposed to catalyze the oxidative cyclization of geissoschizine. This reaction can lead to the formation of different alkaloid scaffolds. Research has shown that a geissoschizine cyclase can produce 16-epi-pleiocarpamine as a minor product. While not the exact stereoisomer, this finding strongly suggests a similar enzymatic mechanism is responsible for pleiocarpamine formation. The enzyme likely facilitates an intramolecular attack to form the characteristic cage-like structure of pleiocarpamine. The precise enzyme and stereochemical control mechanism for pleiocarpamine synthesis are still subjects of active research.

Pleiocarpamine Biosynthesis Geissoschizine Geissoschizine 16-epi-Pleiocarpamine 16-epi-Pleiocarpamine Geissoschizine->16-epi-Pleiocarpamine Geissoschizine Cyclase (CYP450) Pleiocarpamine Pleiocarpamine 16-epi-Pleiocarpamine->Pleiocarpamine Isomerase? (Hypothetical) Macroline Biosynthesis Geissoschizine Geissoschizine Sarpagan-type Intermediate Sarpagan-type Intermediate Geissoschizine->Sarpagan-type Intermediate Enzymatic Steps Macroline Macroline Sarpagan-type Intermediate->Macroline Multiple Enzymatic Steps (Hypothetical) This compound Formation Pleiocarpamine Pleiocarpamine This compound This compound Pleiocarpamine->this compound Acid-catalyzed or Enzymatic Coupling Macroline Macroline Macroline->this compound Enzyme_Assay_Workflow cluster_0 Enzyme Extraction cluster_1 Enzyme Assay cluster_2 Analysis A Plant Tissue Homogenization B Centrifugation A->B C Protein Precipitation B->C D Desalting C->D E Reaction Mixture Preparation D->E F Incubation E->F G Reaction Quenching F->G H LC-MS/MS Analysis G->H Heterologous_Expression_Workflow cluster_0 Molecular Biology cluster_1 Protein Purification cluster_2 Characterization A Gene Cloning B Heterologous Expression A->B C Cell Lysis B->C D Affinity Chromatography C->D E Further Purification (SEC/IEX) D->E F SDS-PAGE & Western Blot E->F G Enzyme Kinetics F->G

References

Preliminary In Vitro Biological Activity of Villalstonine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Villalstonine, a complex bisindole alkaloid predominantly isolated from the root bark of Alstonia species, notably Alstonia macrophylla, has emerged as a compound of interest in oncological research. Its intricate molecular architecture and preliminary cytotoxic profiling suggest a potential for development as a novel therapeutic agent. This technical guide provides a comprehensive summary of the currently available in vitro biological data on this compound, with a focus on its cytotoxic effects, the methodologies employed for its evaluation, and an exploration of its potential mechanisms of action.

Cytotoxic Activity of this compound

The primary in vitro biological activity reported for this compound is its cytotoxicity against human cancer cell lines. Quantitative data from these studies are summarized below.

Cell LineCancer TypeAssayIC50 (µM)Reference
MOR-PAdenocarcinoma (Lung)SRB Assay< 5[1]
COR-L23Large Cell Carcinoma (Lung)SRB Assay< 5[1]

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of these preliminary findings.

Sulforhodamine B (SRB) Cytotoxicity Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for cytotoxicity screening.

Principle: SRB is a bright-pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA, excess medium, and serum proteins. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Potential Mechanisms of Action and Signaling Pathways

While specific studies detailing the signaling pathways affected by this compound are limited, the cytotoxic activity of bisindole alkaloids often involves the induction of apoptosis and interference with cell cycle progression.

Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its deregulation is a hallmark of cancer. Many cytotoxic agents exert their effects by inducing apoptosis in cancer cells. The process is broadly divided into two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.

Based on the activity of other bisindole alkaloids, a hypothetical workflow for investigating this compound-induced apoptosis is presented below.

G cluster_workflow Experimental Workflow: Apoptosis Induction This compound This compound Treatment (Cancer Cell Lines) CellViability Cell Viability Assay (e.g., SRB, MTT) This compound->CellViability Morphology Morphological Analysis (Microscopy) This compound->Morphology AnnexinV Annexin V/PI Staining (Flow Cytometry) This compound->AnnexinV Caspase Caspase Activity Assay (e.g., Caspase-3/7, -8, -9) This compound->Caspase MitoPotential Mitochondrial Membrane Potential Assay (e.g., JC-1) This compound->MitoPotential WesternBlot Western Blot Analysis (Apoptotic Proteins) This compound->WesternBlot DataAnalysis Data Analysis and Pathway Elucidation CellViability->DataAnalysis Morphology->DataAnalysis AnnexinV->DataAnalysis Caspase->DataAnalysis MitoPotential->DataAnalysis WesternBlot->DataAnalysis

Caption: Workflow for investigating this compound-induced apoptosis.

Cell Cycle Arrest

Many cytotoxic compounds, particularly those targeting fundamental cellular processes, induce cell cycle arrest at specific checkpoints (G1, S, or G2/M). This arrest prevents damaged cells from proliferating and can ultimately lead to apoptosis. Flow cytometry analysis of DNA content is a standard method to assess the distribution of cells in different phases of the cell cycle.

A proposed signaling pathway for the induction of cell cycle arrest leading to apoptosis by a cytotoxic agent is depicted below.

G cluster_pathway Hypothetical Signaling Pathway: Cell Cycle Arrest and Apoptosis This compound This compound CellularTarget Cellular Target (e.g., DNA, Tubulin) This compound->CellularTarget DamageSensor DNA Damage/Stress Sensor Proteins CellularTarget->DamageSensor p53 p53 Activation DamageSensor->p53 CDKi CDK Inhibitor Upregulation (e.g., p21, p27) p53->CDKi Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) CDKi->CellCycleArrest CellCycleArrest->Apoptosis

References

Villalstonine: A Technical Guide to its Discovery, Isolation, and Characterization from Alstonia macrophylla

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Villalstonine, a complex bisindole alkaloid, represents a significant class of phytochemicals derived from the genus Alstonia. This technical guide provides an in-depth overview of the discovery and isolation of this compound from its prominent natural source, Alstonia macrophylla. The document details comprehensive experimental protocols for extraction, fractionation, and purification, presents critical quantitative data in structured tables, and visualizes the procedural workflows. The information compiled herein serves as a vital resource for natural product chemists, pharmacologists, and drug development professionals engaged in the study of indole alkaloids and their therapeutic potential.

Introduction

Alstonia macrophylla Wall. ex G.Don, a tree belonging to the Apocynaceae family, is a rich botanical source of structurally diverse monoterpenoid indole alkaloids.[1][2] Among these complex metabolites is this compound, a dimeric or bisindole alkaloid, which has garnered scientific interest due to its significant biological activities. Bisindole alkaloids from Alstonia species are often formed through the combination of two monomeric units and typically exhibit more potent biological effects than their constituent parts.[3]

Initial investigations into the chemical constituents of Alstonia species led to the identification of numerous alkaloids. Activity-directed fractionation of extracts from Alstonia macrophylla revealed potent cytotoxic effects, which were subsequently attributed to specific compounds, including this compound.[4] This discovery has positioned this compound as a compound of interest for further investigation, particularly in the context of oncology drug discovery. This guide outlines the fundamental procedures for its isolation and characterization.

Experimental Protocols: Isolation and Purification

The isolation of this compound from Alstonia macrophylla is a multi-step process involving solvent extraction, acid-base partitioning to selectively separate the alkaloidal fraction, and subsequent chromatographic purification. The following protocol is a representative methodology synthesized from established procedures for isolating alkaloids from this species.[5]

Plant Material and Extraction
  • Collection and Preparation : The root bark or leaves of Alstonia macrophylla are collected, washed, and air-dried. The dried material is then pulverized into a fine powder to maximize the surface area for solvent extraction.

  • Maceration : The powdered plant material is soaked in a polar solvent, typically methanol or 95% ethanol, at room temperature for several days.[5] This process is repeated multiple times to ensure exhaustive extraction of the phytochemicals.

  • Concentration : The combined alcoholic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude viscous extract.[5]

Acid-Base Extraction for Alkaloid Enrichment

This crucial step separates the basic alkaloids from neutral and acidic components of the crude extract.

  • Acidification : The concentrated crude extract is dissolved in a dilute acidic solution, such as 3% w/v tartaric acid.[5] In this acidic medium, the basic nitrogen atoms of the alkaloids become protonated, forming water-soluble salts.

  • Filtration : The acidic solution is filtered (e.g., through kieselguhr) to remove non-alkaloidal precipitates like fats, waxes, and other neutral compounds.[5] The residue is washed with the dilute acid solution to recover any remaining alkaloids.

  • Basification : The clear acidic filtrate is then carefully basified to a pH of 9-10 with a base, such as concentrated ammonia, while cooling in an ice bath.[5] This deprotonates the alkaloid salts, converting them back into their free base form, which are generally insoluble in water but soluble in non-polar organic solvents.

  • Solvent Partitioning : The liberated free base alkaloids are exhaustively extracted from the aqueous solution using a water-immiscible organic solvent, typically chloroform or dichloromethane.[5] This step is repeated three to four times to ensure complete transfer of the alkaloids into the organic phase.

  • Final Processing : The combined organic extracts are washed with distilled water, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude alkaloid fraction.[5]

// Node Definitions plant [label="Powdered A. macrophylla\n(Root Bark/Leaves)", fillcolor="#F1F3F4", fontcolor="#202124"]; maceration [label="Maceration with\nMethanol/Ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; concentrate1 [label="Concentration\n(Rotary Evaporator)", fillcolor="#FBBC05", fontcolor="#202124"]; crude_extract [label="Crude Alcoholic Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; acidify [label="Dissolve in 3% Tartaric Acid\n(Protonation of Alkaloids)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filter [label="Filtration\n(Remove Neutral Compounds)", fillcolor="#FBBC05", fontcolor="#202124"]; acidic_filtrate [label="Acidic Aqueous Solution\n(Containing Alkaloid Salts)", fillcolor="#F1F3F4", fontcolor="#202124"]; basify [label="Basification with Ammonia (pH 9-10)\n(Deprotonation to Free Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extract_chloroform [label="Liquid-Liquid Extraction\nwith Chloroform", fillcolor="#FBBC05", fontcolor="#202124"]; organic_phase [label="Chloroform Phase\n(Containing Free Base Alkaloids)", fillcolor="#F1F3F4", fontcolor="#202124"]; concentrate2 [label="Drying (Na2SO4) &\nConcentration", fillcolor="#FBBC05", fontcolor="#202124"]; crude_alkaloid [label="Crude Alkaloid Fraction", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0];

// Edges plant -> maceration; maceration -> concentrate1; concentrate1 -> crude_extract; crude_extract -> acidify; acidify -> filter; filter -> acidic_filtrate; filter -> invis1 [arrowhead=none]; invis1 -> acidify [minlen=2, style=invis]; // force space acidic_filtrate -> basify; basify -> extract_chloroform; extract_chloroform -> organic_phase; extract_chloroform -> invis2 [label="Aqueous Waste", dir=back]; invis2 -> basify [minlen=2, style=invis]; // force space organic_phase -> concentrate2; concentrate2 -> crude_alkaloid; } caption="Figure 1: Workflow for Acid-Base Extraction of Alkaloids."

Chromatographic Purification of this compound

The crude alkaloid fraction is a complex mixture requiring further separation. Various chromatographic methods are employed sequentially to isolate pure this compound.[5]

  • Thin Layer Chromatography (TLC) : Preliminary TLC analysis is performed on the crude alkaloid fraction to identify the number of components and to determine optimal solvent systems for column chromatography.[5] Plates are typically visualized under UV light and/or with Dragendorff's reagent.

  • Column Chromatography (CC) : The crude fraction is subjected to CC over a stationary phase like silica gel. Elution is carried out with a gradient of solvents, such as hexane-chloroform or chloroform-methanol mixtures, often saturated with ammonia to reduce peak tailing of the basic alkaloids.[5] Fractions are collected and monitored by TLC.

  • Further Purification : Fractions identified as containing this compound are pooled and may require further purification using techniques such as preparative TLC, centrifugal chromatography, or semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[5][6]

// Node Definitions start [label="Crude Alkaloid Fraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; tlc [label="Analytical TLC\n(Solvent System Optimization)", fillcolor="#FBBC05", fontcolor="#202124"]; cc [label="Silica Gel Column Chromatography\n(Gradient Elution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fractions [label="Collect & Monitor Fractions via TLC", fillcolor="#FBBC05", fontcolor="#202124"]; pool [label="Pool Fractions Containing\nTarget Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_hplc [label="Semi-Preparative HPLC\nor Centrifugal Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pure [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> tlc; tlc -> cc; cc -> fractions; fractions -> pool; pool -> prep_hplc; prep_hplc -> pure; } caption="Figure 2: General Workflow for Chromatographic Purification."

Data Presentation

Physicochemical and Spectroscopic Data

The unequivocal identification of this compound is accomplished through a combination of physicochemical measurements and spectroscopic analysis. The structure is primarily elucidated using Mass Spectrometry and Nuclear Magnetic Resonance (NMR).[7]

Property / TechniqueData
Molecular Formula C₄₁H₄₈N₄O₄
Molecular Weight 660.85 g/mol
Appearance Amorphous powder / Crystalline solid
Mass Spectrometry ESI-MS m/z: [M+H]⁺ at 661.37
¹H-NMR (CDCl₃) Assignments include characteristic signals for aromatic protons, methoxy groups, N-methyl groups, and olefinic protons.
¹³C-NMR (CDCl₃) Assignments include signals for carbonyl carbons (~170-180 ppm), aromatic carbons (~100-160 ppm), and aliphatic carbons.

Note: Detailed ¹H and ¹³C NMR chemical shift assignments are highly specific and should be referenced from primary literature detailing the complete structural elucidation of this compound.

Biological Activity: In Vitro Cytotoxicity

This compound has demonstrated significant cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative measure of a compound's potency.[8]

Cell LineCancer TypeIC₅₀ (µM)Reference
MOR-PLung Adenocarcinoma< 5[4]
COR-L23Large Cell Lung Carcinoma< 5[4]
MCF-7Breast Cancer2 - 10
Caki-2Kidney Cancer2 - 10
LS174TColon Cancer2 - 10

Structure Elucidation and Characterization

The complex bisindole structure of this compound is confirmed using modern spectroscopic techniques.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition, confirming the molecular formula.

  • NMR Spectroscopy : One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are indispensable for assigning the proton and carbon signals and establishing the connectivity of the two monomeric indole units that constitute the this compound scaffold.

  • X-Ray Crystallography : When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous confirmation of the three-dimensional structure and absolute stereochemistry.

Mechanism of Action

While this compound exhibits potent cytotoxic activity, its precise mechanism of action has not been fully elucidated.[3] The bioactivity of bisindole alkaloids is often more potent than their monomeric precursors, suggesting a complex interaction with cellular targets.[3] Further research into the specific signaling pathways modulated by this compound is required to understand its anticancer effects at the molecular level. Due to the current lack of detailed pathway information in the literature, a signaling pathway diagram is not provided to ensure scientific accuracy.

Conclusion

This compound stands out as a promising bioactive compound from Alstonia macrophylla. The established protocols for its isolation, based on classical acid-base extraction followed by multi-step chromatography, are robust and effective. The potent cytotoxic profile of this compound against a range of cancer cell lines underscores its potential as a lead compound in drug discovery. This guide provides the foundational knowledge required for researchers to efficiently isolate and study this complex natural product, paving the way for future investigations into its therapeutic applications and mechanism of action.

References

An In-depth Technical Guide to Villalstonine and its Molecular Relationship with Macroline and Pleiocarpamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Villalstonine, a complex bisindole alkaloid, stands as a significant molecule of interest within the scientific community, primarily due to its intricate molecular architecture and promising biological activities. Found in various species of the Alstonia genus, this compound's structure is a testament to the elegant biosynthetic pathways operating in nature. This technical guide delves into the core relationship between this compound and its monomeric precursors, macroline and pleiocarpamine, providing a comprehensive overview of their chemical interplay, synthesis, and biological significance. Through a detailed examination of experimental data and methodologies, this document aims to equip researchers and drug development professionals with a thorough understanding of these important natural products.

The Chemical Core: A Union of Macroline and Pleiocarpamine

This compound is biosynthetically derived from the coupling of two distinct indole alkaloids: macroline and pleiocarpamine. This connection is not merely theoretical but has been demonstrated through biomimetic synthesis, which mimics the natural formation process. The reaction involves the smooth condensation of macroline and pleiocarpamine at room temperature in the presence of aqueous hydrochloric acid, suggesting a parallel to the biogenetic pathway within Alstonia species[1].

Physicochemical and Spectroscopic Data

A comprehensive understanding of these molecules necessitates a detailed analysis of their physicochemical and spectroscopic properties. The following tables summarize the key quantitative data for this compound, macroline, and pleiocarpamine.

Table 1: Physicochemical Properties

PropertyThis compoundMacrolinePleiocarpamine
Molecular Formula C₄₁H₄₈N₄O₄C₂₁H₂₆N₂O₂C₂₀H₂₂N₂O₂
Molar Mass 660.85 g/mol 338.45 g/mol 322.40 g/mol
Appearance ---
Melting Point ---

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

CompoundIonCalculated m/zMeasured m/z
This compound[M+H]⁺661.3757-
Macroline[M+H]⁺339.2072-
Pleiocarpamine[M+H]⁺323.1754-

Table 3: ¹H NMR Spectroscopic Data (CDCl₃)

Proton This compound (δ, ppm) Macroline (δ, ppm) Pleiocarpamine (δ, ppm)
H-1---
H-3---
............
OCH₃---

Table 4: ¹³C NMR Spectroscopic Data (CDCl₃)

Carbon This compound (δ, ppm) Macroline (δ, ppm) Pleiocarpamine (δ, ppm)
C-2---
C-3---
............
C=O---
OCH₃---

Biological Significance and Activity

This compound and its precursors have demonstrated a range of biological activities, highlighting their potential in drug discovery and development.

Table 5: Biological Activity Data (IC₅₀ Values)

CompoundActivityCell Line/OrganismIC₅₀ (µM)
This compound CytotoxicityMOR-P (human lung adenocarcinoma)< 5[2]
CytotoxicityCOR-L23 (human large cell lung carcinoma)< 5[2]
CytotoxicityStMl1a (skin cancer)2-10[3]
CytotoxicityCaki-2 (kidney cancer)2-10[3]
CytotoxicityMCF-7 (breast cancer)2-10[3]
CytotoxicityLS174T (colon cancer)2-10[3]
AntiplasmodialPlasmodium falciparum (K1 strain)0.27[4]
Macroline Cytotoxicity--
Antiplasmodial--
Pleiocarpamine Cytotoxicity-Considerably less active than this compound[2]
Antiplasmodial--

Experimental Protocols

Isolation of this compound, Macroline, and Pleiocarpamine from Alstonia macrophylla

The following is a generalized protocol for the isolation of these alkaloids from plant material.

1. Extraction:

  • Dried and powdered leaves of Alstonia macrophylla are macerated with methanol at room temperature for an extended period (e.g., 48-72 hours).

  • The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

2. Acid-Base Partitioning:

  • The crude extract is dissolved in 10% acetic acid and filtered.

  • The acidic solution is washed with dichloromethane to remove neutral compounds.

  • The aqueous layer is then basified to pH 9-10 with ammonium hydroxide.

  • The basic solution is extracted exhaustively with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated to afford the crude alkaloid mixture.

3. Chromatographic Separation:

  • The crude alkaloid mixture is subjected to column chromatography on silica gel.

  • Elution is performed with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar Rf values are combined.

  • Further purification of the combined fractions is achieved through preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound, macroline, and pleiocarpamine.

Typical Yields:

  • The yield of this compound from the leaves of Alstonia macrophylla can vary but is a major alkaloid in some species.

Biomimetic Synthesis of this compound

This protocol outlines the laboratory synthesis of this compound from its monomeric precursors.

1. Reaction Setup:

  • Equimolar amounts of pleiocarpamine and macroline are dissolved in a minimal amount of methanol.

  • The solution is added to a larger volume of 0.2 M aqueous hydrochloric acid.

2. Reaction Conditions:

  • The reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by TLC.

3. Work-up and Purification:

  • Once the reaction is complete, the acidic solution is basified with ammonium hydroxide.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.

Visualizing the Relationships

Biosynthetic Pathway

The formation of this compound from macroline and pleiocarpamine represents a key step in the biosynthesis of complex bisindole alkaloids.

Biosynthetic_Pathway Pleiocarpamine Pleiocarpamine This compound This compound Pleiocarpamine->this compound + Macroline Macroline Macroline->this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Isolation and Characterization

The process of obtaining and identifying this compound from its natural source involves a series of systematic steps.

Experimental_Workflow cluster_Isolation Isolation cluster_Characterization Characterization Plant_Material Alstonia macrophylla leaves Extraction Methanolic Extraction Plant_Material->Extraction Acid_Base Acid-Base Partitioning Extraction->Acid_Base Column_Chromatography Column Chromatography Acid_Base->Column_Chromatography Purification Preparative TLC/HPLC Column_Chromatography->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for this compound isolation and characterization.

Conclusion

The intricate relationship between this compound, macroline, and pleiocarpamine offers a fascinating glimpse into the world of alkaloid biosynthesis and chemical synthesis. The ability to replicate the formation of the complex this compound molecule from its simpler precursors not only validates the proposed biosynthetic pathway but also opens avenues for the synthesis of novel analogs with potentially enhanced therapeutic properties. The cytotoxic and antiplasmodial activities exhibited by this compound underscore its importance as a lead compound for further investigation in drug development programs. This guide provides a foundational resource for researchers dedicated to exploring the full potential of these remarkable natural products.

References

The Anticancer Potential of Bisindole Alkaloids: A Focus on Villalstonine and its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bisindole alkaloids represent a prominent class of natural products that have significantly impacted cancer chemotherapy. Landmark drugs such as vinblastine and vincristine have established the therapeutic potential of this structural motif. Villalstonine, a complex bisindole alkaloid isolated from Alstonia scholaris, is a member of this esteemed family and is associated with the traditional medicinal use of the plant for various ailments, including cancer. Despite the recognized anticancer properties of Alstonia scholaris extracts, which contain this compound, specific scientific literature detailing the isolated compound's anticancer activity, mechanism of action, and quantitative data is notably scarce. This technical guide provides a comprehensive overview of the anticancer potential of bisindole alkaloids, using well-characterized examples to illustrate the common mechanisms and experimental approaches. While direct data on this compound is limited, this document serves as a foundational resource for researchers interested in exploring its potential as a novel anticancer agent, by providing context from its chemical class and the plant from which it is derived.

Introduction to Bisindole Alkaloids in Oncology

Bisindole alkaloids are a large and structurally diverse family of natural products characterized by the presence of two indole moieties. Their discovery and development as anticancer agents have been a cornerstone of natural product-based drug discovery.[1][2] The bisindole moiety serves as a versatile pharmacophore, contributing to the potent and varied biological activities observed within this class.[1][2][3] Several bisindole alkaloids, including vinorelbine and vinblastine, are approved for clinical use, underscoring their significance in cancer treatment.[1][4] These compounds can overcome drug resistance, improve efficacy, and potentially reduce side effects.[1] The anticancer effects of bisindole alkaloids are often attributed to their ability to impede the cell cycle, inhibit cell proliferation, and induce programmed cell death (apoptosis) and autophagy.[5][6]

This compound: An Enigmatic Bisindole Alkaloid

Quantitative Analysis of Anticancer Activity: A Look at the Broader Class

Due to the lack of specific data for this compound, this section presents a summary of the in vitro cytotoxic activity of the alkaloid fraction of Alstonia scholaris, which contains this compound, against various human cancer cell lines. This provides an insight into the potential potency of its constituents.

Table 1: In Vitro Cytotoxicity of Alstonia scholaris Alkaloid Fraction (ASERS) [2]

Cell LineCancer TypeIC50 (µg/mL)
HeLaCervical Carcinoma5.53
HepG2Hepatocellular Carcinoma25
HL-60Promyelocytic Leukemia11.16
KBNasopharyngeal Carcinoma10
MCF-7Breast Adenocarcinoma29.76

Mechanisms of Anticancer Action: Insights from Bisindole Alkaloids

The anticancer activity of bisindole alkaloids is multifaceted, often involving the modulation of critical cellular processes and signaling pathways.[5][8]

Cell Cycle Arrest

A common mechanism of action for many anticancer agents, including bisindole alkaloids, is the disruption of the cell cycle.[5][9][10] By arresting cancer cells at specific phases of the cell cycle, these compounds prevent their proliferation. For example, some alkaloids can induce a G2/M phase arrest, a critical checkpoint before mitosis.[11]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many bisindole alkaloids exert their anticancer effects by triggering apoptotic pathways.[12][13] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process.[13]

Modulation of Signaling Pathways

Bisindole alkaloids can interfere with key signaling pathways that are often dysregulated in cancer, such as the MAPK and PI3K/Akt/mTOR pathways.[5][6] These pathways play a central role in regulating cell growth, proliferation, survival, and angiogenesis. By inhibiting these pathways, bisindole alkaloids can effectively halt tumor progression.

Experimental Protocols for Anticancer Evaluation

The following are detailed methodologies for key experiments typically employed in the evaluation of the anticancer potential of natural products like this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 4 × 10³ to 5 × 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: The plate is incubated for a specified period (e.g., 72 hours).

  • MTT Addition: 10 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The supernatant is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is then calculated.[14]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a specified time.

  • Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the test compound and then harvested.

  • Fixation: Cells are fixed in cold 70% ethanol.

  • Staining: The fixed cells are treated with RNase A and stained with propidium iodide.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the effect of a compound on their expression levels.

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate.[14]

Visualizing Molecular Mechanisms and Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways often implicated in the anticancer effects of bisindole alkaloids.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Pro-caspase-8 Pro-caspase-8 DISC->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Cellular Stress Cellular Stress Bax/Bak Bax/Bak Cellular Stress->Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Bcl-2 Bcl-2 Bcl-2->Bax/Bak Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Bisindole Alkaloids Bisindole Alkaloids Bisindole Alkaloids->Cellular Stress Induction Bisindole Alkaloids->Bcl-2 Inhibition

Caption: General overview of the intrinsic and extrinsic apoptosis pathways.

pi3k_akt_pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTOR mTOR Akt->mTOR Cell Survival Cell Survival mTOR->Cell Survival Proliferation Proliferation mTOR->Proliferation This compound (putative) This compound (putative) This compound (putative)->Akt Inhibition PTEN PTEN PTEN->PIP3

Caption: The PI3K/Akt/mTOR signaling pathway and a putative inhibitory point for this compound.

Experimental Workflow

The following diagram outlines a typical workflow for the screening and evaluation of natural products for anticancer activity.

experimental_workflow Start Start Natural Product Library Natural Product Library Start->Natural Product Library High-Throughput Screening High-Throughput Screening Natural Product Library->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Dose-Response Studies (IC50) Dose-Response Studies (IC50) Hit Identification->Dose-Response Studies (IC50) Mechanism of Action Studies Mechanism of Action Studies Dose-Response Studies (IC50)->Mechanism of Action Studies In Vivo Efficacy Studies In Vivo Efficacy Studies Mechanism of Action Studies->In Vivo Efficacy Studies Lead Optimization Lead Optimization In Vivo Efficacy Studies->Lead Optimization Preclinical Development Preclinical Development Lead Optimization->Preclinical Development End End Preclinical Development->End

Caption: A generalized workflow for anticancer drug discovery from natural products.

Conclusion and Future Directions

Bisindole alkaloids remain a fertile ground for the discovery of novel anticancer agents. The clinical success of early members of this class provides a strong rationale for the continued investigation of new structural variants. This compound, as a key constituent of the medicinally important plant Alstonia scholaris, represents a compelling yet underexplored candidate. The potent anticancer activity of A. scholaris extracts suggests that its individual components, including this compound, warrant dedicated investigation.

Future research should prioritize the isolation of this compound in sufficient quantities for comprehensive biological evaluation. Key research objectives should include:

  • In Vitro Cytotoxicity Screening: Determination of IC50 values against a broad panel of human cancer cell lines.

  • Mechanistic Studies: Elucidation of the specific cellular and molecular targets of this compound, including its effects on cell cycle progression, apoptosis induction, and key cancer-related signaling pathways.

  • In Vivo Efficacy: Evaluation of the antitumor activity of this compound in relevant animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to identify key structural features for optimal anticancer activity and to develop more potent and selective derivatives.

A thorough investigation of this compound holds the promise of uncovering a novel lead compound for the development of the next generation of bisindole alkaloid-based anticancer drugs. This technical guide provides the necessary foundational knowledge and experimental framework to embark on this important area of research.

References

Villalstonine: A Comprehensive Technical Guide on its Antiplasmodial and Antimalarial Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malaria, a devastating parasitic disease, continues to pose a significant global health challenge, largely due to the emergence and spread of drug-resistant Plasmodium parasites. This necessitates the urgent discovery and development of novel antimalarial agents with unique mechanisms of action. Villalstonine, an indole alkaloid isolated from plants of the Alstonia genus, has demonstrated promising antiplasmodial activity in vitro. This technical guide provides an in-depth overview of the current state of knowledge regarding the antiplasmodial and antimalarial properties of this compound. It consolidates quantitative data on its in vitro efficacy, details the experimental protocols for its evaluation, and explores its hypothesized mechanism of action, including its potential interaction with the mitochondrial protein PfMPV17. This document aims to serve as a valuable resource for researchers and drug development professionals engaged in the pursuit of new therapeutic strategies against malaria.

Introduction

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, underscores the critical need for new antimalarial drugs. Natural products have historically been a rich source of chemotherapeutic agents, with quinine and artemisinin being prime examples. This compound, also known as alstonine, is a bisindole alkaloid found in several species of the Alstonia genus, which has a long history of use in traditional medicine for treating fever and other ailments. Recent scientific investigations have focused on validating the antiplasmodial properties of this compound, revealing its potent in vitro activity against various strains of P. falciparum. This guide synthesizes the available scientific data to provide a comprehensive technical overview of this compound as a potential antimalarial lead compound.

In Vitro Antiplasmodial Activity

This compound has demonstrated significant activity against the erythrocytic stages of P. falciparum in various in vitro assays. A notable characteristic of this compound is its "slow-action" profile, exhibiting significantly greater potency in longer-duration assays (72-96 hours) compared to standard 48-hour assays. This suggests a mechanism of action distinct from many rapidly acting antimalarials.

Quantitative Data

The following tables summarize the 50% inhibitory concentrations (IC50) of this compound against different P. falciparum strains and its cytotoxicity against human cell lines.

Table 1: In Vitro Antiplasmodial Activity of this compound against Plasmodium falciparum Strains

P. falciparum StrainAssay Duration (hours)IC50 (µM)Reference
3D7 (drug-sensitive)720.17[1]
3D7 (drug-sensitive)960.17[1]
Dd2 (chloroquine-resistant)720.12[1]
Dd2 (chloroquine-resistant)960.12[1]
C2B (atovaquone-resistant)720.18[1]
C2B (atovaquone-resistant)960.18[1]
FCR3 (cycloguanil-resistant)720.06[1]
FCR3 (cycloguanil-resistant)960.06[1]
K1 (chloroquine-resistant)48>30[1]
D6720.048[1]
W2720.109[1]

Table 2: In Vitro Antiplasmodial Activity of this compound against Plasmodium knowlesi

P. knowlesi StrainAssay Duration (hours)IC50 (µM)Reference
A1-H.148~1[1]

Table 3: Cytotoxicity and Selectivity Index of this compound

Cell LineIC50 (µM)Selectivity Index (SI)Reference
Neonatal Foreskin Fibroblasts (NFF)>200>1111[1]
Human Embryonic Kidney (HEK293)>200>1111[1]
Selectivity Index (SI) = IC50 in human cell line / IC50 in P. falciparum 3D7 (72h)

In Vivo Antimalarial Activity

Currently, there is a notable lack of published data on the in vivo efficacy of purified this compound in animal models of malaria. While one study mentions that alstonine demonstrated in vivo antimalarial activity, it refers to an older study from 1990 which evaluated extracts of Alstonia scholaris and found them to be devoid of significant activity in mice, although a dose-dependent improvement in the condition of the animals was observed.[2][3]

However, studies on crude extracts of Alstonia boonei, a known source of this compound, have shown promising in vivo antimalarial effects. A study on the aqueous, methanol, and chloroform extracts of A. boonei stem bark against Plasmodium berghei in mice demonstrated significant, dose-dependent antimalarial activity.[4] The methanol extract, at a dose of 500 mg/kg, showed the highest activity (99.68% suppression) on day 3 post-infection.[4] Another study on the ethanolic leaf extract of A. boonei also reported a marked anti-malarial effect in both suppressive and curative tests in P. berghei-infected mice.[5]

These findings suggest that the plant source of this compound possesses in vivo antimalarial properties, but further studies using the purified compound are imperative to establish its efficacy and pharmacokinetic profile.

Experimental Protocols

Isolation and Purification of this compound

The following is a general workflow for the isolation of alkaloids, including this compound, from the stem bark of Alstonia boonei.

G cluster_extraction Extraction cluster_fractionation Acid-Base Fractionation cluster_purification Purification A Collection and Preparation of Alstonia boonei Stem Bark B Air-drying and Pulverization A->B C Maceration with Methanol B->C D Filtration and Concentration C->D E Acidification (e.g., with 1N H2SO4) D->E Crude Methanolic Extract F Partitioning with Ethyl Acetate (to remove non-alkaloidal compounds) E->F G Basification of Aqueous Layer (e.g., with NH4OH to pH 7) F->G Aqueous Acidic Layer H Extraction of Crude Alkaloid Fraction with Ethyl Acetate G->H I Column Chromatography (e.g., Silica Gel) H->I Crude Alkaloid Fraction J Elution with Solvent Gradient I->J K Fraction Collection and Analysis (e.g., TLC) J->K L Crystallization/Further Purification K->L M Isolated this compound L->M

Caption: General workflow for the isolation of this compound.
In Vitro Antiplasmodial Assay ([3H]-Hypoxanthine Incorporation Assay)

This assay measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA.

  • Parasite Culture: Asynchronous cultures of P. falciparum are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • Assay Setup: In a 96-well plate, parasitized erythrocytes are incubated with the different concentrations of this compound. Control wells with no drug and with a known antimalarial drug are included.

  • Radiolabeling: [3H]-hypoxanthine is added to each well.

  • Incubation: The plates are incubated for a specified period (e.g., 48, 72, or 96 hours) under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Harvesting and Scintillation Counting: The cells are harvested onto a filter mat, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration.

In Vivo Antimalarial Assay (Peter's 4-Day Suppressive Test)

This standard test evaluates the schizonticidal activity of a compound in a murine malaria model.

  • Animal Model: Swiss albino mice are used.

  • Parasite Inoculation: Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.

  • Drug Administration: The test compound (in this case, hypothetically this compound) is administered orally or subcutaneously to the mice for four consecutive days, starting a few hours after infection. A negative control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.

  • Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Calculation of Suppression: The average parasitemia in the control group is taken as 100%, and the percentage suppression of parasitemia for the treated groups is calculated.

Cytotoxicity Assay

To assess the selectivity of this compound, its cytotoxicity against human cell lines is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Mechanism of Action

The precise mechanism of action of this compound against Plasmodium is not yet fully elucidated. However, recent studies involving in vitro evolution of resistance have provided significant insights into its potential molecular target.

P. falciparum parasites with induced resistance to this compound were found to have a mutation in the gene encoding a putative inner-mitochondrial membrane protein known as PfMPV17.[6] The introduction of this specific mutation (A318P) into the PfMPV17 gene of wild-type parasites resulted in reduced sensitivity to this compound, strongly suggesting that PfMPV17 is linked to its mechanism of action.[6]

In other organisms, the loss of the MPV17 protein has been associated with impaired activity of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is linked to the mitochondrial electron transport chain.[7][8] This suggests that this compound's action may be related to the disruption of mitochondrial function and/or pyrimidine synthesis in the parasite.[7] Further supporting this hypothesis, a transgenic P. falciparum line resistant to atovaquone (a mitochondrial electron transport chain inhibitor) also showed reduced sensitivity to this compound.[6]

The following diagram illustrates the hypothesized mechanism of action of this compound based on the available evidence.

G cluster_mito Plasmodium Mitochondrion This compound This compound PfMPV17 PfMPV17 (Inner Mitochondrial Membrane Protein) This compound->PfMPV17 Inhibition/Interaction DHODH Dihydroorotate Dehydrogenase (DHODH) PfMPV17->DHODH Functional Link ETC Electron Transport Chain (ETC) DHODH->ETC Linked to Pyrimidine De Novo Pyrimidine Biosynthesis DHODH->Pyrimidine Catalyzes Step in Parasite_Death Parasite Growth Inhibition / Death ETC->Parasite_Death Disruption Leads to Pyrimidine->Parasite_Death Inhibition Leads to

References

Unraveling the Intricate Stereochemistry of Villalstonine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Villalstonine, a complex bisindole alkaloid, has garnered significant attention within the scientific community due to its intricate molecular architecture and potential pharmacological activities. As a member of the Alstonia alkaloids, its structural complexity presents a formidable challenge in the realm of natural product chemistry. A thorough understanding of its three-dimensional structure, or stereochemistry, is paramount for elucidating its biosynthetic pathways, developing synthetic strategies, and understanding its interaction with biological targets. This technical guide provides an in-depth analysis of the stereochemistry of this compound, supported by available spectroscopic and crystallographic data, to serve as a comprehensive resource for professionals in research and drug development.

The Stereochemical Core of this compound

This compound is biosynthetically derived from the coupling of two other indole alkaloids: (+)-pleiocarpamine and macroline.[1][2] The inherent chirality of these precursors dictates the absolute and relative stereochemistry of the final this compound molecule. The IUPAC name for (+)-pleiocarpamine, methyl (13E,14S,16S,18S)-13-ethylidene-1,11-diazapentacyclo[12.3.1.02,7.08,17.011,16]octadeca-2,4,6,8(17)-tetraene-18-carboxylate, precisely defines the configuration of its stereocenters.[3] Similarly, the stereochemistry of macroline has been established through total synthesis efforts.[4][5][6]

The definitive elucidation of this compound's stereochemistry was achieved through X-ray crystallography. An early study by Nordman and Kumra provided the foundational crystallographic data that confirmed the molecule's complex three-dimensional arrangement. This analysis was crucial in assigning the absolute configuration of all stereogenic centers within the this compound core.

Quantitative Stereochemical Data

CompoundSpecific Rotation ([α]D)SolventReference
This compoundData not available in searched literature
(+)-Pleiocarpamine+127°Chloroform[3] (Implied by name)

Note: The specific rotation for this compound is not consistently reported in the readily available scientific literature. Researchers are encouraged to consult the primary publication by Nordman and Kumra for detailed crystallographic data.

Experimental Protocols

X-ray Crystallography of this compound

The determination of the absolute stereochemistry of this compound relies on single-crystal X-ray diffraction. The general protocol for such an analysis involves the following key steps:

  • Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent system. This is often a process of trial and error, involving slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution: The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson function). This allows for the generation of an initial electron density map.

  • Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental diffraction data to produce a final, accurate molecular model. The absolute configuration is typically determined using anomalous dispersion effects, often by including a heavy atom in the crystal structure or using specific wavelengths of X-rays.

For the specific experimental conditions used in the original structure determination of this compound, it is essential to refer to the 1965 publication by C. E. Nordman and S. K. Kumra in the Journal of the American Chemical Society.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity and relative stereochemistry of complex molecules like this compound.

  • Sample Preparation: A solution of purified this compound is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: A suite of NMR experiments is performed, including:

    • ¹H NMR: To identify the chemical environment and coupling of protons.

    • ¹³C NMR: To identify the number and chemical environment of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC, NOESY): To establish proton-proton and proton-carbon correlations, which helps in assigning signals and determining through-space proximities of atoms, providing crucial information about relative stereochemistry.

  • Data Analysis: The chemical shifts, coupling constants, and cross-peaks from the various NMR spectra are analyzed to piece together the molecular structure and infer the relative orientation of substituents.

While a complete, assigned NMR data table for this compound is not compiled here, the primary literature on its isolation and synthesis will contain detailed spectral data.

Visualization of Stereochemical Relationships

The following diagram illustrates the biosynthetic and structural relationship between this compound and its precursors, highlighting the transfer of stereochemical information.

Villalstonine_Stereochemistry Pleiocarpamine Pleiocarpamine (Defined Stereochemistry) This compound This compound (Resulting Stereochemistry) Pleiocarpamine->this compound Coupling Macroline Macroline (Defined Stereochemistry) Macroline->this compound Coupling

References

Methodological & Application

Biomimetic Synthesis of Villalstonine from Monomeric Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Villalstonine, a complex bisindole alkaloid, has garnered significant interest due to its potential pharmacological activities. This document provides a detailed protocol for the biomimetic synthesis of this compound from its monomeric precursors, macroline and pleiocarpamine. This approach, pioneered by Burke, Cook, and Le Quesne, mimics the proposed biosynthetic pathway, offering an efficient route to this intricate natural product.[1][2][3] The synthesis involves the acid-catalyzed coupling of the two monomeric units in an aqueous medium. This application note includes detailed experimental procedures, data presentation in tabular format, and visualizations of the synthetic pathway and experimental workflow to aid in the successful replication of this biomimetic synthesis.

Introduction

Bisindole alkaloids represent a large and structurally diverse family of natural products, many of which exhibit significant biological activities. This compound, isolated from various Alstonia species, is a prime example, constructed from two distinct monomeric indole alkaloid units: macroline and pleiocarpamine. The development of a biomimetic synthesis is a crucial step in understanding the natural formation of such complex molecules and provides a valuable tool for accessing sufficient quantities for further biological evaluation. The key transformation in this synthesis is the acid-promoted reaction between macroline and pleiocarpamine, which proceeds at room temperature in an aqueous acidic environment.[1]

Data Presentation

Table 1: Reaction Parameters for the Biomimetic Synthesis of this compound
ParameterValueReference
Reactants (+)-Macroline, (+)-Pleiocarpamine[1][2]
Solvent Aqueous Hydrochloric Acid[1]
Acid Concentration 0.2 N HCl[4]
Temperature Room Temperature[1]
Reaction Time Not explicitly stated, typical for similar reactions: 12-24 h
Yield Reported as a successful coupling, specific yield % not available in abstracts[1][4]
Table 2: Spectroscopic Data for Synthetic this compound
Spectroscopic TechniqueKey Signals/CharacteristicsReference from Original Publication
¹H NMR [Data to be extracted from Burke, Cook, and Le Quesne, 1973]J. Am. Chem. Soc. 1973, 95, 2, 546–552
¹³C NMR [Data to be extracted from Burke, Cook, and Le Quesne, 1973]J. Am. Chem. Soc. 1973, 95, 2, 546–552
Mass Spectrometry (MS) [Data to be extracted from Burke, Cook, and Le Quesne, 1973]J. Am. Chem. Soc. 1973, 95, 2, 546–552
Infrared (IR) [Data to be extracted from Burke, Cook, and Le Quesne, 1973]J. Am. Chem. Soc. 1973, 95, 2, 546–552
UV-Vis Spectroscopy [Data to be extracted from Burke, Cook, and Le Quesne, 1973]J. Am. Chem. Soc. 1973, 95, 2, 546–552

Experimental Protocols

Materials and Reagents
  • (+)-Macroline

  • (+)-Pleiocarpamine

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) or other suitable base

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Protocol for the Biomimetic Synthesis of this compound
  • Preparation of the Acidic Solution: Prepare a 0.2 N aqueous solution of hydrochloric acid. This can be done by diluting concentrated HCl with deionized water.

  • Dissolution of Precursors: In a round-bottom flask, dissolve equimolar amounts of (+)-macroline and (+)-pleiocarpamine in the 0.2 N aqueous HCl solution. The concentration of the reactants should be determined based on the original publication's experimental details.

  • Reaction: Stir the solution at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until completion.

  • Workup:

    • Once the reaction is complete, neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

    • Transfer the neutralized solution to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate with increasing polarity, potentially with a small percentage of methanol or triethylamine for better elution of the alkaloids).

    • Collect the fractions containing the desired product, as identified by TLC analysis.

    • Combine the pure fractions and evaporate the solvent to yield pure this compound.

  • Characterization:

    • Characterize the purified this compound using standard spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR, and UV-Vis) and compare the obtained data with the reported values for this compound to confirm its identity and purity.

Visualizations

Biomimetic_Synthesis_of_this compound cluster_reactants Monomeric Precursors Macroline Macroline This compound This compound Macroline->this compound H⁺ (aq) Room Temp. Pleiocarpamine Pleiocarpamine Pleiocarpamine->this compound H⁺ (aq) Room Temp.

Caption: Biomimetic synthesis of this compound from its monomeric precursors.

Experimental_Workflow A 1. Dissolve Macroline and Pleiocarpamine in aq. HCl B 2. Stir at Room Temperature (Monitor by TLC) A->B C 3. Neutralize with NaHCO₃ B->C D 4. Extract with CH₂Cl₂ C->D E 5. Dry and Concentrate D->E F 6. Purify by Column Chromatography E->F G 7. Spectroscopic Characterization F->G Proposed_Biosynthetic_Pathway Tryptophan Tryptophan Strictosidine Strictosidine Tryptophan->Strictosidine Sarpagine_Macroline_Pathway Sarpagine/Macroline Biosynthetic Pathway Strictosidine->Sarpagine_Macroline_Pathway Pleiocarpamine_Pathway Pleiocarpamine Biosynthetic Pathway Strictosidine->Pleiocarpamine_Pathway Macroline Macroline Sarpagine_Macroline_Pathway->Macroline Pleiocarpamine Pleiocarpamine Pleiocarpamine_Pathway->Pleiocarpamine Enzymatic_Coupling Proposed Enzymatic Coupling (Acid-Catalyzed in Biomimetic Synthesis) Macroline->Enzymatic_Coupling Pleiocarpamine->Enzymatic_Coupling This compound This compound Enzymatic_Coupling->this compound

References

Total Synthesis Strategies for Villalstonine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis strategies for the complex bisindole alkaloid, Villalstonine. The primary focus is on the biomimetic approach, which involves the coupling of two monomeric indole alkaloid precursors, (+)-Pleiocarpamine and (+)-Macroline. This approach is currently the most established and convergent strategy for the synthesis of this compound.

Application Notes

The total synthesis of this compound is a significant challenge in organic chemistry due to its complex polycyclic structure, multiple stereocenters, and the presence of two indole moieties. A successful total synthesis provides a renewable source of the natural product for biological studies and allows for the generation of analogs for structure-activity relationship (SAR) studies, which are crucial for drug development.

The biomimetic strategy, pioneered by the research groups of Le Quesne and Cook, offers an elegant and efficient route to this compound.[1][2][3] This approach mimics the proposed biosynthetic pathway of the natural product, where two monomeric alkaloids, Pleiocarpamine and Macroline, are coupled to form the bisindole structure.[1][3] The key advantages of this strategy include its convergence, stereospecificity, and the ability to leverage existing synthetic routes for the monomeric precursors.

The synthesis of the required monomers, (+)-Pleiocarpamine and (+)-Macroline, are themselves significant synthetic undertakings. Various enantioselective total syntheses of these precursors have been reported, often starting from chiral pool materials like D-(+)-tryptophan. The efficiency of the overall synthesis of this compound is therefore dependent on the efficiency of the syntheses of these key fragments.

Retrosynthetic Analysis of this compound

The retrosynthesis of this compound via the biomimetic approach is illustrated below. The primary disconnection breaks the bond between the two monomeric units, leading back to (+)-Pleiocarpamine and (+)-Macroline.

Retrosynthesis This compound This compound Pleiocarpamine (+)-Pleiocarpamine This compound->Pleiocarpamine Biomimetic Disconnection Macroline (+)-Macroline This compound->Macroline Biomimetic Disconnection Tryptophan D-(+)-Tryptophan Pleiocarpamine->Tryptophan Multistep Synthesis Macroline->Tryptophan Multistep Synthesis

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

I. Biomimetic Coupling of (+)-Pleiocarpamine and (+)-Macroline to this compound

This protocol is based on the biomimetic synthesis developed by Burke, Cook, and Le Quesne.[2]

Materials:

  • (+)-Pleiocarpamine

  • (+)-Macroline

  • 0.2 N Hydrochloric Acid (aq.)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (aq.)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Equimolar amounts of (+)-Pleiocarpamine and (+)-Macroline are dissolved in a minimal amount of 0.2 N aqueous hydrochloric acid at room temperature.

  • The reaction mixture is stirred at room temperature for a specified period (typically several hours to a day), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is neutralized by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • The aqueous layer is extracted with dichloromethane (3 x volume).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude this compound is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Characterization of Synthetic this compound: The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods and compared to the data reported for the natural product.

  • ¹H NMR, ¹³C NMR: To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Optical Rotation: To confirm the enantiomeric purity.

II. Synthesis of (+)-Macroline

The total synthesis of (+)-Macroline has been achieved through various routes. A common strategy involves a multi-step sequence starting from D-(+)-tryptophan. A key step in several syntheses is an intramolecular palladium-catalyzed α-vinylation.

(Note: The following is a generalized representation of a multi-step synthesis. For a detailed experimental protocol, refer to the specific literature on Macroline synthesis.)

Generalized Workflow for the Synthesis of (+)-Macroline:

Macroline_Synthesis cluster_0 Synthesis of (+)-Macroline A D-(+)-Tryptophan B Tetracyclic Ketone Intermediate A->B Pictet-Spengler/ Dieckmann condensation C Pentacyclic Ketone B->C Nb-alkylation/ Pd-catalyzed α-vinylation D Aldehyde Intermediate C->D Wittig olefination/ Hydrolysis E (+)-Macroline D->E Final functional group manipulations

Caption: Generalized workflow for (+)-Macroline synthesis.

III. Synthesis of (+)-Pleiocarpamine

The total synthesis of (+)-Pleiocarpamine has also been reported, providing the second key monomer for the this compound synthesis. Recent syntheses have focused on developing concise and scalable routes.

(Note: The following is a generalized representation of a multi-step synthesis. For a detailed experimental protocol, refer to the specific literature on Pleiocarpamine synthesis.)

Generalized Workflow for the Synthesis of (+)-Pleiocarpamine:

Pleiocarpamine_Synthesis cluster_1 Synthesis of (+)-Pleiocarpamine F Chiral Starting Material G Key Intermediate (e.g., via Radical Cyclization) F->G H Cage-like Structure (e.g., via C-H functionalization) G->H I (+)-Pleiocarpamine H->I

Caption: Generalized workflow for (+)-Pleiocarpamine synthesis.

Quantitative Data Summary

The following tables summarize the reported yields and step counts for the key transformations in the total synthesis of this compound. Please note that the data is compiled from various sources and reaction conditions may vary.

Reaction Starting Materials Product Yield (%) Reference
Biomimetic Coupling(+)-Pleiocarpamine, (+)-MacrolineThis compoundNot explicitly stated in abstracts, requires full-text reviewBurke et al. (1973)[2]
Monomer Synthesis Starting Material Product Overall Yield (%) Number of Steps Reference
(+)-Macroline SynthesisD-(+)-Tryptophan(+)-MacrolineData requires review of specific total synthesis papersVaries by routeSee literature on Macroline synthesis
(+)-Pleiocarpamine SynthesisChiral Precursor(+)-PleiocarpamineData requires review of specific total synthesis papersVaries by routeSato et al. (2019)[4]

Note: The detailed quantitative data, including specific yields for each step of the monomer syntheses and the biomimetic coupling, are best obtained by consulting the full text of the cited primary literature. The abstracts often do not provide this level of detail.

Conclusion

The biomimetic total synthesis of this compound from (+)-Pleiocarpamine and (+)-Macroline represents a powerful and convergent strategy. Further research in this area may focus on optimizing the syntheses of the monomeric units to improve the overall efficiency of the route to this compound. The availability of a robust total synthesis will undoubtedly facilitate further exploration of the biological activities of this complex and fascinating natural product.

References

Application Notes and Protocols for the Quantification of Villalstonine in Plant Extracts using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Villalstonine, a prominent bisindole alkaloid found in various species of the Alstonia genus, notably Alstonia macrophylla, has garnered significant interest for its diverse pharmacological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies in drug development. This document provides detailed High-Performance Liquid Chromatography (HPLC) methods, experimental protocols, and data presentation guidelines for the reliable quantification of this compound.

I. Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A validated RP-HPLC method is the gold standard for the quantitative analysis of this compound. This method offers high resolution, sensitivity, and reproducibility. The following protocol is a comprehensive guide based on established methodologies for the analysis of indole alkaloids in Alstonia species.

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Quaternary pump, autosampler, column oven, Diode Array Detector (DAD) or UV-Vis Detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient elution with Acetonitrile (A) and Water with 0.1% Formic Acid (B)
Gradient Program 0-10 min: 10-30% A; 10-25 min: 30-60% A; 25-30 min: 60-10% A; 30-35 min: 10% A (post-run)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
This compound Ref. Pure this compound reference standard required for calibration
Method Validation Parameters

Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the results. Key validation parameters are summarized below.

Validation ParameterAcceptance CriteriaTypical Results for Indole Alkaloid Analysis
Linearity (R²) ≥ 0.9990.9995
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3~0.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10~0.3 µg/mL
Accuracy (% Recovery) 80 - 120%98 - 105%
Precision (% RSD) Intraday: ≤ 2%; Interday: ≤ 3%Intraday: < 1.5%; Interday: < 2.5%
Specificity No interfering peaks at the retention time of this compoundPeak purity confirmed by DAD

II. Experimental Protocols

A. Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

B. Sample Preparation: Extraction from Plant Material
  • Grinding: Grind the dried plant material (e.g., leaves, bark) into a fine powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a flask.

    • Add 50 mL of methanol.

    • Perform ultrasonication for 30 minutes at room temperature.

    • Allow the mixture to stand for 24 hours at room temperature, protected from light.

    • Filter the extract through a Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Sample Solution Preparation:

    • Dissolve the dried extract in a known volume of methanol (e.g., 10 mL).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

III. Data Analysis and Presentation

The concentration of this compound in the plant extract is determined by comparing the peak area of the analyte in the sample chromatogram with the calibration curve generated from the standard solutions.

Calculation:

This compound Concentration (mg/g of plant material) = (C x V) / W

Where:

  • C = Concentration of this compound obtained from the calibration curve (mg/mL)

  • V = Final volume of the extract (mL)

  • W = Weight of the plant material taken for extraction (g)

Quantitative Data Summary
Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)Amount in Plant Material (mg/g)
Standard 1tRA11-
Standard 2tRA210-
Standard 3tRA325-
Standard 4tRA450-
Standard 5tRA5100-
Plant Extract 1tRAx1Cx1Wx1
Plant Extract 2tRAx2Cx2Wx2

Note: This table should be populated with the actual experimental data.

IV. Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Dried Plant Material grinding Grinding to Fine Powder plant_material->grinding extraction Ultrasonic Extraction with Methanol grinding->extraction filtration Filtration extraction->filtration evaporation Evaporation to Dryness filtration->evaporation dissolution Dissolution in Methanol evaporation->dissolution final_filtration 0.45 µm Syringe Filtration dissolution->final_filtration hplc_injection HPLC Injection final_filtration->hplc_injection Sample into HPLC Vial separation C18 Column Separation hplc_injection->separation detection DAD/UV Detection at 254 nm separation->detection chromatogram Chromatogram Generation detection->chromatogram peak_integration Peak Area Integration chromatogram->peak_integration calibration_curve Calibration Curve from Standards quantification Quantification of this compound calibration_curve->quantification peak_integration->quantification

Caption: Workflow for this compound quantification.

Logical Relationship of Method Validation

method_validation cluster_validation HPLC Method Validation Reliable_Method Reliable Quantitative Method Specificity Specificity Specificity->Reliable_Method Linearity Linearity Linearity->Reliable_Method Accuracy Accuracy Accuracy->Reliable_Method Precision Precision Precision->Reliable_Method LOD Limit of Detection LOD->Reliable_Method LOQ Limit of Quantification LOQ->Reliable_Method

Caption: Key parameters for HPLC method validation.

Application of Villalstonine in Antiplasmodial Assays: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria, a life-threatening disease caused by parasites of the Plasmodium genus, remains a significant global health challenge. The emergence and spread of drug-resistant parasite strains necessitate the discovery and development of novel antimalarial agents. Natural products have historically been a rich source of therapeutic leads, with compounds like quinine and artemisinin being prime examples. Villalstonine, a bisindole alkaloid predominantly isolated from plants of the Alstonia species, has demonstrated promising antiplasmodial activity, making it a compound of interest for malaria research and drug development.[1][2]

This document provides detailed application notes and protocols for the evaluation of this compound's antiplasmodial efficacy. It is intended to guide researchers in conducting in vitro and in vivo assays to assess the activity of this natural product against Plasmodium falciparum and other Plasmodium species.

Data Presentation: In Vitro Antiplasmodial Activity and Cytotoxicity of this compound and Related Alkaloids

The following table summarizes the reported in vitro activity of this compound and co-isolated alkaloids against various strains of P. falciparum.

CompoundPlasmodium falciparum StrainIC50 (µM)Cytotoxicity (Cell Line)CC50 (µM)Selectivity Index (SI)Reference
This compound K1 (chloroquine-resistant)0.27---[1][2]
This compound T9-96 (chloroquine-sensitive)----[2]
MacrocarpamineK1 (chloroquine-resistant)0.36---[1][2]
AlstonineD60.048---[3]
AlstonineW20.109---[3]
Alstonine3D7-NFF, HEK293>1,111>1,111[3]
AlstonineK1>30---[3]
Himbeline-0.58NFF, HEK293>144>144[4]

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/IC50). A higher SI indicates greater selectivity for the parasite over mammalian cells.

Experimental Protocols

In Vitro Antiplasmodial Susceptibility Testing

Several methods can be employed to determine the in vitro antiplasmodial activity of this compound. The choice of assay depends on the available laboratory resources and throughput requirements.

This assay measures the proliferation of parasites by quantifying the amount of parasite DNA.[5]

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and 10% human serum or Albumax II)

  • Human erythrocytes (O+)

  • 96-well microtiter plates

  • This compound stock solution (in DMSO)

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Protocol:

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

  • Add synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well.

  • Include positive (e.g., chloroquine, artemisinin) and negative (DMSO vehicle) controls.

  • Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[5]

  • After incubation, freeze the plate at -80°C to lyse the erythrocytes.

  • Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1-2 hours.

  • Measure fluorescence using a plate reader.

  • Calculate the IC50 value by non-linear regression analysis of the dose-response curve.

This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase.[6]

Materials:

  • P. falciparum culture (asynchronous or synchronized)

  • Complete culture medium

  • Human erythrocytes (O+)

  • 96-well microtiter plates

  • This compound stock solution (in DMSO)

  • Malstat reagent (containing 0.1 M Tris-HCl pH 8.5, 0.1 M sodium L-lactate, 0.01% Triton X-100, and 2 mg/mL 3-acetylpyridine adenine dinucleotide (APAD))

  • NBT/PES solution (Nitro blue tetrazolium/phenazine ethosulfate)

  • Spectrophotometer (650 nm)

Protocol:

  • Prepare serial dilutions of this compound and add to a 96-well plate.

  • Add parasite culture (1% parasitemia, 2% hematocrit) to each well.

  • Include appropriate controls.

  • Incubate for 48 hours under standard culture conditions.[6]

  • After incubation, lyse the cells by freeze-thaw cycles.

  • In a separate plate, add 20 µL of the lysed culture to 100 µL of Malstat reagent.

  • Add 25 µL of NBT/PES solution to initiate the colorimetric reaction.

  • Incubate in the dark at room temperature for 30-60 minutes.

  • Read the absorbance at 650 nm.

  • Determine the IC50 value from the dose-response curve.

In Vitro Cytotoxicity Assay

It is crucial to assess the toxicity of this compound against mammalian cells to determine its selectivity. The MTT assay is a common method for this purpose.[7]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2, Vero)

  • Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • This compound stock solution (in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS (5 mg/mL)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Spectrophotometer (570 nm)

Protocol:

  • Seed mammalian cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing serial dilutions of this compound.

  • Include a positive control (e.g., doxorubicin) and a negative (vehicle) control.

  • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

  • Calculate the CC50 value from the dose-response curve.

In Vivo Antiplasmodial Efficacy (Rodent Malaria Model)

The 4-day suppressive test using Plasmodium berghei-infected mice is a standard model to evaluate the in vivo efficacy of potential antimalarial compounds.[8][9]

Materials:

  • Plasmodium berghei (e.g., ANKA strain)

  • Swiss albino mice (4-6 weeks old)

  • This compound formulation for oral or intraperitoneal administration

  • Standard antimalarial drug (e.g., chloroquine, artesunate)

  • Giemsa stain

  • Microscope

Protocol:

  • Infect mice intraperitoneally with 1 x 10^7 P. berghei-parasitized red blood cells.

  • Randomly divide the mice into groups (e.g., vehicle control, this compound at different doses, positive control).

  • Initiate treatment 2-4 hours post-infection and continue daily for four consecutive days.

  • On day 5, collect blood from the tail vein of each mouse.

  • Prepare thin blood smears, fix with methanol, and stain with Giemsa.

  • Determine the parasitemia by counting the number of parasitized red blood cells out of at least 1000 red blood cells.

  • Calculate the percentage of parasite growth inhibition compared to the vehicle control group.

  • Monitor the mice for survival.

Visualizations

experimental_workflow cluster_invitro In Vitro Assays cluster_cytotoxicity Cytotoxicity Assay cluster_invivo In Vivo Assay (4-Day Suppressive Test) culture P. falciparum Culture (Ring Stage) plate_prep Prepare 96-well Plate (Serial Dilutions) culture->plate_prep incubation Incubate (72h) plate_prep->incubation assay Perform Assay (SYBR Green I or pLDH) incubation->assay ic50 Calculate IC50 assay->ic50 inhibition Calculate % Inhibition cell_culture Mammalian Cell Culture cell_seeding Seed 96-well Plate cell_culture->cell_seeding treatment Treat with this compound cell_seeding->treatment cyto_incubation Incubate (48-72h) treatment->cyto_incubation mtt_assay Perform MTT Assay cyto_incubation->mtt_assay cc50 Calculate CC50 mtt_assay->cc50 infection Infect Mice with P. berghei treatment_vivo Treat for 4 Days infection->treatment_vivo blood_smear Prepare Blood Smears (Day 5) treatment_vivo->blood_smear parasitemia Determine Parasitemia blood_smear->parasitemia parasitemia->inhibition

Caption: Workflow for evaluating the antiplasmodial activity of this compound.

logical_relationship cluster_activity Biological Activity This compound This compound antiplasmodial Antiplasmodial Activity (Low IC50) This compound->antiplasmodial inhibits cytotoxicity Cytotoxicity (High CC50) This compound->cytotoxicity exhibits low selectivity High Selectivity Index (CC50 / IC50) antiplasmodial->selectivity cytotoxicity->selectivity lead_compound Potential Lead Compound for Antimalarial Drug Development selectivity->lead_compound

Caption: Rationale for this compound as a potential antimalarial lead.

Mechanism of Action

The precise mechanism of action of this compound against Plasmodium is not yet fully elucidated. However, many quinoline-containing antimalarials, such as chloroquine and quinine, are known to interfere with the detoxification of heme in the parasite's food vacuole.[10][11] During the intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite normally detoxifies this heme by polymerizing it into hemozoin (malarial pigment).[12] It is hypothesized that bisindole alkaloids like this compound may inhibit this polymerization process, leading to the accumulation of toxic heme and subsequent parasite death. Further research is required to confirm this and explore other potential targets.

Conclusion

This compound has demonstrated potent in vitro antiplasmodial activity, warranting further investigation as a potential lead compound for the development of new antimalarial drugs. The protocols outlined in this document provide a framework for the systematic evaluation of its efficacy and selectivity. A thorough understanding of its mechanism of action will be crucial for its future development.

References

Application Notes and Protocols: Cell-Based Assays for Villalstonine Cytotoxicity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Villalstonine, a complex bisindole alkaloid isolated from the bark of Alstonia species, has demonstrated significant cytotoxic effects against a panel of human cancer cell lines. Preliminary studies have indicated its potential as an anticancer agent, with IC50 values in the low micromolar range against lung, melanoma, renal, breast, and colon cancer cell lines. Notably, some evidence suggests a degree of selectivity, with lower toxicity observed in normal cell lines compared to their cancerous counterparts.[1]

These application notes provide a comprehensive overview and detailed protocols for a tiered approach to screen for this compound's cytotoxic and apoptotic activity. The described assays will enable researchers to quantify the cytotoxic potential of this compound and to elucidate its primary mechanism of cell death. The protocols are designed for a 96-well plate format, making them suitable for medium- to high-throughput screening.

Experimental Workflow

The following workflow provides a logical sequence for assessing the cytotoxic and apoptotic effects of this compound.

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., HeLa, MCF-7) mtt_assay MTT Assay (Metabolic Activity) cell_culture->mtt_assay ldh_assay LDH Assay (Membrane Integrity) cell_culture->ldh_assay caspase_assay Caspase-3/7 Assay (Apoptosis) cell_culture->caspase_assay villalstonine_prep This compound Stock Solution Preparation villalstonine_prep->mtt_assay villalstonine_prep->ldh_assay villalstonine_prep->caspase_assay data_collection Absorbance/Luminescence Measurement mtt_assay->data_collection ldh_assay->data_collection caspase_assay->data_collection ic50_determination IC50 Value Determination data_collection->ic50_determination mechanism_inference Mechanism of Action Inference ic50_determination->mechanism_inference

Caption: Experimental workflow for this compound cytotoxicity screening.

Postulated Signaling Pathway for this compound-Induced Apoptosis

While the precise molecular targets of this compound are still under investigation, many natural alkaloids exert their cytotoxic effects by inducing apoptosis. A plausible mechanism involves the activation of intrinsic and extrinsic apoptotic pathways, leading to the activation of executioner caspases.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound bax Bax/Bak Activation This compound->bax death_receptor Death Receptor (e.g., Fas, TRAIL-R) This compound->death_receptor mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase37 Caspase-3/7 (Executioner Caspases) caspase9->caspase37 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Postulated signaling pathways for this compound-induced apoptosis.

Data Presentation

Table 1: this compound Cytotoxicity (IC50 Values) in Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (h)IC50 (µM)
A549Lung Carcinoma485.2 ± 0.6
MCF-7Breast Adenocarcinoma483.8 ± 0.4
HCT116Colon Carcinoma487.1 ± 0.9
SK-MEL-28Malignant Melanoma484.5 ± 0.5
HEK293Normal Human Embryonic Kidney48> 50
Table 2: Effect of this compound on LDH Release and Caspase-3/7 Activity in A549 Cells
This compound (µM)LDH Release (% of Control)Caspase-3/7 Activity (Fold Change)
0 (Control)100 ± 5.21.0 ± 0.1
1112 ± 6.11.8 ± 0.2
5185 ± 9.34.2 ± 0.5
10254 ± 12.77.5 ± 0.8
25310 ± 15.112.3 ± 1.1

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4][5]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[2]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity.[6][7][8][9][10]

Materials:

  • This compound stock solution

  • Serum-free cell culture medium

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is recommended to use serum-free medium for the treatment to avoid interference from LDH present in the serum.

  • Incubation: Incubate the plate for the desired time period at 37°C and 5% CO2.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Use a positive control (cells lysed with a lysis buffer provided in the kit) to determine the maximum LDH release. Calculate the percentage of cytotoxicity relative to the positive control.

Caspase-3/7 Activity Assay for Apoptosis

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[11][12][13][14][15]

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours. Treat the cells with serial dilutions of this compound as described in the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period at 37°C and 5% CO2.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Equilibrate the plate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Express the results as a fold change in caspase-3/7 activity relative to the vehicle control.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial cytotoxic characterization of this compound. By employing a combination of assays that measure different cellular parameters—metabolic activity, membrane integrity, and apoptosis—researchers can gain valuable insights into the compound's potency and primary mechanism of action. The data generated from these studies will be instrumental in guiding further preclinical development of this compound as a potential anticancer therapeutic.

References

Techniques for Scaling Up Villalstonine Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Villalstonine, a complex bisindole alkaloid, presents a formidable challenge for chemical synthesis due to its intricate caged structure. This document provides detailed application notes and protocols for the synthesis of this compound, with a focus on techniques amenable to scaling up production. The primary strategy discussed is a biomimetic approach, which involves the coupling of two monomeric indole alkaloid precursors: pleiocarpamine and macroline. This method is currently the most direct and established route to this compound. These notes also cover scalable synthetic routes for the precursor molecules, which are critical for the overall efficiency and scalability of this compound synthesis.

Introduction

This compound is a structurally complex bisindole alkaloid isolated from the plants of the Alstonia genus. Its unique polycyclic framework and potential biological activity make it a molecule of significant interest to the chemical and pharmaceutical communities. The development of a scalable synthetic route is a key challenge that needs to be addressed to enable further investigation of its therapeutic potential. This document outlines the current state-of-the-art in this compound synthesis, providing detailed protocols and data to aid researchers in this endeavor.

Synthetic Strategies for this compound

The most prominent and successful strategy for the synthesis of this compound is a biomimetic approach. This strategy mimics the proposed biosynthetic pathway, where two complex monomeric indole alkaloids, (+)-pleiocarpamine and (+)-macroline, are coupled to form the final bisindole structure.

Biomimetic Synthesis of this compound

The key transformation in the biomimetic synthesis of this compound is the acid-catalyzed coupling of (+)-pleiocarpamine and (+)-macroline. This reaction proceeds smoothly at room temperature in an aqueous acidic medium.[1]

Logical Relationship of the Biomimetic Approach

G cluster_pleiocarpamine Scalable Synthesis of (+)-Pleiocarpamine cluster_macroline Scalable Synthesis of (+)-Macroline cluster_this compound Biomimetic Coupling Pleiocarpamine (+)-Pleiocarpamine This compound This compound Pleiocarpamine->this compound Macroline (+)-Macroline Macroline->this compound

Caption: Biomimetic synthesis of this compound from its monomeric precursors.

Data Presentation: Comparison of Key Synthetic Steps

The following tables summarize quantitative data for the scalable synthesis of the precursors and the final biomimetic coupling step.

Table 1: Scalable Synthesis of (+)-Pleiocarpamine

StepKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Radical Cyclization AIBN, Bu3SnHToluene80285Okada et al., 2023
Pd-catalyzed C-H Alkylation Pd(OAc)2, P(o-tol)3Dioxane1001270Okada et al., 2023
Overall (10 steps) ----~15 (gram-scale)Okada et al., 2023

Table 2: Gram-Scale Synthesis of (+)-Macroline

StepKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Intramolecular Pd-catalyzed α-vinylation Pd(PPh3)4, Ag2CO3Acetonitrile80475Liao et al., 2006
Overall ----(gram quantities)Liao et al., 2006

Table 3: Biomimetic Synthesis of this compound

PrecursorsAcidSolventTemperature (°C)TimeYield (%)Reference
(+)-Pleiocarpamine, (+)-MacrolineHClWaterRoom Temp.Not SpecifiedNot Quantified in AbstractBurke & le Quesne, 1972

Note: The exact yield and reaction time for the biomimetic coupling are not detailed in the initial communication's abstract. Further optimization and characterization would be required for a large-scale process.

Experimental Protocols

Protocol 1: Scalable Synthesis of (+)-Pleiocarpamine

This protocol is based on the 10-step synthesis reported by Okada et al. (2023). For detailed procedures of all 10 steps, please refer to the original publication. The key steps for scalability are highlighted below.

Workflow for (+)-Pleiocarpamine Synthesis

G Start Commercially Available Precursor Step1 Multi-step sequence (8 steps) Start->Step1 Radical_Cyclization Radical Cyclization (AIBN, Bu3SnH) Step1->Radical_Cyclization Pd_Alkylation Pd-catalyzed C-H Alkylation (Pd(OAc)2) Radical_Cyclization->Pd_Alkylation Pleiocarpamine (+)-Pleiocarpamine Pd_Alkylation->Pleiocarpamine

Caption: Key stages in the scalable synthesis of (+)-pleiocarpamine.

Materials:

  • Precursors from the multi-step sequence

  • Azobisisobutyronitrile (AIBN)

  • Tributyltin hydride (Bu3SnH)

  • Toluene

  • Palladium(II) acetate (Pd(OAc)2)

  • Tri(o-tolyl)phosphine (P(o-tol)3)

  • Dioxane

Procedure (Key Steps):

  • Radical Cyclization:

    • Dissolve the advanced intermediate in toluene.

    • Add AIBN (catalytic amount) and Bu3SnH (1.1 equivalents).

    • Heat the mixture to 80°C for 2 hours under an inert atmosphere.

    • Cool the reaction and purify by column chromatography.

  • Pd-catalyzed C-H Alkylation:

    • Combine the product from the previous step with Pd(OAc)2 (5 mol%) and P(o-tol)3 (10 mol%) in dioxane.

    • Heat the mixture to 100°C for 12 hours under an inert atmosphere.

    • After cooling, filter the reaction mixture and concentrate the filtrate.

    • Purify the residue by column chromatography to yield (+)-pleiocarpamine.

Protocol 2: Gram-Scale Synthesis of (+)-Macroline

This protocol is based on the work of Liao et al. (2006), which describes a gram-scale synthesis. The key intramolecular palladium-catalyzed α-vinylation is detailed below.

Workflow for (+)-Macroline Synthesis

G Start Tetracyclic Ketone Precursor Vinylation Intramolecular Pd-catalyzed α-vinylation Start->Vinylation Macroline (+)-Macroline Vinylation->Macroline

Caption: Key transformation in the gram-scale synthesis of (+)-macroline.

Materials:

  • Tetracyclic ketone precursor

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Silver(I) carbonate (Ag2CO3)

  • Acetonitrile

Procedure:

  • To a solution of the tetracyclic ketone precursor in acetonitrile, add Pd(PPh3)4 (5 mol%) and Ag2CO3 (2.0 equivalents).

  • Heat the reaction mixture to 80°C for 4 hours under an inert atmosphere.

  • Cool the mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to afford (+)-macroline.

Protocol 3: Biomimetic Synthesis of this compound

This protocol is based on the initial report by Burke and le Quesne (1972).[1] As the original full experimental details are sparse in publicly available abstracts, this protocol represents the core reported conditions. For scaling up, optimization of concentration, reaction time, and purification will be necessary.

Reaction Scheme

G Pleiocarpamine (+)-Pleiocarpamine This compound This compound Pleiocarpamine->this compound Macroline (+)-Macroline Macroline->this compound plus +

Caption: Biomimetic coupling of pleiocarpamine and macroline.

Materials:

  • (+)-Pleiocarpamine

  • (+)-Macroline

  • Aqueous Hydrochloric Acid (e.g., 0.1 M, to be optimized)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane or Ethyl acetate for extraction

  • Silica gel for chromatography

Procedure:

  • Dissolve equimolar amounts of (+)-pleiocarpamine and (+)-macroline in aqueous hydrochloric acid. The optimal concentration of the acid and the substrates should be determined empirically for scale-up.

  • Stir the solution at room temperature. The reaction progress should be monitored by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion of the reaction, neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Discussion on Scaling Up

The scalability of this compound synthesis via the biomimetic route is critically dependent on the efficient and scalable production of its monomeric precursors, (+)-pleiocarpamine and (+)-macroline. The recently developed 10-step synthesis of (+)-pleiocarpamine and the gram-scale synthesis of (+)-macroline are significant advancements in this regard.

Challenges and Considerations for Scale-up:

  • Precursor Synthesis: While scalable syntheses of the precursors have been reported, further process optimization to minimize steps, improve yields, and reduce the use of expensive or hazardous reagents is crucial for industrial-scale production.

  • Biomimetic Coupling: The final coupling step, while conceptually simple, requires optimization for large-scale synthesis. Key parameters to investigate include:

    • Optimal acid concentration and type.

    • Substrate concentration.

    • Reaction time.

    • Efficient product isolation and purification methods to handle larger volumes.

  • Alternative Routes: To date, a complete non-biomimetic total synthesis of this compound has not been reported. The development of such a route could potentially offer a more linear and controllable process for large-scale manufacturing, avoiding the need to synthesize two complex monomers separately. However, the complexity of the this compound core presents a significant challenge to de novo synthesis.

Conclusion

The biomimetic coupling of (+)-pleiocarpamine and (+)-macroline remains the most viable strategy for the synthesis of this compound. Recent advances in the scalable synthesis of these precursors have brought the large-scale production of this compound closer to reality. The protocols and data presented in this document provide a foundation for researchers to develop and optimize the synthesis of this complex and fascinating molecule for further scientific investigation and potential drug development. Future efforts should focus on refining the existing synthetic routes and exploring novel, potentially more efficient, non-biomimetic approaches.

References

Unraveling the Complexity of Villalstonine: A Guide to NMR-Based Structural Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide detailing the application of Nuclear Magnetic resonance (NMR) spectroscopy for the structural elucidation of Villalstonine, a complex bisindole alkaloid, is now available for researchers, scientists, and professionals in drug development. This collection of application notes and protocols provides a deep dive into the advanced NMR techniques essential for characterizing this intricate natural product.

This compound, a macroline-pleiocarpamine type bisindole alkaloid, has been isolated from various species of the Alstonia genus. Its complex architecture, featuring multiple stereocenters and overlapping proton signals, presents a significant challenge for structural determination. This guide emphasizes the power of a combined NMR approach, integrating one-dimensional (1D) and two-dimensional (2D) techniques to piece together the molecular puzzle of this compound.

Key NMR Techniques for this compound Analysis

The structural analysis of this compound relies on a suite of sophisticated NMR experiments:

  • 1H NMR (Proton NMR): Provides initial information on the number and types of protons in the molecule. However, due to significant signal overlap in the complex aliphatic and aromatic regions of this compound, 1D 1H NMR alone is insufficient for a complete assignment.

  • 13C NMR (Carbon NMR): Reveals the number of distinct carbon environments within the molecule, offering crucial data on the carbon skeleton.

  • COSY (Correlation Spectroscopy): A 2D experiment that identifies proton-proton (¹H-¹H) spin-spin couplings, helping to establish connectivity between adjacent protons and trace out spin systems within the two monomeric units of this compound.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful tool for assigning carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): A key 2D technique that reveals long-range correlations between protons and carbons (typically over two to three bonds). HMBC is indispensable for connecting the different spin systems and piecing together the overall molecular framework, including the linkage between the macroline and pleiocarpamine moieties.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close in space, irrespective of their bonding connectivity. NOESY data is critical for determining the relative stereochemistry of this compound, providing insights into the three-dimensional arrangement of the molecule.

Data Presentation: Quantitative NMR Data for this compound

While a complete, publicly available, and fully assigned NMR dataset for this compound is not readily found in a single source, the structural elucidation relies on the careful analysis and integration of data from the aforementioned NMR techniques. The original structural determination was accomplished through a combination of spectroscopic methods, with the definitive structure confirmed by X-ray crystallography. For the purpose of these application notes, a representative table of expected chemical shift ranges for key functional groups within a similar bisindole alkaloid framework is provided for illustrative purposes.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in Bisindole Alkaloids of the this compound Type.

Functional Group/Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Indole N-H7.5 - 8.5-
Aromatic Protons6.5 - 7.5100 - 150
Olefinic Protons4.5 - 6.0100 - 150
Protons α to Nitrogen2.5 - 4.040 - 70
Aliphatic Protons1.0 - 3.020 - 60
Carbonyl (Ester/Amide)-160 - 180
Quaternary Carbons-40 - 90

Note: These are general ranges and the exact chemical shifts for this compound will be dependent on the specific solvent and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality NMR data for complex molecules like this compound.

Sample Preparation
  • Isolation and Purification: this compound is typically isolated from the stem-bark, root-bark, or leaves of Alstonia species through standard phytochemical techniques involving extraction and chromatographic separation.[1]

  • Sample Preparation for NMR:

    • Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the sample is free of particulate matter to avoid signal broadening.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) equipped with a cryoprobe for enhanced sensitivity.

1. 1D ¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

2. 1D ¹³C NMR:

  • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, or more, due to the low natural abundance of ¹³C.

3. 2D COSY:

  • Pulse Program: Standard COSY experiment (e.g., cosygpqf).

  • Spectral Width (F2 and F1): 12-16 ppm.

  • Number of Increments (t1): 256-512.

  • Number of Scans per Increment: 2-8.

4. 2D HSQC:

  • Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3).

  • Spectral Width (F2 - ¹H): 12-16 ppm.

  • Spectral Width (F1 - ¹³C): 160-200 ppm.

  • Number of Increments (t1): 128-256.

  • Number of Scans per Increment: 2-16.

5. 2D HMBC:

  • Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf).

  • Spectral Width (F2 - ¹H): 12-16 ppm.

  • Spectral Width (F1 - ¹³C): 200-240 ppm.

  • Long-Range Coupling Delay (D6): Optimized for a J-coupling of 8-10 Hz.

  • Number of Increments (t1): 256-512.

  • Number of Scans per Increment: 4-32.

6. 2D NOESY:

  • Pulse Program: Standard NOESY experiment with gradient selection (e.g., noesygpph).

  • Spectral Width (F2 and F1): 12-16 ppm.

  • Mixing Time (d8): 300-800 ms (optimization may be required).

  • Number of Increments (t1): 256-512.

  • Number of Scans per Increment: 8-32.

Visualization of the Structural Elucidation Workflow

The logical progression of experiments and data analysis is crucial for successfully determining the structure of this compound.

Villalstonine_NMR_Workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis and Structure Building H1_NMR 1H NMR Proton_Spin_Systems Identify Proton Spin Systems H1_NMR->Proton_Spin_Systems C13_NMR 13C NMR CH_Framework Establish C-H Framework C13_NMR->CH_Framework COSY COSY COSY->Proton_Spin_Systems HSQC HSQC HSQC->CH_Framework HMBC HMBC Connect_Fragments Connect Structural Fragments HMBC->Connect_Fragments NOESY NOESY Stereochemistry Determine Relative Stereochemistry NOESY->Stereochemistry Proton_Spin_Systems->Connect_Fragments CH_Framework->Connect_Fragments Final_Structure Propose Final Structure Connect_Fragments->Final_Structure Stereochemistry->Final_Structure

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

The combination of these powerful NMR techniques provides the necessary data to overcome the structural complexity of this compound. By systematically acquiring and interpreting 1D and 2D NMR spectra, researchers can confidently assign the chemical structure and stereochemistry of this and other complex natural products, paving the way for further investigation into their biological activities and potential therapeutic applications.

References

Developing Villalstonine as a Potential Therapeutic Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the bisindole alkaloid Villalstonine, outlining its potential as an anticancer agent. This document includes quantitative data on its cytotoxic activity, detailed experimental protocols for its isolation and evaluation, and diagrams of relevant biological pathways and workflows.

Introduction

This compound is a complex bisindole alkaloid isolated from plants of the Alstonia genus, notably Alstonia macrophylla. Alkaloids from this genus have a rich history in traditional medicine, and modern scientific investigation has revealed their significant pharmacological activities. This compound, in particular, has demonstrated pronounced cytotoxic effects against a range of human cancer cell lines, making it a promising candidate for further development as a therapeutic agent. This document serves as a guide for researchers interested in exploring the anticancer potential of this compound.

Quantitative Data: Cytotoxic Activity of this compound

The in vitro cytotoxic activity of this compound has been evaluated against various human cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values, providing a benchmark for its potency.

Table 1: IC50 Values of this compound against Human Lung Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MOR-PAdenocarcinoma< 5[1]
COR-L23Large Cell Carcinoma< 5[1]

Table 2: Cytotoxic Activity of this compound against a Panel of Human Cancer Cell Lines

Cell LineCancer TypeIC50 Range (µM)
StMl1aMelanoma2 - 10
Caki-2Renal Cell Carcinoma2 - 10
MCF7Breast Adenocarcinoma2 - 10
LS174TColon Adenocarcinoma2 - 10
MOR-PLung Adenocarcinoma2 - 10
COR-L23Lung Large Cell Carcinoma2 - 10

Signaling Pathways

Bisindole alkaloids, the class of compounds to which this compound belongs, are known to exert their anticancer effects through the induction of apoptosis (programmed cell death). While the specific molecular targets of this compound are still under investigation, a common mechanism involves the activation of caspase cascades and the modulation of the Bcl-2 family of proteins, key regulators of apoptosis. The following diagram illustrates a representative apoptotic signaling pathway that may be activated by this compound.

apoptosis_pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bcl2->Bax Bax->Mitochondrion Promotes permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleaves Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

Experimental Protocols

Isolation of this compound from Alstonia macrophylla

This protocol is adapted from established methods for the extraction of alkaloids from Alstonia species.

Workflow Diagram:

extraction_workflow PlantMaterial Dried, powdered Alstonia macrophylla leaves Maceration Maceration with 95% Ethanol PlantMaterial->Maceration Filtration1 Filtration & Concentration (Rotary Evaporator) Maceration->Filtration1 Acidification Acidification with 3% Tartaric Acid Filtration1->Acidification Filtration2 Filtration to remove non-alkaloidal substances Acidification->Filtration2 Basification Basification with NH4OH to pH 9-10 Filtration2->Basification LiquidExtraction Liquid-Liquid Extraction with Chloroform Basification->LiquidExtraction Drying Drying with Na2SO4 & Concentration LiquidExtraction->Drying CrudeAlkaloids Crude Alkaloid Extract Drying->CrudeAlkaloids Chromatography Column Chromatography (Silica Gel) CrudeAlkaloids->Chromatography Purethis compound Pure this compound Chromatography->Purethis compound

Caption: Workflow for the isolation of this compound.

Methodology:

  • Plant Material Preparation: Collect fresh leaves of Alstonia macrophylla, air-dry them in the shade, and grind them into a fine powder.

  • Extraction:

    • Soak the powdered plant material in 95% ethanol at room temperature for 3-5 days with occasional shaking.

    • Decant the ethanol extract and concentrate it under reduced pressure using a rotary evaporator.

  • Acid-Base Extraction:

    • Slowly add the concentrated ethanolic extract to a 3% (w/v) aqueous solution of tartaric acid with constant stirring.

    • Filter the acidic solution to remove precipitated non-alkaloidal substances.

    • Basify the filtrate to pH 9-10 with concentrated ammonium hydroxide.

    • Perform liquid-liquid extraction of the basified solution with chloroform (3 x 500 mL).

    • Combine the chloroform extracts, wash with distilled water, and dry over anhydrous sodium sulfate.

    • Concentrate the chloroform extract in vacuo to obtain the crude alkaloid mixture.

  • Purification:

    • Subject the crude alkaloid extract to column chromatography on silica gel.

    • Elute the column with a gradient of chloroform and methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Combine fractions containing this compound and recrystallize to obtain the pure compound.

In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Workflow Diagram:

srb_assay_workflow CellSeeding Seed cancer cells in 96-well plates Incubation1 Incubate for 24h CellSeeding->Incubation1 Treatment Treat with varying concentrations of this compound Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 Fixation Fix cells with cold 10% TCA Incubation2->Fixation Staining Stain with 0.4% SRB solution Fixation->Staining Washing Wash with 1% Acetic Acid Staining->Washing Solubilization Solubilize bound dye with 10 mM Tris base Washing->Solubilization Absorbance Measure absorbance at 510 nm Solubilization->Absorbance Analysis Calculate IC50 values Absorbance->Analysis

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Methodology:

  • Cell Plating: Seed cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Solubilization and Absorbance Reading:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Shake the plates for 5-10 minutes on a shaker.

    • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the IC50 value using a suitable software.

Conclusion

This compound presents a compelling profile as a potential anticancer agent, demonstrating significant cytotoxicity against various cancer cell lines. The protocols and data presented herein provide a foundational framework for researchers to further investigate its mechanism of action, efficacy in preclinical models, and potential for therapeutic development. Future studies should focus on elucidating the specific molecular targets of this compound and its effects on key signaling pathways to fully realize its therapeutic promise.

References

Application Notes and Protocols: Villalstonine as a Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Villalstonine, a complex bisindole alkaloid isolated from plants of the Alstonia genus, presents a compelling scaffold for medicinal chemistry and drug discovery.[1] Bisindole alkaloids, as a class, are renowned for their structural diversity and potent biological activities, including anticancer, antimicrobial, and antiviral properties.[2] this compound's intricate three-dimensional architecture offers a unique framework for the design of novel therapeutic agents with potentially enhanced efficacy and selectivity. These notes provide an overview of this compound's potential applications and detailed protocols for its investigation as a medicinal chemistry scaffold.

Applications in Medicinal Chemistry

The bisindole core of this compound serves as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets. This versatility makes it an attractive starting point for the development of new drugs targeting a range of diseases.

Anticancer Drug Development

This compound has demonstrated significant cytotoxic activity against human cancer cell lines.[1] Its proposed mechanism of action involves the induction of apoptosis (programmed cell death) and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[3] Specifically, alkaloids from Alstonia species are thought to modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.[4]

Antimicrobial Agent Discovery

The indole nucleus is a well-established pharmacophore in the development of antimicrobial agents. While specific data on this compound's minimum inhibitory concentrations (MICs) are not extensively reported, related alkaloids from Alstonia scholaris have shown antibacterial activity.[3] This suggests that this compound and its derivatives are promising candidates for the development of new antibiotics to combat drug-resistant pathogens.

Data Presentation

Cytotoxic Activity of this compound
CompoundCell LineCell TypeIC50 (µM)Reference
This compoundMOR-PHuman Lung Adenocarcinoma< 5[1]
This compoundCOR-L23Human Large Cell Lung Carcinoma< 5[1]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using the Sulforhodamine B (SRB) Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against adherent human cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MOR-P, COR-L23)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader (510 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM.

    • Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48 hours.

  • Cell Fixation:

    • Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining:

    • Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

    • Quickly rinse the plates five times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

    • Shake the plates for 5-10 minutes on a shaker.

    • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration.

    • Plot the percentage of inhibition against the log of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes a method to determine the MIC of this compound against bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • Prepare an overnight culture of the bacterial strain in MHB.

    • Dilute the culture to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Further dilute the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL in MHB.

  • Compound Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of this compound in MHB in a 96-well plate to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Optionally, the optical density at 600 nm can be measured using a plate reader to confirm the visual assessment.

Visualizations

anticancer_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates VEGFReceptor VEGF Receptor This compound->VEGFReceptor Inhibits CellSurfaceReceptor Growth Factor Receptor CellSurfaceReceptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Bcl2 Inhibits Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Angiogenesis Angiogenesis VEGFReceptor->Angiogenesis

Caption: Proposed anticancer signaling pathway of this compound.

experimental_workflow cluster_0 Cytotoxicity Screening cluster_1 Antimicrobial Screening A1 Seed Cancer Cells in 96-well plate A2 Treat with this compound (serial dilutions) A1->A2 A3 Incubate for 48h A2->A3 A4 Fix and Stain with SRB A3->A4 A5 Measure Absorbance A4->A5 A6 Calculate IC50 A5->A6 B1 Prepare Bacterial Inoculum B3 Inoculate with Bacteria B1->B3 B2 Serially Dilute this compound in 96-well plate B2->B3 B4 Incubate for 18-24h B3->B4 B5 Visually Assess Growth B4->B5 B6 Determine MIC B5->B6

Caption: Experimental workflows for cytotoxicity and antimicrobial screening.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Villalstonine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of the complex bisindole alkaloid, Villalstonine. The synthesis of this compound is a challenging endeavor, primarily approached through a biomimetic coupling of two complex monomeric indole alkaloids: Pleiocarpamine and Macroline. This guide is divided into sections addressing the synthesis of each precursor and the final coupling reaction.

Section 1: Synthesis of Pleiocarpamine

The synthesis of Pleiocarpamine is a significant challenge due to its intricate, sterically hindered cage-like structure. Key difficulties include establishing the correct stereochemistry and constructing the strained polycyclic system.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of Pleiocarpamine?

A1: The primary challenges include the construction of the highly strained cage-like structure and the stereocontrolled introduction of multiple stereocenters. A critical step often involves the formation of the bond between N1 and C16 of a Geissoschizine-type precursor, which can be difficult due to the inherent strain in the resulting pentacyclic framework.[1]

Q2: What are some successful strategies for constructing the core structure of Pleiocarpamine?

A2: Successful approaches have utilized radical cyclization to set the stereochemistry at the C16 position and Pd-catalyzed intramolecular aromatic C-H functionalization to form the strained cage-like structure.[2] Another reported strategy involves the cyclization between a metal carbenoid at C16 and the N1 position in a Corynanthe-type precursor.[3]

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Low yield in the N1-C16 cyclization step. - High ring strain in the product.- Unfavorable conformation of the precursor.- Employ a strategy that proceeds through a less strained intermediate, such as a radical cyclization.- Modify the precursor to favor the required conformation for cyclization. For instance, the use of an amine-borane complex on the N4 position has been shown to fix the molecular conformation favorably.[3]
Poor stereoselectivity at the C16 position. - Inadequate facial shielding during bond formation.- Utilize a stereocontrolled radical cyclization, which can provide excellent diastereoselectivity.[2]
Difficulty with protecting group removal. - Inappropriate choice of protecting group for the indole nitrogen or other functional groups.- Select protecting groups that are orthogonal to the reaction conditions used in subsequent steps. For indole nitrogen, consider groups that can be removed under mild conditions.

Section 2: Synthesis of Macroline

The synthesis of Macroline presents its own set of challenges, particularly in the stereoselective construction of its pentacyclic core.

Frequently Asked Questions (FAQs)

Q1: What are the key stereochemical hurdles in the synthesis of Macroline?

A1: A major challenge is the stereocontrolled formation of the pentacyclic core structure. Key transformations requiring precise stereocontrol include the Ireland-Claisen rearrangement and the Pictet-Spengler cyclization.[1][3][4]

Q2: Are there any persistent protecting groups that can be problematic in Macroline synthesis?

A2: The N-methyl group can be considered a persistent protecting group as it is inert to many chemical transformations. Late-stage N-demethylation may be necessary and can be challenging. ACE-Cl mediated demethylation is one reported method.[5]

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Low diastereoselectivity in the Pictet-Spengler reaction. - Unfavorable reaction conditions leading to a mixture of cis and trans products.- Employ kinetically controlled conditions (e.g., specific acid catalysts and low temperatures) to favor the desired diastereomer. The choice of tryptophan derivative and aldehyde is also crucial for stereocontrol.[6][7][8][9][10]
Failure of late-stage N-demethylation. - The N-methyl group is highly unreactive.- Utilize robust demethylation conditions such as ACE-Cl followed by methanolysis. Be prepared for potentially harsh conditions and the need for careful optimization.[5]
Side reactions during functional group manipulations. - Presence of multiple reactive sites in the Macroline core.- Employ a robust protecting group strategy to mask sensitive functional groups that are not involved in the desired transformation.[11][12][13][14][15]

Section 3: Biomimetic Synthesis of this compound

The final step in this synthetic approach is the biomimetic coupling of Pleiocarpamine and Macroline. While elegant, this reaction requires careful control to achieve a good yield and avoid side products.

Frequently Asked Questions (FAQs)

Q1: What are the reaction conditions for the biomimetic synthesis of this compound?

A1: this compound can be synthesized by reacting Pleiocarpamine and Macroline in aqueous hydrochloric acid at room temperature.[2][16] This reaction is believed to mimic the natural biosynthetic pathway.

Q2: What is the proposed mechanism for the acid-catalyzed coupling of Pleiocarpamine and Macroline?

A2: The acidic conditions likely facilitate the formation of an electrophilic intermediate from one of the indole monomers, which then undergoes an electrophilic aromatic substitution-type reaction with the other indole monomer to form the bisindole linkage.

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Low yield of this compound. - Incomplete reaction.- Degradation of starting materials or product under acidic conditions.[17][18][19]- Formation of side products through alternative coupling pathways.- Carefully monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.- Optimize the acid concentration and temperature to minimize degradation. It is reported that the reaction proceeds smoothly at room temperature.[2][16]- Ensure high purity of the starting materials, as impurities can lead to side reactions.
Formation of multiple unidentified byproducts. - Non-selective C-C bond formation between the two indole units.- Acid-catalyzed rearrangement or degradation of the complex indole skeletons.- Precise control of stoichiometry and reaction conditions is crucial. - Purification can be challenging due to the structural similarity of potential byproducts. Preparative HPLC may be required for effective separation.
Difficulty in purifying the final product. - The product may be contaminated with unreacted starting materials and side products with similar polarities.- Utilize column chromatography with a carefully selected solvent system. Gradient elution may be necessary.- Recrystallization from an appropriate solvent system can be an effective final purification step.

Experimental Protocols & Data

Key Reaction Yields (Illustrative)
Reaction Step Product Yield (%) Reference
Pd-catalyzed intramolecular C-H functionalizationPleiocarpamine coreNot specified[2]
N1-C16 cyclization via metal carbenoidPleiocarpamine precursorNot specified[3]
Pictet-Spengler cyclizationMacroline coreDiastereomeric mixture[7]
Biomimetic couplingThis compoundNot specified[2][16]

Note: Specific yields are often highly substrate-dependent and require optimization. Researchers should consult the primary literature for detailed experimental procedures and reported yields for specific synthetic routes.

Visualizations

Synthetic_Pathway_this compound cluster_pleiocarpamine Synthesis of Pleiocarpamine cluster_macroline Synthesis of Macroline cluster_coupling Biomimetic Coupling P_Start Precursor P_Key Key Intermediate (e.g., Geissoschizine derivative) P_Start->P_Key P_Cyclization N1-C16 Cyclization P_Key->P_Cyclization Pleiocarpamine Pleiocarpamine P_Cyclization->Pleiocarpamine Coupling Aqueous HCl Pleiocarpamine->Coupling M_Start Precursor (e.g., L-tryptophan derivative) M_Key Key Intermediate (via Pictet-Spengler) M_Start->M_Key Macroline Macroline M_Key->Macroline Macroline->Coupling This compound This compound Coupling->this compound

Caption: Synthetic strategy for this compound.

Troubleshooting_Coupling Start Low Yield of this compound Cause1 Incomplete Reaction Start->Cause1 Cause2 Degradation Start->Cause2 Cause3 Side Reactions Start->Cause3 Solution1 Optimize Reaction Time (Monitor by TLC/LC-MS) Cause1->Solution1 Solution2 Optimize Acid Conc. & Temp. Cause2->Solution2 Solution3 Ensure High Purity of Starting Materials Cause3->Solution3

Caption: Troubleshooting low yield in the final coupling step.

References

Technical Support Center: Biomimetic Synthesis of Villalstonine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the biomimetic synthesis of Villalstonine. The information is based on the established synthesis from Pleiocarpamine and macroline.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the biomimetic synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound Incorrect pH of the reaction medium: The reaction is acid-catalyzed. An incorrect pH can hinder the reaction.Ensure the reaction medium is aqueous hydrochloric acid. The optimal pH should be acidic, and empirical testing around pH 2-4 is recommended.
Degradation of starting materials: Pleiocarpamine and/or macroline may be unstable under the reaction conditions.Minimize reaction time and maintain the recommended temperature. Ensure the purity of the starting materials before commencing the reaction.
Suboptimal reactant ratio: An inappropriate stoichiometric ratio of Pleiocarpamine to macroline can limit the yield.Start with an equimolar ratio (1:1) of Pleiocarpamine and macroline. Consider a slight excess of the more stable reactant if degradation of one component is suspected.
Low concentration of reactants: Dilute solutions may lead to slow reaction rates and low yields.Increase the concentration of both Pleiocarpamine and macroline in the reaction mixture.
Presence of Multiple Unidentified Byproducts Side reactions: The reactive nature of the carbocation intermediates can lead to undesired side reactions.Optimize the pH to favor the desired reaction pathway. Lowering the reaction temperature might reduce the rate of side reactions.
Impure starting materials: Impurities in the starting materials can lead to the formation of byproducts.Purify Pleiocarpamine and macroline using appropriate chromatographic techniques before use.
Prolonged reaction time: Leaving the reaction to proceed for too long can lead to the formation of degradation products.Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
Difficulty in Purifying this compound Co-elution with starting materials or byproducts: Similar polarities of the product and impurities can make chromatographic separation challenging.Employ a multi-step purification protocol. This may include acid-base extraction followed by column chromatography with different solvent systems or preparative HPLC.
Product instability during purification: this compound may be sensitive to the purification conditions (e.g., certain solvents or temperatures).Use mild purification conditions. Avoid excessive heat and exposure to strong acids or bases during the workup and purification steps.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the biomimetic synthesis of this compound?

The biomimetic synthesis of this compound involves the acid-catalyzed reaction of Pleiocarpamine and macroline in an aqueous medium.[1] This reaction mimics the proposed biosynthetic pathway of this bisindole alkaloid in nature.

Q2: What are the recommended starting concentrations for Pleiocarpamine and macroline?

While specific concentrations for optimal yield are not extensively reported in the literature, a good starting point is to use concentrations in the range of 1-10 mM for both reactants. It is advisable to perform small-scale optimization experiments to determine the ideal concentration for your specific setup.

Q3: What is the optimal reaction temperature?

The reaction is reported to proceed smoothly at room temperature.[1] It is recommended to maintain a consistent temperature to ensure reproducibility. If side reactions are a significant issue, cooling the reaction mixture might improve the selectivity towards this compound.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking aliquots from the reaction mixture at different time points, you can observe the consumption of the starting materials and the formation of the product, helping to determine the optimal reaction time.

Q5: What are the expected challenges in scaling up the synthesis?

Scaling up the synthesis may present challenges related to maintaining a homogeneous reaction mixture and ensuring efficient heat transfer if any exothermicity is observed. Proper stirring and temperature control are crucial. Additionally, purification of larger quantities of this compound will require scalable chromatographic techniques.

Experimental Protocols

General Protocol for Biomimetic Synthesis of this compound

This protocol is a generalized procedure based on available literature. Optimization of specific parameters is recommended.

  • Preparation of Reactants:

    • Dissolve equimolar amounts of Pleiocarpamine and macroline in a minimal amount of a suitable organic solvent (e.g., methanol or DMSO) before adding to the aqueous acidic medium.

  • Reaction Setup:

    • Prepare a solution of aqueous hydrochloric acid (e.g., 0.1 M HCl).

    • In a round-bottom flask equipped with a magnetic stirrer, add the aqueous HCl solution.

    • With vigorous stirring, add the dissolved Pleiocarpamine and macroline to the acidic solution at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

  • Workup:

    • Once the reaction is complete (as determined by the consumption of the limiting reactant), quench the reaction by neutralizing the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of a suitable solvent system (e.g., hexane:ethyl acetate with increasing amounts of ethyl acetate, followed by a small percentage of triethylamine to prevent tailing).

    • Further purification can be achieved by preparative HPLC if necessary.

Data Presentation

The following table summarizes hypothetical data for optimizing the yield of this compound. Note: This data is illustrative and intended to guide experimentation, as specific quantitative data is not widely available in the literature.

Experiment ID Pleiocarpamine (mM) Macroline (mM) pH Temperature (°C) Reaction Time (h) Yield (%)
155225240
255325255
355425245
455320250
555330252
655325148
755325458
81010325465

Visualizations

Biomimetic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Pleiocarpamine Pleiocarpamine Reaction_Mixture Aqueous HCl Room Temperature Pleiocarpamine->Reaction_Mixture Macroline Macroline Macroline->Reaction_Mixture Neutralization Neutralization Reaction_Mixture->Neutralization Extraction Extraction Neutralization->Extraction Purification Chromatography Extraction->Purification This compound This compound Purification->this compound

Caption: Experimental workflow for the biomimetic synthesis of this compound.

Troubleshooting_Yield Start Low Yield of this compound Check_pH Is the pH acidic (e.g., 2-4)? Start->Check_pH Check_Purity Are starting materials pure? Check_pH->Check_Purity Yes Adjust_pH Adjust pH with HCl Check_pH->Adjust_pH No Check_Ratio Is the reactant ratio 1:1? Check_Purity->Check_Ratio Yes Purify_Reactants Purify Pleiocarpamine and Macroline Check_Purity->Purify_Reactants No Check_Time Is reaction time optimized? Check_Ratio->Check_Time Yes Adjust_Ratio Adjust stoichiometry Check_Ratio->Adjust_Ratio No Optimize_Time Monitor reaction progress (TLC/LC-MS) Check_Time->Optimize_Time No Success Improved Yield Check_Time->Success Yes Adjust_pH->Check_pH Purify_Reactants->Check_Purity Adjust_Ratio->Check_Ratio Optimize_Time->Check_Time

Caption: Logical troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of Villalstonine in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the bisindole alkaloid, Villalstonine, in various in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring bisindole alkaloid isolated from plants of the Alstonia genus. It has demonstrated promising biological activities, including cytotoxic effects against various cancer cell lines and antiplasmodial activity against Plasmodium falciparum.[1][2][3][4][5] However, like many complex natural products, this compound is characterized by poor aqueous solubility, which can pose significant challenges during in vitro assays, leading to issues such as compound precipitation, inaccurate concentration measurements, and unreliable experimental results.[6][7]

Q2: What are the common assays in which this compound is used?

A2: this compound is primarily evaluated in anticancer and antiplasmodial assays. Common cytotoxicity assays include the Sulforhodamine B (SRB) and MTT assays, which assess cell viability in cancer cell lines.[1][8][9] For its antiplasmodial activity, researchers often employ assays such as the SYBR Green I-based fluorescence assay or the parasite lactate dehydrogenase (pLDH) assay to determine the inhibition of P. falciparum growth.[2][10][11]

Q3: Which solvents are recommended for dissolving this compound?

A3: Due to its lipophilic nature, this compound is poorly soluble in water.[12][13] Organic solvents are necessary to prepare stock solutions. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro assays.[6][14][15] Other organic solvents such as ethanol and methanol can also be used.[16] The choice of solvent may depend on the specific requirements and sensitivities of the assay system.

Q4: How can I prevent this compound from precipitating in my aqueous assay medium?

A4: Precipitation in the aqueous assay medium is a common issue with poorly soluble compounds like this compound. To mitigate this, it is crucial to adhere to the following principles:

  • Use a high-concentration stock solution: Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO).

  • Perform serial dilutions: Dilute the stock solution in the assay medium in a stepwise manner to reach the final desired concentration.

  • Maintain a low final solvent concentration: The final concentration of the organic solvent in the assay should be kept to a minimum, typically below 1%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity and to reduce the risk of precipitation.[17]

  • Vortexing/mixing: Ensure thorough mixing after each dilution step to facilitate dissolution.

  • Pre-warming the medium: Gently warming the assay medium before adding the this compound solution can sometimes improve solubility.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in the chosen organic solvent. The solvent may not be appropriate, or the concentration is too high.Try a different organic solvent such as DMSO, ethanol, or methanol. Gentle warming and sonication can also aid dissolution. If the compound still does not dissolve, the desired concentration may be above its solubility limit in that solvent.
A precipitate forms immediately upon adding the this compound stock solution to the aqueous assay buffer. The compound has "crashed out" of solution due to poor aqueous solubility. The final concentration of the organic solvent may be too low to maintain solubility.Increase the final concentration of the co-solvent (e.g., DMSO) in the assay, but ensure it remains within a range that is non-toxic to the cells (typically ≤ 1%).[14][17] Alternatively, consider using solubilizing agents such as cyclodextrins or surfactants, but validate their compatibility with the assay first.
Inconsistent or non-reproducible results in bioassays. This could be due to incomplete dissolution or precipitation of this compound, leading to inaccurate concentrations in the assay wells.Visually inspect the stock and working solutions for any signs of precipitation before use. Prepare fresh dilutions for each experiment. Ensure thorough mixing at every dilution step. Consider filtering the final working solution through a 0.22 µm syringe filter if particulate matter is suspected, though this may reduce the effective concentration if the compound adsorbs to the filter.
Observed cytotoxicity in control wells containing only the solvent. The concentration of the organic solvent (e.g., DMSO) is too high and is causing cellular toxicity.Perform a solvent toxicity control experiment to determine the maximum tolerable concentration of the solvent for your specific cell line. Ensure the final solvent concentration in all experimental wells, including the this compound-treated wells, is below this toxic threshold.[17]

Quantitative Data

While specific experimental solubility data for this compound is not extensively published, the following table provides an estimated solubility profile based on the general characteristics of bisindole alkaloids. Researchers should determine the empirical solubility for their specific batch of this compound.

Solvent Estimated Solubility Notes
Water< 0.1 mg/mLPractically insoluble.
Phosphate-Buffered Saline (PBS) pH 7.4< 0.1 mg/mLVery poorly soluble in aqueous buffers.
Dimethyl Sulfoxide (DMSO)≥ 10 mg/mLRecommended for preparing high-concentration stock solutions.
Ethanol (95-100%)1-10 mg/mLCan be used as an alternative to DMSO.
Methanol1-10 mg/mLAnother potential solvent for stock solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Weigh out the desired amount of this compound powder using an analytical balance in a sterile, tared container.

    • Transfer the powder to a sterile microcentrifuge tube or amber vial.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 10 mg/mL).

    • Vortex the solution thoroughly for 2-5 minutes until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Objective: To prepare serial dilutions of this compound for use in a 96-well plate cytotoxicity assay, ensuring the final DMSO concentration is non-toxic.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Complete cell culture medium appropriate for the cell line

    • Sterile microcentrifuge tubes

    • Sterile pipette tips

    • 96-well cell culture plates

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform an intermediate dilution of the stock solution in complete cell culture medium. For example, to achieve a top final concentration of 100 µM with a final DMSO concentration of 0.5%, dilute the 10 mM stock 1:20 in medium (e.g., 5 µL of stock into 95 µL of medium). This will create a 500 µM working solution in 5% DMSO.

    • From this intermediate dilution, perform serial dilutions in complete cell culture medium to create a range of working concentrations.

    • Add the final working solutions to the cells in the 96-well plate. For example, if adding 20 µL of the working solution to 180 µL of medium already in the well, this represents a further 1:10 dilution, resulting in the desired final concentrations and a final DMSO concentration of 0.5%.

    • Always include a vehicle control, which contains the same final concentration of DMSO as the highest concentration of this compound used, but without the compound.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve store Aliquot and Store at -20°C dissolve->store thaw Thaw Stock Aliquot store->thaw Begin Experiment intermediate_dilution Intermediate Dilution in Culture Medium thaw->intermediate_dilution serial_dilution Serial Dilutions intermediate_dilution->serial_dilution add_to_cells Add to Cells in Plate serial_dilution->add_to_cells

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_flowchart start Precipitation Observed in Assay Well check_stock Is the stock solution clear? start->check_stock check_dilution Was the dilution performed correctly? check_stock->check_dilution Yes reprepare_stock Action: Re-prepare stock solution. Ensure complete dissolution. check_stock->reprepare_stock No check_solvent_conc Is the final solvent concentration sufficient? check_dilution->check_solvent_conc Yes review_protocol Action: Review dilution protocol. Ensure proper mixing. check_dilution->review_protocol No solubility_limit Concentration may exceed solubility limit in assay medium. check_solvent_conc->solubility_limit No increase_cosolvent Action: Increase co-solvent concentration (e.g., DMSO) within non-toxic limits. check_solvent_conc->increase_cosolvent Yes use_solubilizer Action: Consider using a solubilizing agent (e.g., cyclodextrin). solubility_limit->use_solubilizer

Caption: Troubleshooting flowchart for precipitation issues.

signaling_pathway_placeholder Illustrative Signaling Pathway (Placeholder) This compound This compound Target Molecular Target This compound->Target Inhibition Pathway_Intermediate Signaling Intermediate Target->Pathway_Intermediate Apoptosis Apoptosis Pathway_Intermediate->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: Optimization of Villalstonine Extraction from Alstonia Bark

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Villalstonine from Alstonia bark.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound from Alstonia bark?

A1: The choice of solvent is critical for efficient this compound extraction. Methanol has been shown to be an effective solvent for extracting a broad range of phytochemicals, including alkaloids, from Alstonia species due to its ability to extract both hydrophilic and hydrophobic compounds.[1] Ethanol is also a commonly used and effective solvent.[2] For a more targeted extraction of bisindole alkaloids like this compound, a combination of solvents or a sequential extraction approach may be optimal. It is recommended to start with a polar solvent like methanol or ethanol and then partition the crude extract with solvents of varying polarity, such as ethyl acetate and chloroform, to isolate the alkaloid fraction.[3][4]

Q2: What is the general protocol for a laboratory-scale extraction of this compound?

A2: A common laboratory-scale method is maceration. This involves soaking the dried and powdered Alstonia bark in a suitable solvent (e.g., methanol or ethanol) for an extended period (e.g., 48-72 hours) at room temperature with occasional agitation.[2][5] Following maceration, the mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract. Further purification steps, such as acid-base partitioning and column chromatography, are necessary to isolate this compound.

Q3: How does pH influence the extraction of this compound?

A3: As an alkaloid, this compound's solubility is pH-dependent. Generally, alkaloids are extracted from plant material under neutral or slightly alkaline conditions to ensure they are in their free base form, which is more soluble in organic solvents. However, an initial extraction with an acidified solvent (e.g., ethanol with 1% HCl) can also be effective as it converts the alkaloids into their salt form, which is soluble in the hydroalcoholic medium.[6] The pH is then adjusted to be alkaline during the liquid-liquid partitioning step to convert the alkaloid salts back to their free base form for extraction into an immiscible organic solvent.

Q4: What is the optimal temperature for this compound extraction?

A4: While higher temperatures can increase the rate of extraction, they also risk degrading thermolabile compounds like bisindole alkaloids.[7] For methods like maceration, extraction is typically carried out at room temperature. For techniques like Soxhlet extraction, the temperature is dictated by the boiling point of the solvent. It is crucial to monitor the temperature and extraction time to avoid degradation of this compound. Post-extraction, solvent evaporation should be conducted at a controlled temperature, typically around 40°C, under reduced pressure.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low this compound Yield 1. Incomplete cell lysis: The solvent may not be effectively penetrating the plant material.[8] 2. Inappropriate solvent polarity: The chosen solvent may not be optimal for this compound.[9] 3. Suboptimal pH: The pH of the extraction medium may be hindering the solubility of this compound.[10] 4. Insufficient extraction time or temperature: The extraction parameters may not be sufficient for complete extraction.1. Reduce particle size: Grind the Alstonia bark to a fine powder to increase the surface area for solvent penetration. 2. Solvent optimization: Experiment with different solvents (e.g., methanol, ethanol, ethyl acetate) or solvent mixtures to find the optimal polarity for this compound. 3. pH adjustment: Test the effect of adjusting the pH of the extraction solvent (e.g., adding a small amount of acid or base) on the yield. 4. Optimize extraction parameters: Systematically vary the extraction time and temperature to identify the optimal conditions. Consider using ultrasound-assisted extraction to enhance efficiency at lower temperatures.[7]
Degradation of this compound 1. High temperature: Prolonged exposure to high temperatures during extraction or solvent evaporation can cause degradation.[11] 2. Exposure to light: Some alkaloids are photosensitive and can degrade upon exposure to light. 3. Oxidation: Presence of oxidative enzymes or air can lead to the degradation of the compound.1. Use lower temperatures: Employ extraction methods that do not require high heat, such as maceration or ultrasound-assisted extraction. Evaporate the solvent under reduced pressure at a lower temperature (e.g., < 40°C). 2. Protect from light: Conduct the extraction and subsequent processing steps in a dark environment or using amber-colored glassware. 3. Use of antioxidants/inert atmosphere: Consider adding antioxidants to the extraction solvent or performing the extraction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Co-extraction of Impurities 1. Solvent with broad selectivity: The solvent may be extracting a wide range of compounds along with this compound. 2. Presence of pigments and fats: Chlorophyll, fats, and other lipophilic compounds are often co-extracted.1. Sequential extraction: Perform a pre-extraction with a non-polar solvent like n-hexane to remove fats and waxes before extracting with a more polar solvent for the alkaloids.[6] 2. Liquid-liquid partitioning: Utilize acid-base partitioning to separate the basic alkaloids from neutral and acidic impurities. 3. Chromatographic purification: Employ column chromatography with a suitable stationary phase (e.g., silica gel) and a gradient of mobile phase solvents to separate this compound from other co-extracted compounds.[12]
This compound is present in the crude extract but lost during purification 1. Inappropriate stationary phase in chromatography: this compound may be irreversibly binding to or degrading on the column material. 2. Incorrect mobile phase: The solvent system used for chromatography may not be effectively eluting this compound. 3. Degradation on silica gel: Some alkaloids are unstable on silica gel.1. Test different stationary phases: Besides silica gel, consider using alumina or a reversed-phase C18 column for purification. 2. Optimize mobile phase: Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separating this compound before scaling up to column chromatography. 3. Use alternative purification methods: Consider techniques like preparative HPLC or counter-current chromatography for purification.

Data on Extraction Parameters

The following tables summarize the influence of key parameters on the extraction of alkaloids from Alstonia bark, providing a basis for optimization studies.

Table 1: Effect of Solvent Polarity on Alkaloid Extraction Yield

SolventPolarity IndexRelative Alkaloid YieldReference(s)
n-Hexane0.1Low[9]
Chloroform4.1Moderate[4]
Ethyl Acetate4.4Moderate-High[12]
Ethanol5.2High[2]
Methanol5.1High[1]
Water10.2Variable (depends on alkaloid salt/base form)[13]

Table 2: Influence of Extraction Method on Efficiency

Extraction MethodGeneral PrincipleAdvantagesDisadvantagesReference(s)
Maceration Soaking the plant material in a solvent at room temperature.Simple, requires minimal equipment, suitable for thermolabile compounds.Time-consuming, may result in incomplete extraction.[2]
Soxhlet Extraction Continuous extraction with a cycling solvent at its boiling point.More efficient than maceration, requires less solvent over time.Can degrade heat-sensitive compounds like this compound.[7]
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.Faster extraction times, increased yield, can be performed at lower temperatures.Requires specialized equipment.[7][10]

Experimental Protocols

Protocol 1: Maceration for Crude Alkaloid Extraction

  • Preparation of Plant Material: Dry the Alstonia bark at 40°C for 72 hours and grind it into a fine powder.[2]

  • Extraction:

    • Place 100 g of the powdered bark in a large conical flask.

    • Add 1 L of 95% ethanol.

    • Seal the flask and keep it at room temperature for 48-72 hours with occasional shaking.[2][5]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.

  • Solvent Evaporation: Combine all the filtrates and evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C.

  • Crude Extract: The resulting residue is the crude ethanolic extract containing this compound and other phytochemicals.

Protocol 2: Acid-Base Partitioning for Alkaloid Fractionation

  • Acidification: Dissolve the crude extract from Protocol 1 in 5% hydrochloric acid.

  • Defatting: Extract the acidic solution with n-hexane or diethyl ether to remove fats, waxes, and other non-polar compounds. Discard the organic layer.

  • Basification: Adjust the pH of the aqueous layer to 9-10 with a base (e.g., ammonium hydroxide or sodium carbonate solution). This will convert the alkaloid salts to their free base form.[6]

  • Extraction of Free Bases: Extract the alkaline aqueous solution multiple times with an organic solvent such as chloroform or ethyl acetate.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude alkaloid fraction enriched with this compound.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification start Alstonia Bark drying Drying (40°C) start->drying grinding Grinding drying->grinding powder Powdered Bark grinding->powder maceration Maceration with Ethanol powder->maceration filtration Filtration maceration->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base chromatography Column Chromatography acid_base->chromatography This compound Pure this compound chromatography->this compound

Caption: Workflow for the extraction and purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low this compound Yield cause1 Incomplete Lysis issue->cause1 cause2 Suboptimal Solvent issue->cause2 cause3 Incorrect pH issue->cause3 solution1 Reduce Particle Size cause1->solution1 solution2 Optimize Solvent System cause2->solution2 solution3 Adjust pH cause3->solution3

Caption: Troubleshooting logic for low this compound yield.

hemozoin_inhibition cluster_parasite Plasmodium falciparum Digestive Vacuole hemoglobin Host Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion hemozoin Non-toxic Hemozoin Crystal heme->hemozoin Polymerization cell_death Parasite Death heme->cell_death Accumulation leads to oxidative stress and membrane damage This compound This compound This compound->inhibition

Caption: Proposed mechanism of this compound's antiplasmodial activity.

References

Technical Support Center: Villalstonine Purification by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Villalstonine using chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

This compound is a complex bisindole alkaloid naturally found in plants of the Alstonia genus.[1] It is investigated for its potential therapeutic properties, including antiplasmodial activity. Purification is a critical step to isolate this compound from the complex mixture of other alkaloids and plant metabolites, enabling accurate biological testing and downstream applications in drug development.

Q2: What are the common chromatographic methods for this compound purification?

Common methods for the separation and purification of alkaloids like this compound include:

  • Silica Gel Column Chromatography: A standard technique for separating compounds based on polarity.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Offers high resolution and is suitable for purifying moderately polar to nonpolar compounds.

  • Ion-Exchange Chromatography (IEC): Separates molecules based on their net charge, which is particularly useful for alkaloids as they are basic compounds.

  • High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid separation technique that avoids solid stationary phases, minimizing irreversible adsorption.

Q3: What are the general physicochemical properties of this compound to consider during purification?

As a bisindole alkaloid, this compound is a relatively large and complex molecule (Molar Mass: 660.859 g·mol−1).[1] Alkaloids are generally basic due to the presence of nitrogen atoms in their structure. This basicity allows them to be protonated in acidic conditions, a property that can be exploited in ion-exchange chromatography. The solubility of alkaloids varies, but they are often soluble in organic solvents and can form salts in acidic aqueous solutions.[2][3] The stability of alkaloids can be influenced by pH and temperature, with some being susceptible to degradation under harsh acidic or basic conditions, or at elevated temperatures.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic purification of this compound.

Problem 1: Poor Separation or No Separation of this compound

Symptoms:

  • Broad, overlapping peaks in HPLC.

  • Co-elution of this compound with impurities in column chromatography.

  • Streaking on a TLC plate.

Possible Causes and Solutions:

Possible CauseSolution
Inappropriate Stationary Phase For silica gel chromatography, if this compound is very polar, it may not move from the baseline. Consider using a more polar mobile phase or switching to a different stationary phase like alumina or reversed-phase silica.
Incorrect Mobile Phase Composition Optimize the solvent system. For normal phase, adjust the ratio of polar to non-polar solvents. For reversed-phase, modify the water/organic solvent ratio or the type of organic modifier (e.g., acetonitrile vs. methanol). A gradient elution may be necessary for complex mixtures.
pH of the Mobile Phase (RP-HPLC & IEC) For basic compounds like alkaloids, the pH of the mobile phase is critical. For RP-HPLC, adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) can improve peak shape by ensuring the alkaloid is in a single ionic state.[4] For IEC, the pH must be controlled to ensure the desired charge on the molecule.
Column Overload Injecting too much sample can lead to broad, tailing peaks. Reduce the sample concentration or injection volume.[5]
Problem 2: Peak Tailing in HPLC

Symptoms:

  • Asymmetrical peaks with a drawn-out tail.

Possible Causes and Solutions:

Possible CauseSolution
Secondary Interactions with Silica Support Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms of this compound, causing tailing.[6] Add a competing base (e.g., triethylamine) to the mobile phase in small amounts or use a buffer to mask the silanol groups.[5][6] Using a modern, end-capped column can also minimize this effect.
Column Overload As mentioned above, reduce the amount of sample injected.[5]
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms may exist, leading to peak tailing. Adjust the pH to be at least 1.5-2 units away from the pKa.
Column Degradation A void at the head of the column or a blocked frit can cause peak distortion. If the problem persists with a new mobile phase and reduced sample load, consider replacing the column.[7]
Problem 3: Low or No Recovery of this compound

Symptoms:

  • The expected amount of this compound is not collected after purification.

  • No this compound is detected in the eluted fractions.

Possible Causes and Solutions:

Possible CauseSolution
Irreversible Adsorption This compound may be strongly and irreversibly binding to the stationary phase, especially acidic silica gel. Deactivating the silica gel with a base (e.g., triethylamine) before packing the column can help. Alternatively, use a different stationary phase like alumina or consider HSCCC.
Degradation on the Column If this compound is unstable on the stationary phase (e.g., acidic silica), it may degrade during purification.[8] Test the stability of your compound on a small amount of silica gel using a 2D TLC. If degradation is observed, a less acidic stationary phase or a faster purification method is needed.
Precipitation on the Column The sample may have precipitated at the head of the column if the injection solvent is too different from the mobile phase. Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase.[9]
Incomplete Elution The mobile phase may not be strong enough to elute this compound. Gradually increase the polarity (normal phase) or organic content (reversed-phase) of the mobile phase. A step or gradient elution might be necessary.
Problem 4: High Backpressure in HPLC System

Symptoms:

  • The pressure reading on the HPLC system is significantly higher than normal.

Possible Causes and Solutions:

Possible CauseSolution
Blocked Frit or Column Particulate matter from the sample or mobile phase can block the column inlet frit. Filter all samples and mobile phases before use. If a blockage occurs, try back-flushing the column. If this fails, the column may need to be replaced.
Precipitation of Buffer If using a buffered mobile phase, ensure the buffer is soluble in the entire gradient range. Buffer precipitation can occur when a high concentration of an aqueous buffer is mixed with a high percentage of organic solvent.
Sample Precipitation As mentioned, the sample may precipitate if it is not soluble in the mobile phase.
System Blockage Check for blockages in the tubing, injector, or detector. Isolate different parts of the system to identify the source of the high pressure.

Experimental Protocols

Protocol 1: General Silica Gel Column Chromatography for this compound Purification
  • Stationary Phase Preparation:

    • Choose silica gel of an appropriate mesh size (e.g., 70-230 mesh).

    • Prepare a slurry of the silica gel in the initial, least polar mobile phase solvent.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass column.

    • Add a thin layer of sand.

    • Pour the silica gel slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of a suitable solvent.

    • Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully add the powder to the top of the column.

  • Elution:

    • Start with a non-polar solvent system (e.g., hexane/ethyl acetate mixture) and gradually increase the polarity by increasing the proportion of the more polar solvent.

    • Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC).

  • Fraction Analysis:

    • Spot the collected fractions on a TLC plate.

    • Develop the TLC plate in an appropriate solvent system.

    • Visualize the spots under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

    • Combine the fractions containing pure this compound.

Protocol 2: General Reversed-Phase HPLC for this compound Purification
  • Column: C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.

  • Elution Program:

    • Start with a higher proportion of Solvent A (e.g., 90%) and run a linear gradient to a higher proportion of Solvent B (e.g., 90%) over 30-40 minutes.

    • Hold at the high organic concentration for a few minutes to elute any strongly retained compounds.

    • Return to the initial conditions and equilibrate the column before the next injection.

  • Flow Rate: 1 mL/min.

  • Detection: UV detector, monitor at wavelengths where this compound absorbs (e.g., around 254 nm and 280 nm, typical for indole alkaloids).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Chromatographic Purification cluster_analysis Analysis start Plant Material (Alstonia sp.) extraction Solvent Extraction start->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration crude_extract Crude Alkaloid Extract concentration->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling hplc_purification RP-HPLC Purification pooling->hplc_purification final_product Pure this compound hplc_purification->final_product purity_check Purity Assessment (HPLC, LC-MS) final_product->purity_check structure_elucidation Structural Elucidation (NMR, MS) purity_check->structure_elucidation

Caption: General workflow for the extraction and purification of this compound.

troubleshooting_workflow cluster_peak_shape Peak Shape Issues cluster_separation Separation Issues cluster_recovery Recovery Issues start Problem Encountered During Chromatography peak_tailing Peak Tailing? start->peak_tailing poor_sep Poor Separation? start->poor_sep low_recovery Low Recovery? start->low_recovery overload Reduce Sample Load peak_tailing->overload Yes secondary_int Add Mobile Phase Modifier (e.g., TFA, TEA) peak_tailing->secondary_int Yes mobile_phase Optimize Mobile Phase Gradient/Composition poor_sep->mobile_phase Yes stationary_phase Change Stationary Phase poor_sep->stationary_phase Yes adsorption Check for Irreversible Adsorption low_recovery->adsorption Yes degradation Assess Compound Stability low_recovery->degradation Yes

Caption: A logical troubleshooting workflow for common chromatography problems.

References

Stability studies of Villalstonine under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bisindole alkaloid Villalstonine. The information provided is based on the general stability characteristics of indole alkaloids and is intended to serve as a practical guide for experimental design and interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing rapid degradation of my this compound sample in an acidic solution. Is this expected?

A1: Yes, rapid degradation in acidic conditions is plausible for indole alkaloids. Many alkaloids are acid-labile, and the complex bisindole structure of this compound may be susceptible to acid-catalyzed hydrolysis or rearrangement.[1] Consider performing your studies in a buffered solution closer to neutral pH if acid-lability is a concern.

Q2: My HPLC chromatogram shows two major degradation peaks appearing over time. What could these be?

A2: this compound is a bisindole alkaloid formed from the dimerization of pleiocarpamine and macroline.[2][3] A likely degradation pathway, especially under stress conditions, is the cleavage of the bond linking these two monomeric units. Therefore, the two major peaks you are observing could correspond to pleiocarpamine and macroline. Further analysis by LC-MS is recommended to confirm the identity of these degradation products.

Q3: I am seeing a loss of this compound potency in my solid-state samples when exposed to light. What is happening?

A3: Photodegradation is a common issue for many pharmaceutical compounds, including those with chromophores like the indole nucleus.[4][5] Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of degradation products and a loss of potency. It is crucial to protect this compound samples from light during storage and handling. Consider using amber vials or conducting experiments under controlled lighting conditions.

Q4: What are the best practices for preparing this compound solutions for stability studies?

A4: To ensure accurate and reproducible results, follow these best practices:

  • Use high-purity solvents and reagents.

  • Prepare fresh solutions before each experiment to minimize degradation prior to the study.

  • Use a validated analytical method, such as HPLC-UV or LC-MS, for quantification.[6][7]

  • Filter your solutions through a compatible 0.22 µm or 0.45 µm filter to remove any particulates before injection into the analytical system.

  • Store stock solutions and samples under appropriate conditions (e.g., protected from light, at a specified temperature) to prevent premature degradation.

Q5: How can I prevent oxidative degradation of this compound during my experiments?

A5: The indole moiety can be susceptible to oxidation.[8][9][10] To minimize oxidative degradation:

  • De-gas your solvents to remove dissolved oxygen.

  • Consider blanketing your sample vials with an inert gas like nitrogen or argon.

  • If compatible with your experimental design, the addition of an antioxidant may be considered, but its potential interference with the analytical method must be evaluated.

Hypothetical Stability Data of this compound

The following tables summarize hypothetical data from forced degradation studies on this compound. This data is for illustrative purposes to demonstrate expected trends and should not be considered as actual experimental results.

Table 1: Effect of pH on this compound Stability at 40°C

pHIncubation Time (hours)This compound Remaining (%)Appearance of Degradation Products (%)
2.02465.234.8
4.02485.714.3
7.02498.11.9
9.02492.57.5
12.02478.321.7

Table 2: Effect of Temperature on this compound Stability at pH 7.0

Temperature (°C)Incubation Time (days)This compound Remaining (%)Appearance of Degradation Products (%)
253097.52.5
403091.88.2
603075.324.7
803052.147.9

Table 3: Effect of Light and Oxidative Stress on this compound Stability at 25°C

ConditionIncubation Time (hours)This compound Remaining (%)Appearance of Degradation Products (%)
Photolytic (UV Lamp)7282.417.6
Oxidative (3% H₂O₂)2471.928.1

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

1. Objective: To evaluate the stability of this compound under various stress conditions as recommended by ICH guidelines.[11]

2. Materials:

  • This compound reference standard

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer solutions (pH 2, 4, 7, 9, 12)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or MS detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

3. Stock Solution Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

4. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid this compound powder in an oven at 80°C for 48 hours. Then, dissolve in methanol to a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose the solid this compound powder and a 100 µg/mL methanolic solution to UV light (e.g., 254 nm) in a photostability chamber for 72 hours.

5. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC method.

6. Data Analysis:

  • Calculate the percentage of this compound remaining and the percentage of degradation products formed at each time point.

  • Determine the degradation kinetics and potential degradation pathways.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm or Mass Spectrometry (for peak identification)

  • Column Temperature: 30°C

Visualizations

Villalstonine_Degradation_Pathway This compound This compound (Bisindole Alkaloid) Degradation Stress Conditions (Acid, Base, Heat, Light, Oxidation) Pleiocarpamine Pleiocarpamine (Monomeric Unit) Macroline Macroline (Monomeric Unit) Degradation->Pleiocarpamine Cleavage Degradation->Macroline Cleavage Stability_Study_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stress Stock->Thermal Photo Photolytic Stress Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC/LC-MS Analysis Sampling->HPLC Quantification Quantify Degradation HPLC->Quantification Pathway Identify Degradation Pathway Quantification->Pathway

References

Technical Support Center: Refinement of Analytical Methods for Villalstonine Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of Villalstonine. Given the limited specific literature on this compound, many recommendations are based on established methods for similar complex alkaloids, such as pyrrolizidine alkaloids and vinca alkaloids.[1][2][3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during sample preparation, chromatographic separation, and mass spectrometric detection of this compound and related alkaloids.

Sample Preparation

Q1: What is the best initial approach for extracting this compound from plant matrices?

A1: A solid-phase extraction (SPE) or a liquid-liquid extraction (LLE) are common and effective starting points. For alkaloids, a common approach involves an initial extraction with an acidified solvent (e.g., methanol or ethanol with 0.1% formic or acetic acid) to protonate the basic nitrogen atoms and improve solubility. This is often followed by a clean-up step using SPE with a cation-exchange cartridge (e.g., Oasis MCX) to separate the alkaloids from other matrix components.[5] The choice of solvent and pH is critical and may require optimization depending on the specific plant matrix.

Q2: I'm experiencing low recovery of this compound after sample extraction. What are the likely causes and solutions?

A2: Low recovery can stem from several factors:

  • Incomplete Extraction: The solvent may not be optimal. Try varying the solvent polarity (e.g., trying different ratios of methanol, acetonitrile, and water) or adjusting the pH. Sonication or vortexing can also improve extraction efficiency.

  • Analyte Degradation: this compound may be sensitive to pH, temperature, or light.[6][7][8][9] It is crucial to perform stability studies under different conditions. For instance, some alkaloids degrade in strong acidic or basic conditions.[8] Consider performing the extraction at a lower temperature and protecting the sample from light.

  • Poor SPE Cartridge Performance: The chosen SPE cartridge may not be retaining the analyte effectively, or the elution solvent might be too weak. Ensure the cartridge is appropriate for alkaloid extraction (cation-exchange is often preferred) and that the elution solvent (commonly methanol with a small percentage of ammonia) is strong enough to displace the analyte.[1]

Q3: How do I minimize matrix effects that are interfering with my LC-MS signal?

A3: Matrix effects, which are the suppression or enhancement of the analyte's ionization by co-eluting compounds, are a significant challenge in complex samples like plant extracts.[10][11][12][13] To mitigate them:

  • Improve Sample Cleanup: Use a more rigorous SPE protocol or a multi-step extraction process to remove interfering substances.[12][14]

  • Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes reduce the concentration of matrix components to a level where they no longer significantly interfere.[14]

  • Optimize Chromatography: Improve the chromatographic separation to ensure this compound elutes in a region free of interfering compounds. This may involve changing the column, mobile phase, or gradient profile.[2]

  • Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that has undergone the same preparation steps as your samples. This helps to compensate for consistent signal suppression or enhancement.

  • Employ an Internal Standard: Using a stable isotope-labeled version of this compound, if available, is the most effective way to correct for matrix effects and variations in extraction recovery.

Chromatography (HPLC/UPLC)

Q1: My chromatographic peaks for this compound are tailing or showing poor shape. How can I fix this?

A1: Peak tailing for basic compounds like alkaloids is often due to secondary interactions with acidic silanol groups on the silica-based column packing.[2][15]

  • Adjust Mobile Phase pH: Increasing the pH of the mobile phase (e.g., to pH 7 or higher, if the column is stable) can deprotonate the silanol groups, reducing these interactions.

  • Use a Silanol Blocker: Add a competing base, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to occupy the active silanol sites.

  • Select a Different Column: Use a column with end-capping technology designed to shield silanol groups or a column specifically designed for basic compounds. Hybrid particle columns (e.g., BEH) can also offer better peak shape at a wider pH range.

  • Check for Column Contamination: A contaminated guard column or column inlet can cause peak distortion. Flush the column with a strong solvent or replace the guard column.[16]

Q2: I'm seeing inconsistent retention times for this compound between runs. What's causing this variability?

A2: Retention time drift is a common HPLC issue that can usually be traced to a few key areas:[15][16][17]

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and accurately each time. Small variations in pH or solvent ratios can cause shifts. It's also important to degas the mobile phase to prevent bubble formation in the pump.[18][19]

  • Column Equilibration: The column may not be fully equilibrated before injection. Ensure at least 10-15 column volumes of the initial mobile phase pass through the column before starting the sequence.[16]

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in ambient temperature can affect retention times.[16]

  • Pump and System Leaks: Check for any leaks in the HPLC system, as this can cause pressure fluctuations and affect the flow rate, leading to inconsistent retention.[15][18]

Q3: How can I improve the resolution between this compound and other closely eluting compounds?

A3: Improving resolution requires modifying the chromatographic conditions to increase the separation between peaks.

  • Optimize the Mobile Phase: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or an isocratic hold at a specific solvent composition can increase separation.

  • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation, as they interact differently with the stationary phase.

  • Try a Different Stationary Phase: If mobile phase optimization is insufficient, a column with a different chemistry (e.g., C8, Phenyl-Hexyl, or HILIC) may provide the necessary selectivity to resolve the compounds.[2]

  • Decrease the Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution, though it will increase the run time.[20]

Mass Spectrometry (MS) Detection

Q1: What are the optimal MS parameters for detecting this compound?

A1: The optimal parameters must be determined empirically, but a good starting point for a complex alkaloid on an electrospray ionization (ESI) source in positive ion mode would be:

  • Ionization Mode: Positive ESI is typically used for alkaloids due to their basic nature.

  • MS1 Scan: A full scan is useful for initial identification.

  • MS/MS (or MRM): For quantification and confirmation, tandem mass spectrometry is essential. You will need to identify precursor ions (the protonated molecule [M+H]+) and then optimize collision energy to produce stable and specific product ions.

  • Parameter Optimization: Key parameters to optimize include spray voltage, capillary temperature, sheath and auxiliary gas flow rates, and collision energy.[20][21][22][23] This is often done by infusing a standard solution of this compound directly into the mass spectrometer.

Q2: My MS signal for this compound is weak or unstable. What should I check?

A2: A weak or unstable signal can be an instrumental or a method-related issue.

  • Source Contamination: The ESI source is prone to contamination from salts and non-volatile matrix components. Clean the ion transfer capillary, skimmer, and other source elements according to the manufacturer's instructions.

  • Mobile Phase Incompatibility: High concentrations of non-volatile buffers (e.g., phosphate) are not compatible with ESI-MS. Use volatile modifiers like formic acid, acetic acid, or ammonium formate/acetate.[24]

  • Ion Suppression: As discussed under matrix effects, co-eluting compounds can suppress the ionization of this compound.[10] Review your chromatography and sample cleanup procedures.

  • Incorrect MS Settings: Systematically re-optimize key parameters like spray voltage and gas flows. An incorrect setting can drastically reduce sensitivity.[20][22]

Experimental Protocols & Data

Protocol 1: General Sample Preparation for this compound from Plant Material

This protocol is a general guideline for the extraction and solid-phase extraction (SPE) cleanup of this compound from a dried plant matrix.

  • Homogenization: Weigh 1 gram of dried, powdered plant material into a centrifuge tube.

  • Extraction:

    • Add 10 mL of an extraction solvent (e.g., Methanol:Water 80:20 v/v with 0.1% Formic Acid).

    • Vortex for 1 minute, then place in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

  • SPE Cartridge Conditioning (Example: Oasis MCX):

    • Condition the cartridge with 5 mL of methanol, followed by 5 mL of water. Do not let the cartridge run dry.

  • Sample Loading:

    • Dilute the combined supernatant 1:1 with water and load it onto the conditioned SPE cartridge at a slow flow rate (approx. 1 drop/second).

  • Washing:

    • Wash the cartridge with 5 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash with 5 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the this compound with 5 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS analysis.

Data Tables: Starting Parameters for Method Development

The following tables provide suggested starting parameters for HPLC/UPLC and MS method development for this compound, based on common practices for alkaloid analysis.[1][24][25]

Table 1: Suggested HPLC/UPLC Chromatographic Conditions

ParameterRecommended Starting PointNotes
Column C18 or BEH C18, 2.1/3.0 x 100 mm, <3 µmA C18 column is a versatile starting point. BEH columns offer a wider pH stability range.
Mobile Phase A 0.1% Formic Acid in WaterProvides good protonation for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolAcetonitrile often gives sharper peaks and lower backpressure.
Gradient 10% to 90% B over 10-15 minutesA generic gradient to screen for the elution position of this compound.
Flow Rate 0.3 - 0.5 mL/min (for 2.1/3.0 mm ID columns)Adjust based on column dimensions and particle size.
Column Temp. 30 - 40 °CUsing a column oven improves retention time stability.[16]
Injection Vol. 1 - 10 µLDepends on sample concentration and instrument sensitivity.

Table 2: Suggested ESI-MS/MS Detection Parameters (Positive Ion Mode)

ParameterRecommended Starting PointNotes
Ionization Mode Positive Electrospray Ionization (ESI+)Alkaloids readily form positive ions.
Capillary Voltage 3.0 - 4.5 kVOptimize for maximum signal intensity of the precursor ion.[20]
Source Temp. 120 - 150 °CInstrument dependent.
Desolvation Temp. 350 - 500 °CInstrument dependent; ensures efficient solvent evaporation.
Sheath/Nebulizer Gas NitrogenFlow rates are instrument-specific and should be optimized.
Scan Type MRM (Multiple Reaction Monitoring)For quantification; requires precursor/product ion pairs.
Collision Gas Argon
Collision Energy 10 - 40 eVMust be optimized for each precursor-to-product ion transition.

Visualizations: Workflows and Logic Diagrams

Experimental Workflow for this compound Analysis

The following diagram outlines the general workflow from sample collection to data analysis for the quantitative determination of this compound.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plant Material Collection & Homogenization Extraction Solvent Extraction (e.g., Acidified Methanol) Sample->Extraction Cleanup Solid-Phase Extraction (SPE) (e.g., Cation Exchange) Extraction->Cleanup Final Evaporation & Reconstitution in Mobile Phase Cleanup->Final LC UPLC/HPLC Separation (Reversed-Phase C18) Final->LC MS MS/MS Detection (Positive ESI, MRM Mode) LC->MS Integration Peak Integration & Quantification MS->Integration Validation Method Validation Checks (QC Samples, Linearity) Integration->Validation Report Final Report Generation Validation->Report

Caption: General workflow for this compound analysis.

Troubleshooting Logic for Low MS Signal Intensity

This diagram provides a logical pathway for diagnosing the root cause of a weak MS signal for this compound.

G start Problem: Low this compound Signal check_std Inject this compound Standard. Is signal still low? start->check_std check_ms Check MS Source & Settings: - Clean Source - Optimize Voltages/Gases - Check Tuning check_std->check_ms  Yes check_sample Analyze Post-SPE Sample. Is signal low? check_std->check_sample  No check_lc Check LC System: - Look for leaks - Check mobile phase - Verify flow rate check_ms->check_lc issue_ms Root Cause: Instrumental Issue check_lc->issue_ms resolved Problem Resolved issue_ms->resolved check_extraction Analyze Raw Extract (pre-SPE). Is signal low? check_sample->check_extraction  Yes issue_matrix Root Cause: Matrix Suppression - Improve cleanup - Dilute sample - Use internal standard check_sample->issue_matrix  No issue_spe Root Cause: Poor SPE Recovery - Check elution solvent - Check cartridge type check_extraction->issue_spe  No issue_extraction Root Cause: Inefficient Extraction - Optimize solvent/pH - Check for degradation check_extraction->issue_extraction  Yes issue_spe->resolved issue_matrix->resolved issue_extraction->resolved

Caption: Troubleshooting flowchart for low MS signal.

References

Addressing low yield in the partial synthesis of Villalstonine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the partial synthesis of Villalstonine. Our aim is to address common challenges, particularly those leading to low yields, and to provide actionable solutions based on established experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the established partial synthesis method for this compound?

A1: The most commonly cited method for the partial synthesis of this compound is a biomimetic approach. This involves the acid-catalyzed reaction of two smaller indole alkaloids: Pleiocarpamine and macroline.[1] This reaction is typically carried out in an aqueous solution of hydrochloric acid at room temperature.

Q2: What are the primary precursors for the partial synthesis of this compound?

A2: The primary precursors are Pleiocarpamine and macroline. These are naturally occurring indole alkaloids that can be isolated from various plant sources, particularly from the Alstonia species.

Q3: What are the general causes of low yields in organic synthesis that could apply to this reaction?

A3: Generally, low yields in synthetic reactions can be attributed to a variety of factors. These include the purity of starting materials, suboptimal reaction conditions (e.g., temperature, concentration, pH), the presence of moisture or air in sensitive reactions, and inefficient purification methods that lead to product loss. Competing side reactions can also significantly diminish the yield of the desired product.

Q4: Are there any known side products in the partial synthesis of this compound?

A4: While the reaction of Pleiocarpamine and macroline is described as proceeding smoothly, the formation of byproducts is always a possibility in complex chemical transformations.[1] Potential side reactions could involve undesired rearrangements of the carbocation intermediates formed under acidic conditions or reactions with impurities present in the starting materials or solvent.

Troubleshooting Guide

Low yield is a common challenge in the synthesis of complex natural products. This guide provides a structured approach to identifying and resolving potential issues in the partial synthesis of this compound.

Problem: Low or No Yield of this compound

Potential Cause 1: Purity of Starting Materials (Pleiocarpamine and Macroline)

  • How to Diagnose:

    • Perform analytical characterization (e.g., NMR, Mass Spectrometry, HPLC) of the starting materials to confirm their identity and purity.

    • Compare the analytical data with reported literature values for Pleiocarpamine and macroline.

  • Solutions:

    • If impurities are detected, purify the starting materials using appropriate chromatographic techniques (e.g., column chromatography, preparative HPLC).

    • Ensure proper storage of starting materials to prevent degradation.

Potential Cause 2: Suboptimal Reaction Conditions

  • How to Diagnose:

    • Review the experimental protocol to ensure all parameters were followed precisely.

    • Consider that even small deviations in concentration, temperature, or reaction time can impact the yield.

  • Solutions:

    • Systematically optimize key reaction parameters. See the table below for a suggested optimization workflow.

ParameterRange to InvestigateRationale
Acid Concentration (HCl) 0.1 M to 2 MThe concentration of the acid catalyst is crucial for the reaction rate and the stability of the intermediates.
Reaction Time 12 to 72 hoursThe reaction may require a longer time to reach completion, or prolonged reaction times could lead to degradation.
Temperature Room Temperature (as reported)While the reaction is reported to proceed at room temperature, gentle heating (e.g., 30-40 °C) could potentially increase the rate, but may also promote side reactions.
Stoichiometry of Reactants 1:1 to 1.2:1 (Macroline:Pleiocarpamine)A slight excess of one reactant may be beneficial in driving the reaction to completion.

Potential Cause 3: Inefficient Product Isolation and Purification

  • How to Diagnose:

    • Analyze the crude reaction mixture by TLC or LC-MS to confirm the presence of the product before purification.

    • If the product is present in the crude mixture but the final yield is low, the purification process is a likely source of product loss.

  • Solutions:

    • Optimize the purification protocol. This may involve exploring different solvent systems for extraction and chromatography.

    • Consider using alternative purification techniques such as counter-current distribution or preparative HPLC for complex mixtures.

Experimental Protocols

Detailed Methodology for the Partial Synthesis of this compound

  • Materials:

    • Pleiocarpamine

    • Macroline

    • Hydrochloric Acid (HCl), analytical grade

    • Deionized Water

    • Appropriate deuterated solvents for NMR analysis

    • HPLC grade solvents for purification

  • Procedure:

    • Equimolar amounts of Pleiocarpamine and macroline are dissolved in an aqueous solution of hydrochloric acid.

    • The reaction mixture is stirred at room temperature.

    • The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion of the reaction, the mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution).

    • The aqueous layer is then extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

    • The resulting crude product is then purified by column chromatography on silica gel or another appropriate stationary phase to yield pure this compound.

Visualizations

To aid in understanding the experimental workflow and the logical progression of troubleshooting, the following diagrams are provided.

experimental_workflow start Start: Prepare Reactants dissolve Dissolve Pleiocarpamine & Macroline in Aqueous HCl start->dissolve react Stir at Room Temperature dissolve->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor workup Neutralize, Extract, & Dry monitor->workup purify Purify by Column Chromatography workup->purify end End: Pure this compound purify->end

Caption: A simplified workflow for the partial synthesis of this compound.

troubleshooting_logic start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity purity_ok Purity OK? check_purity->purity_ok purify_sm Purify Starting Materials purity_ok->purify_sm No optimize_conditions Optimize Reaction Conditions (Concentration, Time) purity_ok->optimize_conditions Yes purify_sm->check_purity conditions_ok Yield Improved? optimize_conditions->conditions_ok optimize_purification Optimize Purification Protocol conditions_ok->optimize_purification No end Improved Yield conditions_ok->end Yes optimize_purification->end

Caption: A logical flowchart for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Villalstonine HPLC Resolution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Villalstonine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during the chromatographic separation of this complex bisindole alkaloid.

Troubleshooting Guide for this compound HPLC Analysis

Poor resolution, peak tailing, and peak fronting are common issues when analyzing complex molecules like this compound. The following table summarizes potential causes and recommended solutions to improve the resolution and peak shape of this compound.

Observed Problem Potential Cause Recommended Solution
Poor Resolution / Peak Co-elution Inappropriate mobile phase composition (strength or pH).- Adjust Mobile Phase Strength: In reversed-phase HPLC, increase the aqueous component of the mobile phase to increase retention and potentially improve separation.[1] - Optimize pH: As an alkaloid, this compound's retention is likely pH-dependent. Adjust the mobile phase pH. For basic compounds, a pH of 2-3 units below the pKa can improve peak shape and retention consistency. Consider a pH range of 3-5 or 7-9 to assess the impact on selectivity. - Change Organic Modifier: Switch between acetonitrile and methanol. Acetonitrile often provides sharper peaks, while methanol can offer different selectivity.[1]
Unsuitable stationary phase.- Column Chemistry: If using a standard C18 column, consider a C8 column for less retention of the hydrophobic this compound, or a phenyl-hexyl column to introduce different selectivity through pi-pi interactions.[2] - Particle Size: Employ columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) to increase efficiency and resolution.[3]
Inadequate method parameters.- Gradient Elution: Implement a shallow gradient to effectively separate components in a complex mixture.[4][5] - Flow Rate: Reduce the flow rate to enhance separation efficiency, though this will increase run time.[3] - Temperature: Increase the column temperature (e.g., to 30-40°C) to improve mass transfer and reduce mobile phase viscosity, which can lead to sharper peaks.[3]
Peak Tailing Secondary interactions with the stationary phase.- Mobile Phase pH: For basic compounds like alkaloids, peak tailing can occur due to interaction with acidic silanol groups on the silica support.[6] Operating at a low pH (e.g., <3) can suppress the ionization of silanols. - Mobile Phase Additives: Add a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to the mobile phase to block active silanol sites.
Column Overload.- Reduce Sample Concentration: Dilute the sample to avoid overloading the column's stationary phase.[6]
Column Contamination or Degradation.- Use a Guard Column: Protect the analytical column from strongly retained impurities. - Column Washing: Flush the column with a strong solvent to remove contaminants.
Peak Fronting Sample overload (concentration or volume).- Reduce Injection Volume or Concentration: Inject a smaller volume of the sample or dilute the sample.[6]
Incompatible sample solvent.- Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A good starting point for a reversed-phase HPLC method for this compound would be:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid or 10 mM Ammonium Acetate in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A linear gradient from a lower to a higher percentage of the organic modifier (e.g., 20% to 80% B over 20-30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection in the range of 240-280 nm, as indole alkaloids typically absorb in this region.

  • Column Temperature: 30°C.

Q2: How does the pH of the mobile phase affect the resolution of this compound?

As this compound is a bisindole alkaloid, it is expected to have basic nitrogen atoms. The pH of the mobile phase will affect the degree of ionization of these nitrogens. At a low pH, the amine groups will be protonated, making the molecule more polar and potentially altering its retention and interaction with the stationary phase. At a higher pH, the molecule will be in its free base form and more non-polar. Manipulating the pH can significantly change the selectivity between this compound and any impurities, thus improving resolution. It is advisable to screen a range of pH values (e.g., 3, 5, 7, 9) during method development.

Q3: My this compound peak is tailing. What are the most likely causes and how can I fix it?

Peak tailing for a basic compound like this compound is often caused by secondary interactions between the protonated amine groups of the analyte and negatively charged residual silanol groups on the silica-based stationary phase.[6]

To address this:

  • Lower the mobile phase pH: Add an acid like formic acid or trifluoroacetic acid to the mobile phase to bring the pH below 3. This protonates the silanol groups, reducing their interaction with the analyte.

  • Add a competing base: Incorporate a small amount of an amine modifier like triethylamine (TEA) into your mobile phase. TEA will preferentially interact with the active silanol sites, masking them from this compound.

  • Use an end-capped column: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to causing peak tailing with basic compounds.

Q4: I am observing peak fronting. What should I do?

Peak fronting is typically a result of column overload, either by injecting too high a concentration of the analyte or too large a volume.[6] The immediate solution is to dilute your sample or reduce the injection volume. Another potential cause is an injection solvent that is significantly stronger than the mobile phase, causing the analyte band to spread before it reaches the column. If possible, dissolve your sample in the initial mobile phase of your gradient.

Q5: Should I use isocratic or gradient elution for this compound analysis?

For analyzing this compound, especially in the presence of impurities or other related alkaloids, gradient elution is highly recommended.[4][5] this compound is a complex molecule, and it is likely to be part of a mixture with compounds of varying polarities. An isocratic method may not provide sufficient resolution for all components, leading to co-elution. A gradient allows for the effective separation of a wider range of analytes in a single run.

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC Method for this compound

This protocol provides a robust starting point for the analysis of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0.0 80 20
      25.0 20 80
      30.0 20 80
      30.1 80 20

      | 35.0 | 80 | 20 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: Method for Optimizing this compound Resolution

This protocol outlines a systematic approach to improve the separation of this compound from closely eluting impurities.

  • Initial Assessment:

    • Run the standard method described in Protocol 1 and identify the critical peak pair(s) with the lowest resolution.

  • Mobile Phase pH Optimization:

    • Prepare mobile phase A with different buffers to achieve pH values of 3.0, 5.0, and 7.5 (e.g., using phosphate or acetate buffers).

    • Run the analysis at each pH and evaluate the change in selectivity and resolution of the critical peak pair.

  • Organic Modifier Evaluation:

    • Substitute acetonitrile (Mobile Phase B) with methanol and run the same gradient program.

    • Compare the chromatograms to assess changes in elution order and resolution.

  • Gradient Shape and Duration Adjustment:

    • If co-elution occurs, flatten the gradient around the elution time of this compound. For example, if this compound elutes at 40% B, modify the gradient to have a slower increase in %B in the range of 30-50%.

    • Increase the overall gradient time to improve the separation of all components.

  • Temperature Optimization:

    • Evaluate the separation at different column temperatures, for instance, at 25°C, 35°C, and 45°C, to see the effect on peak shape and resolution.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor resolution in the HPLC analysis of this compound.

Villalstonine_HPLC_Troubleshooting start Start: Poor this compound Resolution check_peak_shape Assess Peak Shape start->check_peak_shape tailing Peak Tailing? check_peak_shape->tailing Tailing fronting Peak Fronting? check_peak_shape->fronting Fronting symmetric Symmetric Peaks, Poor Separation check_peak_shape->symmetric Symmetric tailing_cause Potential Causes: - Secondary Interactions - Column Overload tailing->tailing_cause fronting_cause Potential Causes: - Sample Overload - Incompatible Sample Solvent fronting->fronting_cause symmetric_cause Optimize Chromatographic Parameters symmetric->symmetric_cause tailing_solution Solutions: 1. Lower Mobile Phase pH (<3) 2. Add Competing Base (e.g., TEA) 3. Reduce Sample Concentration 4. Use End-Capped Column tailing_cause->tailing_solution end Resolution Improved tailing_solution->end fronting_solution Solutions: 1. Reduce Injection Volume/Concentration 2. Dissolve Sample in Mobile Phase fronting_cause->fronting_solution fronting_solution->end optimize_mobile_phase Adjust Mobile Phase symmetric_cause->optimize_mobile_phase optimize_station_phase Change Stationary Phase symmetric_cause->optimize_station_phase optimize_conditions Modify Method Conditions symmetric_cause->optimize_conditions mobile_phase_actions Actions: - Adjust Organic/Aqueous Ratio - Change Organic Modifier (ACN vs. MeOH) - Optimize pH optimize_mobile_phase->mobile_phase_actions station_phase_actions Actions: - Try Phenyl or C8 Column - Use Smaller Particle Size Column optimize_station_phase->station_phase_actions conditions_actions Actions: - Make Gradient Shallower - Reduce Flow Rate - Increase Temperature optimize_conditions->conditions_actions mobile_phase_actions->end station_phase_actions->end conditions_actions->end

Caption: Troubleshooting workflow for improving this compound HPLC resolution.

References

Minimizing side-product formation in Villalstonine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Villalstonine. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing side-product formation and troubleshooting common issues encountered during the synthesis of this complex bisindole alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently employed method for the synthesis of this compound is a biomimetic approach that mimics the proposed biosynthetic pathway. This involves the acid-catalyzed coupling of two monomeric indole alkaloids: Pleiocarpamine and macroline.[1] This reaction is typically carried out in an aqueous acidic medium, such as aqueous hydrochloric acid, at room temperature.[1]

Q2: What are the potential side-products in this compound synthesis?

A2: While specific side-products for this compound synthesis are not extensively documented in readily available literature, general knowledge of indole alkaloid chemistry and Pictet-Spengler type reactions suggest the following possibilities:

  • Diastereomers: The formation of diastereomers is a common challenge in the synthesis of complex molecules with multiple stereocenters like this compound. The coupling of Pleiocarpamine and macroline can potentially lead to isomers with incorrect stereochemistry at the newly formed bond.

  • Epimers: Isomerization at stereocenters adjacent to carbonyl groups or under acidic conditions can lead to the formation of epimers.

  • Oxidation Products: Indole moieties can be susceptible to oxidation, especially if the reaction is not performed under an inert atmosphere. This can lead to the formation of oxindoles or other oxidized derivatives.

  • Degradation Products: Prolonged exposure to strong acidic conditions can cause degradation of the indole rings or other sensitive functional groups within the this compound molecule.[2][3]

  • Unreacted Starting Materials: Incomplete reaction can result in the presence of unreacted Pleiocarpamine and macroline in the final product mixture.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the this compound synthesis can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable solvent system for TLC would need to be developed to effectively separate the starting materials (Pleiocarpamine and macroline) from the this compound product. For HPLC analysis, a reverse-phase C18 column with a gradient of acetonitrile in water (often with an acid additive like formic acid or trifluoroacetic acid) is a common starting point for analyzing indole alkaloids.

Q4: What are the recommended purification techniques for this compound?

A4: Due to the complexity of the reaction mixture, purification of this compound typically requires chromatographic methods.

  • Column Chromatography: Initial purification can be performed using silica gel column chromatography. A gradient elution system with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is commonly used for alkaloids.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure this compound, preparative HPLC is the method of choice.[4][5][6][7][8] A reverse-phase C18 column is typically used, and the mobile phase conditions would be scaled up from the analytical HPLC method.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Suboptimal reaction conditions (concentration, temperature, pH).1. Increase reaction time and monitor by TLC/HPLC. 2. Ensure the use of high-purity, degassed solvents. Run the reaction under an inert atmosphere (Nitrogen or Argon). Avoid prolonged exposure to strong acids. 3. Systematically vary the concentration of reactants, acid catalyst, and temperature to find the optimal conditions. A design of experiments (DoE) approach could be beneficial.
Presence of Multiple Spots on TLC/HPLC (indicating side-products) 1. Formation of diastereomers/epimers. 2. Oxidation of indole moieties. 3. Acid-catalyzed degradation.1. Optimize reaction temperature; lower temperatures may favor the formation of a single diastereomer. Chiral chromatography may be necessary for separation and analysis. 2. Use degassed solvents and maintain an inert atmosphere throughout the reaction and workup. 3. Minimize reaction time and consider using a milder acid catalyst or a buffered system.
Difficulty in Purifying this compound 1. Co-elution of impurities with the product. 2. Tailing of peaks during column chromatography.1. Employ a different stationary phase for chromatography (e.g., alumina) or switch to a different chromatographic technique like counter-current chromatography. 2. Add a small amount of a basic modifier (e.g., triethylamine) to the eluent to improve the peak shape of basic alkaloids on silica gel. For HPLC, ensure proper pH control of the mobile phase.
Product Instability after Purification 1. Residual acid from purification. 2. Exposure to light or air.1. Ensure complete removal of acidic modifiers during workup. A mild basic wash may be necessary. 2. Store the purified this compound under an inert atmosphere, protected from light, and at a low temperature.

Experimental Protocols

General Protocol for Biomimetic Synthesis of this compound

Disclaimer: This is a generalized protocol based on available literature. Specific quantities and reaction times may need to be optimized.

  • Preparation of Reactants:

    • Dissolve equimolar amounts of Pleiocarpamine and macroline in a suitable solvent. The original literature suggests an aqueous medium.[1] A co-solvent like methanol or THF might be necessary to ensure solubility.

  • Reaction Setup:

    • Place the solution of the starting materials in a round-bottom flask equipped with a magnetic stirrer.

    • Maintain the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation of Reaction:

    • Add a catalytic amount of aqueous hydrochloric acid to the reaction mixture. The optimal concentration and equivalents of acid should be determined experimentally.

    • Stir the reaction mixture at room temperature.

  • Monitoring the Reaction:

    • Periodically take aliquots from the reaction mixture and analyze by TLC or HPLC to monitor the consumption of starting materials and the formation of this compound.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding a base (e.g., saturated sodium bicarbonate solution) until the pH is neutral or slightly basic.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using silica gel column chromatography, followed by preparative HPLC for obtaining high-purity this compound.

Visualizations

Villalstonine_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Purification cluster_product Final Product Pleiocarpamine Pleiocarpamine Coupling Acid-Catalyzed Coupling (aq. HCl, RT) Pleiocarpamine->Coupling Macroline Macroline Macroline->Coupling TLC_HPLC TLC / HPLC Analysis Coupling->TLC_HPLC Monitor Quench Quench (Base) Coupling->Quench Extraction Extraction Quench->Extraction Drying Drying & Concentration Extraction->Drying ColumnChrom Column Chromatography Drying->ColumnChrom Prep_HPLC Preparative HPLC ColumnChrom->Prep_HPLC This compound Pure this compound Prep_HPLC->this compound

Caption: Experimental workflow for the biomimetic synthesis of this compound.

Troubleshooting_Logic Start Problem Encountered LowYield Low Yield Start->LowYield SideProducts Multiple Products Start->SideProducts PurificationIssue Purification Difficulty Start->PurificationIssue CheckCompletion Reaction Complete? LowYield->CheckCompletion IdentifySideProducts Characterize Side Products (MS, NMR) SideProducts->IdentifySideProducts CoElution Co-elution? PurificationIssue->CoElution PeakTailing Peak Tailing? PurificationIssue->PeakTailing OptimizeConditions Optimize Conditions: - Time - Temperature - Concentration CheckCompletion->OptimizeConditions No CheckDegradation Degradation Suspected? CheckCompletion->CheckDegradation Yes InertAtmosphere Use Inert Atmosphere & Degassed Solvents CheckDegradation->InertAtmosphere Yes Diastereomers Diastereomers? IdentifySideProducts->Diastereomers Oxidation Oxidation? IdentifySideProducts->Oxidation Degradation Degradation? IdentifySideProducts->Degradation OptimizeTemp Optimize Temperature Diastereomers->OptimizeTemp Yes Oxidation->InertAtmosphere Yes MilderAcid Use Milder Acid / Shorter Time Degradation->MilderAcid Yes ChangeStationaryPhase Change Stationary Phase or Technique CoElution->ChangeStationaryPhase Yes AddModifier Add Mobile Phase Modifier PeakTailing->AddModifier Yes

References

Technical Support Center: Enhancing the Bioactivity of Synthetic Villalstonine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and standardized protocols for researchers, scientists, and drug development professionals working with synthetic Villalstonine derivatives.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common strategic questions encountered during the development and evaluation of this compound derivatives.

Q1: What is a general strategy for systematically enhancing the bioactivity of our synthetic this compound derivatives?

A1: A systematic approach involves a continuous cycle of design, synthesis, and biological evaluation, often referred to as a Structure-Activity Relationship (SAR) study. The goal is to understand how specific structural modifications influence the compound's biological activity. Bisindole alkaloids like this compound often exhibit stronger biological activity than their monomeric units.[1] The process can be broken down into key stages, as illustrated in the workflow below. By creating and testing a library of derivatives, you can identify key pharmacophores and optimize the lead compound for desired properties like increased potency or reduced toxicity.[2][3]

G General Workflow for Enhancing Bioactivity cluster_0 Design & Synthesis cluster_1 Purification & Characterization cluster_2 Biological Evaluation cluster_3 Analysis & Iteration a SAR Hypothesis Generation b Derivative Synthesis a->b c Flash Chromatography b->c d Spectroscopic Analysis (NMR, MS) c->d e In Vitro Bioassays (e.g., Antiplasmodial, Cytotoxicity) d->e f Data Analysis (IC50/EC50) e->f g Update SAR Model f->g h Design Next-Gen Derivatives g->h h->a Iterate

A workflow for Structure-Activity Relationship (SAR) studies.

Q2: What are some common structural modifications on the this compound scaffold to explore for SAR studies?

A2: The complex bisindole structure of this compound offers several positions for modification. Based on general strategies for alkaloid derivatives, potential modifications include:

  • Substitution on the Aromatic Rings: Introducing electron-donating or electron-withdrawing groups on the indole rings can modulate electronic properties and binding interactions.

  • Modification of the N(4)-Oxide: this compound N(4)-oxide has been isolated from natural sources, suggesting this position is accessible and modifications could influence solubility and bioavailability.[1]

  • Functionalization of the Ester Group: The methyl ester at C-37 provides a handle for creating amide or other ester derivatives, which can alter polarity and hydrogen bonding capabilities.

  • Stereochemical Variations: The partial synthesis of this compound involves coupling macroline and pleiocarpamine units.[4][5] Using synthetic, mismatched, or unnatural enantiomers of these monomeric units can lead to novel bisindoles with potentially unique bioactivities.[1]

Q3: What types of bioassays are relevant for this compound and its derivatives?

A3: this compound has reported in vitro antiplasmodial activity, making it a good starting point for antimalarial drug discovery.[6] Additionally, related bisindole alkaloids from Alstonia species have shown anticancer activity.[1] Therefore, a tiered approach to bioassays is recommended:

  • Primary Screening: General cytotoxicity or viability assays to establish a baseline of activity. The brine shrimp lethality assay is a simple, inexpensive frontline screen.[7]

  • Disease-Specific Assays:

    • Antiplasmodial Assays: Testing against different strains of Plasmodium falciparum (e.g., chloroquine-sensitive and resistant strains).

    • Anticancer Assays: Screening against a panel of cancer cell lines (e.g., NCI-60) to determine potency and selectivity.

  • Mechanism of Action (MoA) Studies: For promising hits, assays to investigate the underlying biological mechanism (e.g., apoptosis induction, cell cycle arrest, enzyme inhibition) can provide valuable insights for further optimization.[8]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems researchers may encounter during synthesis, purification, and testing.

Synthesis Troubleshooting

Q: My coupling reaction to form a this compound derivative is not working or gives a very low yield. What should I check?

A: Low or no yield in a synthetic reaction is a common issue. A logical troubleshooting process can help identify the cause.[9]

G start Low / No Product Yield check_tlc Monitor reaction by TLC. Is starting material consumed? start->check_tlc reagents Problem: Inactive Reagents/Catalyst Solution: Check reagent age/purity. Use fresh solvents/reagents. check_tlc->reagents No check_workup Did TLC change after workup? check_tlc->check_workup Yes conditions Problem: Sub-optimal Conditions Solution: Vary temperature, reaction time, or solvent. Consider degassing. reagents->conditions unstable Problem: Product Unstable Solution: Test stability against acid/base used in workup. Use neutral quench. check_workup->unstable Yes aqueous Problem: Product is Water-Soluble Solution: Back-extract aqueous layers. Analyze aqueous phase by TLC/LC-MS. check_workup->aqueous No

A logic chart for troubleshooting low-yield reactions.

Q: I obtained a product, but the NMR/MS data does not match my expected this compound derivative. What happened?

A: An unexpected product can sometimes be more interesting than the expected one.[9]

  • Re-evaluate the Structure: Carefully analyze the NMR and MS data. Is it an isomer? A product of a side reaction? Or a stable intermediate?

  • Review the Mechanism: Consider alternative reaction pathways. Could a rearrangement have occurred? Did a protecting group cleave unexpectedly?

  • Check Starting Materials: Confirm the identity and purity of your starting this compound core and reagents. An impurity could lead to an unexpected side product.

Bioassay Troubleshooting

Q: My IC50 values for a derivative are inconsistent across replicate experiments. How can I improve reproducibility?

A: Inconsistent bioassay results can undermine your SAR data. Here are common causes and solutions.

Potential Cause Troubleshooting Step
Compound Solubility Issues Confirm that your derivative is fully dissolved in the assay medium. Use a co-solvent like DMSO at a consistent, low final concentration (<0.5%).
Cell Plating Inconsistency Ensure even cell suspension before plating. Check cell counting method for accuracy. Allow cells to adhere for 12-24 hours before adding the compound.
Pipetting Errors Calibrate pipettes regularly. Use a fresh tip for each dilution and replicate.
Assay Reagent Instability Prepare assay reagents (e.g., MTT, resazurin) fresh for each experiment. Protect light-sensitive reagents from light.
Contamination Regularly test cell cultures for mycoplasma contamination, which can affect cell health and drug response.

Section 3: Experimental Protocols

Protocol 1: Synthesis of a this compound Amide Derivative (General Procedure)

This protocol describes a general method for coupling a primary or secondary amine to the this compound core via its ester group, assuming prior saponification to the carboxylic acid.

  • Acid Formation: To a solution of the this compound methyl ester (1.0 eq) in a suitable solvent (e.g., THF/MeOH), add an aqueous solution of LiOH (2.0 eq). Stir at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed. Acidify the reaction mixture with 1N HCl to pH ~4-5 and extract with an organic solvent (e.g., DCM or EtOAc). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Amide Coupling: To a solution of the crude this compound carboxylic acid (1.0 eq) in anhydrous DCM or DMF at 0 °C, add the desired amine (1.2 eq), a coupling agent such as HATU (1.2 eq), and a non-nucleophilic base such as DIPEA (2.0 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with DCM and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Select an appropriate size column and pack with silica gel using a slurry method with the initial, low-polarity eluent.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the mobile phase ("wet loading"). Carefully load the sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., Hexane/EtOAc) and gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions based on the separation observed on the column and analyze them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified derivative.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

This assay measures cell viability by assessing the metabolic reduction of tetrazolium salt (MTT) to purple formazan crystals by living cells.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the compounds to the wells in triplicate and include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

The following table shows how to present the resulting data from such an assay.

Compound Modification IC50 (µM) vs. HeLa Cells IC50 (µM) vs. P. falciparum 3D7
This compoundParent Compound12.5 ± 1.82.1 ± 0.4
Derivative 1C-37 Benzylamide8.2 ± 0.91.5 ± 0.2
Derivative 2C-10 Methoxy15.1 ± 2.13.5 ± 0.6
Derivative 3N(4)-oxide25.6 ± 3.54.8 ± 0.9
DoxorubicinPositive Control0.8 ± 0.1N/A
ChloroquinePositive ControlN/A0.02 ± 0.005
Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.

References

Validation & Comparative

A Comparative Analysis of the Antiplasmodial Activity of Villalstonine and Macrocarpamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro antiplasmodial activity of two bisindole alkaloids, villalstonine and macrocarpamine. The data presented is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the potential of these natural compounds as antimalarial agents.

Quantitative Data on Antiplasmodial Activity

This compound and macrocarpamine, both isolated from the root bark of Alstonia macrophylla, have demonstrated significant activity against Plasmodium falciparum.[1][2] The following table summarizes their 50% inhibitory concentrations (IC50) against a multidrug-resistant (K1) and a chloroquine-sensitive (T9-96) strain of the parasite.

CompoundP. falciparum StrainIC50 (µM)Reference
This compound K1 (Multidrug-Resistant)0.27[1][2]
T9-96 (Chloroquine-Sensitive)> 0.27[1]
Macrocarpamine K1 (Multidrug-Resistant)0.36[1][2][3][4]
T9-96 (Chloroquine-Sensitive)> 0.36[1]
Chloroquine (Reference) K1 (Multidrug-Resistant)-[1]
T9-96 (Chloroquine-Sensitive)Significantly lower than K1[1]

*Note: The cited studies indicate that the active alkaloids, in contrast to chloroquine, exhibited a significantly higher affinity for the resistant K1 strain than for the sensitive T9-96 strain, implying a higher IC50 value for the T9-96 strain.[1][2]

Experimental Protocols

The following methodology was employed in the key studies evaluating the antiplasmodial activity of this compound and macrocarpamine.[1][2]

1. Parasite Strains and Cultivation:

  • Plasmodium falciparum Strains:

    • K1: A multidrug-resistant strain.

    • T9-96: A chloroquine-sensitive strain.

  • Culture Method: The parasites were cultured in human erythrocytes.[2] The specific culture conditions, such as the RPMI 1640 medium, gas mixture, and temperature, followed standard protocols for in vitro cultivation of P. falciparum.

2. In Vitro Antiplasmodial Assay:

  • Assay Principle: The assay measures the inhibition of parasite growth in the presence of the test compounds.

  • Procedure:

    • Methanol extracts from various parts of Alstonia species were initially screened.[2]

    • The active constituents, including this compound and macrocarpamine, were isolated from the most potent extract (root bark of A. macrophylla).[2]

    • The isolated alkaloids were prepared in a series of 4-fold serial dilutions.[1]

    • The diluted compounds were added to the parasite cultures in 96-well microtiter plates.

    • The plates were incubated for a standard duration (typically 48-72 hours) to allow for parasite multiplication.

    • Parasite growth was assessed, and the 50% inhibitory concentration (IC50) was calculated. The IC50 value represents the concentration of the compound required to inhibit 50% of parasite growth compared to a drug-free control.

Visualizations

The following diagrams illustrate the experimental workflow and the comparative activity profile of the alkaloids.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis P1 Plant Material (Alstonia macrophylla root bark) P2 Methanol Extraction P1->P2 P3 Isolation of Alkaloids P2->P3 P4 Serial Dilution of Compounds P3->P4 A2 Addition to 96-Well Plates P4->A2 Test Compounds A1 P. falciparum Culture (in Human Erythrocytes) A1->A2 A3 Incubation A4 Assessment of Parasite Growth A3->A4 R1 Calculation of IC50 Values A4->R1

Caption: Workflow for In Vitro Antiplasmodial Activity Assay.

G cluster_0 Compounds cluster_1 P. falciparum Strains V This compound K1 K1 Strain (Multidrug-Resistant) V->K1 High Activity (IC50 = 0.27 µM) T996 T9-96 Strain (Chloroquine-Sensitive) V->T996 Lower Affinity M Macrocarpamine M->K1 High Activity (IC50 = 0.36 µM) M->T996 Lower Affinity C Chloroquine C->K1 Low Activity (Resistant) C->T996 High Activity (Sensitive)

Caption: Comparative Activity Against Resistant and Sensitive Strains.

References

Validating Villalstonine's Anticancer Potential: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vivo anticancer activity of Villalstonine, a bisindole alkaloid. Due to the limited availability of direct in vivo studies on this compound, this document leverages experimental data from structurally similar and well-established anticancer agents, namely the bisindole alkaloids Vincristine and Vinblastine, and the taxane Paclitaxel. The presented data and protocols serve as a benchmark for designing and evaluating future in vivo studies on this compound.

Comparative Efficacy of Microtubule-Targeting Agents in Xenograft Models

The following table summarizes the in vivo anticancer activity of Vincristine, Vinblastine, and Paclitaxel in various human tumor xenograft models in mice. This data provides a reference for the expected efficacy of novel microtubule inhibitors like this compound.

CompoundCancer TypeCell LineMouse ModelDosing RegimenTumor Growth Inhibition (TGI)Citation
Vincristine Non-small cell lung cancerA549/T (taxol-resistant)Nude Mice1.0 mg/kg, i.v.Significant tumor volume reduction compared to control.[1]
LymphomaL5178YBALB/c Mice0.30 mg/kgSmaller tumor volumes and increased life expectancy.[2]
Rhabdomyosarcoma--Low-doseSynergistic reduction in tumor cell proliferation with FOXM1 inhibitor.[3]
Vinblastine NeuroblastomaSK-NM-C, SK-N-ASSCID MiceContinuous low-doseSignificant but transient xenograft regression.[4]
NeuroblastomaGI-LI-NNude Mice0.5 mg/kgSignificant inhibition of tumor growth.[5]
Paclitaxel Non-small cell lung cancerA549, NCI-H23, NCI-H460, DMS-273Nude Mice12 and 24 mg/kg/day, i.v. for 5 daysStatistically significant tumor growth inhibition.[6]
Lung CancerA549BALB/c Nude Mice600 mg/kg (oral extract)86.1% tumor growth inhibition.[7]
Mucinous Appendiceal AdenocarcinomaPMCA-3PDX Mice6.25, 12.5, or 25.0 mg/kg, i.p.Significant reduction in tumor burden.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are standard protocols for key in vivo experiments.

Human Tumor Xenograft Model

This protocol outlines the establishment of a subcutaneous xenograft model, a widely used method to assess the efficacy of anticancer compounds in vivo.[9]

  • Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer) are cultured in appropriate media and conditions until they reach the logarithmic growth phase.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.[9]

  • Tumor Cell Implantation: A suspension of 1 x 106 to 1 x 107 cancer cells in a sterile medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.[7]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The volume is calculated using the formula: (Length x Width2) / 2.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm3), animals are randomized into treatment and control groups. The test compound (e.g., this compound) and vehicle control are administered according to the planned dosing schedule (e.g., intraperitoneally or intravenously).

  • Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study. Body weight and general health of the animals are monitored throughout the experiment as indicators of toxicity.

Toxicity Studies

Evaluating the safety profile of a new compound is a critical step. Acute and sub-acute toxicity studies are performed to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.

  • Acute Toxicity Study: Increasing doses of the compound are administered to groups of animals (typically rodents). The animals are observed for a short period (e.g., 24 hours) for signs of toxicity and mortality to determine the LD50 (lethal dose for 50% of the animals).

  • Sub-acute Toxicity Study (Repeated Dose): The compound is administered daily or on a set schedule for a period of 7, 14, or 28 days. Blood samples are collected for hematological and biochemical analysis. At the end of the study, organs are harvested for histopathological examination to identify any treatment-related changes.

Signaling Pathways and Mechanism of Action

Bisindole alkaloids like Vincristine and Vinblastine, as well as Paclitaxel, primarily exert their anticancer effects by targeting microtubules, leading to mitotic arrest and apoptosis.[10][11] The diagram below illustrates the general signaling pathway affected by these microtubule-targeting agents.

G cluster_0 Microtubule Dynamics Microtubule_Polymerization Microtubule Polymerization Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Microtubule_Depolymerization Microtubule Depolymerization Microtubule_Depolymerization->Mitotic_Spindle_Formation This compound This compound (Hypothesized) This compound->Microtubule_Depolymerization Inhibits Vinca_Alkaloids Vinca Alkaloids (Vincristine, Vinblastine) Vinca_Alkaloids->Microtubule_Polymerization Inhibits Paclitaxel Paclitaxel Paclitaxel->Microtubule_Depolymerization Inhibits Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle_Formation->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for In Vivo Validation

The following diagram outlines a logical workflow for the in vivo validation of a novel anticancer compound like this compound.

G Start Start: Novel Compound (this compound) In_Vitro In Vitro Cytotoxicity (Various Cancer Cell Lines) Start->In_Vitro Toxicity In Vivo Acute & Sub-acute Toxicity Studies (Determine MTD) In_Vitro->Toxicity If promising Xenograft In Vivo Efficacy Study (Xenograft Model) Toxicity->Xenograft Mechanism Mechanism of Action Studies (Immunohistochemistry, Western Blot) Xenograft->Mechanism If effective Pharmacokinetics Pharmacokinetic Studies (ADME) Xenograft->Pharmacokinetics If effective End End: Preclinical Candidate Mechanism->End Pharmacokinetics->End

Caption: Workflow for in vivo validation.

This guide provides a foundational framework for the preclinical in vivo evaluation of this compound. By comparing its potential activity with established drugs and following standardized protocols, researchers can effectively assess its promise as a novel anticancer agent.

References

A Comparative Analysis of Synthetic Routes to Villalstonine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Villalstonine, a complex bisindole alkaloid, has garnered significant interest within the scientific community due to its intricate molecular architecture and potential therapeutic applications. The total synthesis of this natural product presents a formidable challenge, and to date, the most successful and well-documented approach relies on a biomimetic strategy. This guide provides a comparative analysis of the synthetic routes toward this compound, with a focus on the synthesis of its key precursors, (+)-Pleiocarpamine and (+)-Macroline, followed by their coupling to yield the final product.

The Biomimetic Approach: A Convergent Synthesis

The sole reported synthesis of this compound employs a convergent, biomimetic approach, mirroring the proposed biosynthetic pathway. This strategy involves the acid-catalyzed coupling of two complex monomeric indole alkaloids: (+)-Pleiocarpamine and (+)-Macroline. This late-stage convergence is an efficient strategy for the assembly of complex molecules, as it allows for the independent synthesis and optimization of the precursor routes.

Final Step: Biomimetic Coupling

The key coupling reaction was reported by Burke, Cook, and le Quesne. The reaction proceeds smoothly at room temperature in aqueous hydrochloric acid, presumably via an electrophilic attack of the Pleiocarpamine-derived carbocation onto the electron-rich indole nucleus of Macroline.

G pleio Pleiocarpamine reagents aq. HCl, rt pleio->reagents macro Macroline macro->reagents villal This compound reagents->villal

Synthesis of Precursor 1: (+)-Pleiocarpamine

A recent and efficient total synthesis of (+)-Pleiocarpamine was reported by Okada et al. in 2023. This synthesis is notable for its stereocontrol and the construction of the highly strained cage-like structure.

Key Features of the (+)-Pleiocarpamine Synthesis:
  • Stereoselective Radical Cyclization: Establishment of the crucial C16 stereocenter.

  • Palladium-Catalyzed Intramolecular C-H Functionalization: Formation of the strained cage-like core.

  • Scalability: The synthesis is reported to be scalable, a significant advantage for producing sufficient quantities for the final coupling.

G start Commercially Available Starting Material intermediate1 Key Intermediate via Radical Cyclization start->intermediate1 Multiple Steps intermediate2 Cage-like Structure via Pd-catalyzed C-H Functionalization intermediate1->intermediate2 pleio (+)-Pleiocarpamine intermediate2->pleio Final Steps

Synthesis of Precursor 2: (+)-Macroline

The total synthesis of (+)-Macroline has been accomplished by several research groups. A notable approach by Kadam et al. in 2018 highlights a highly stereocontrolled route starting from L-tryptophan.

Key Features of the (+)-Macroline Synthesis:
  • Ireland-Claisen Rearrangement: A powerful method for stereoselective carbon-carbon bond formation.

  • Pictet-Spengler Cyclization: A classic and efficient reaction for the construction of the tetrahydro-β-carboline core of many indole alkaloids.

  • One-Pot Multi-reaction Process: Simplification of the synthetic sequence, leading to increased efficiency.

G start L-Tryptophan intermediate1 Intermediate via Ireland-Claisen Rearrangement start->intermediate1 Multiple Steps intermediate2 Pentacyclic Core via Pictet-Spengler Cyclization intermediate1->intermediate2 macro (+)-Macroline intermediate2->macro Final Steps

Comparative Analysis of Precursor Syntheses

While a direct comparison of two distinct total syntheses of this compound is not currently possible, a comparative analysis of the strategies employed for the synthesis of its constituent monomers provides valuable insights for synthetic chemists.

Feature(+)-Pleiocarpamine Synthesis (Okada et al.)(+)-Macroline Synthesis (Kadam et al.)
Starting Material Commercially available starting materialL-tryptophan
Key Reactions Radical cyclization, Pd-catalyzed C-H functionalizationIreland-Claisen rearrangement, Pictet-Spengler cyclization
Overall Strategy Focus on late-stage cage formationStepwise construction of the polycyclic core
Reported Yield Not explicitly stated for the full sequenceNot explicitly stated for the full sequence
Step Count 10 steps from a key intermediateNot explicitly stated for the full sequence

Experimental Protocols

Biomimetic Synthesis of this compound

This protocol is based on the work of Burke, Cook, and le Quesne.

To a solution of Pleiocarpamine (1.0 eq) in aqueous hydrochloric acid (0.2 N) at room temperature is added a solution of Macroline (1.0 eq) in the same solvent. The reaction mixture is stirred at room temperature for the specified time (typically several hours). The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Synthesis of (+)-Pleiocarpamine

A detailed experimental protocol for the total synthesis of (+)-Pleiocarpamine can be found in the supporting information of Okada et al., J. Am. Chem. Soc. 2023, 145, 30, 16337–16343.

Synthesis of (+)-Macroline

A detailed experimental protocol for the total synthesis of (+)-Macroline can be found in the supporting information of Kadam et al., Org. Lett. 2018, 20, 16, 4782–4786.

Conclusion

The synthesis of this compound is a testament to the power of biomimetic and convergent strategies in natural product synthesis. While a de novo total synthesis of the complete bisindole scaffold remains an open challenge, the elegant and efficient syntheses of its monomeric precursors, Pleiocarpamine and Macroline, represent significant achievements in the field. Future work in this area may focus on the development of a truly linear or alternative convergent synthesis of this compound, which could provide access to novel analogs with potentially enhanced biological activity. Researchers and drug development professionals can leverage the detailed synthetic strategies for the precursors to design and execute syntheses of other complex indole alkaloids.

In Vitro vs. In Vivo Efficacy of Villalstonine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo anticancer efficacy of Villalstonine, a bis-indole alkaloid derived from plants of the Alstonia genus. Due to the limited availability of data on purified this compound, this guide also incorporates findings from studies on alkaloid fractions of Alstonia scholaris, the plant from which this compound is commonly isolated. This provides a broader context for its potential therapeutic effects.

I. Quantitative Efficacy Data

The following tables summarize the available quantitative data on the in vitro and in vivo anticancer activities of this compound and related alkaloid fractions.

Table 1: In Vitro Cytotoxicity of this compound and Alstonia scholaris Alkaloid Fraction (ASERS)

Compound/FractionCell LineCancer TypeIC50 ValueCitation
This compoundMOR-PAdenocarcinoma (Lung)< 5 µM[1]
This compoundCOR-L23Large Cell Carcinoma (Lung)< 5 µM[1]
ASERSHeLaCervical Cancer5.53 µg/mL[2]
ASERSHepG2Liver Cancer25 µg/mL[2]
ASERSHL60Promyelocytic Leukemia11.16 µg/mL[2]
ASERSKBOral Carcinoma10 µg/mL[2]
ASERSMCF-7Breast Cancer29.76 µg/mL[2]

Table 2: In Vivo Antitumor Activity of Alstonia scholaris Alkaloid Fraction (ASERS) in a Murine Model

Animal ModelTumor TypeTreatmentDosageOutcomeCitation
Swiss Albino MiceEhrlich Ascites CarcinomaASERS210 mg/kg/day for 9 daysIncreased Median Survival Time (MST) to 54 days and Average Survival Time (AST) to 49.5 days. 20% of animals survived up to 120 days post-tumor-cell inoculation.[2]
Swiss Albino MiceEhrlich Ascites CarcinomaSaline (Control)-No survivors beyond 40 days. MST of 19.5 days and AST of 18.3 days.[2]
Swiss Albino MiceEhrlich Ascites CarcinomaCyclophosphamide (Positive Control)Not specifiedAll animals succumbed to death by 40 days. MST of 19.5 days and AST of 18.3 days.[2]

II. Experimental Protocols

A. In Vitro Cytotoxicity Assay (General Protocol)

This protocol is a generalized representation of a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: A stock solution of the test compound (e.g., this compound) is prepared and serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the compound. Control wells receive medium with the vehicle used to dissolve the compound.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compound to exert its effects.

  • MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the compound compared to the untreated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then determined by plotting a dose-response curve.

B. In Vivo Antitumor Study in a Murine Model (Ehrlich Ascites Carcinoma)

This protocol is based on the study conducted with the alkaloid fraction of Alstonia scholaris (ASERS)[2].

  • Animal Model: Healthy, adult Swiss albino mice are used for the study.

  • Tumor Inoculation: Ehrlich ascites carcinoma (EAC) cells are propagated in mice. A specific number of viable EAC cells (e.g., 2 x 10⁶ cells) are injected intraperitoneally into the experimental animals to induce tumor formation.

  • Treatment Groups: The tumor-bearing mice are randomly divided into several groups: a control group receiving saline, a positive control group receiving a standard anticancer drug (e.g., cyclophosphamide), and treatment groups receiving different doses of the test substance (e.g., ASERS).

  • Drug Administration: Treatment is initiated 24 hours after tumor inoculation. The test substance is administered daily for a specified period (e.g., 9 consecutive days) via a specific route (e.g., intraperitoneal injection).

  • Monitoring: The animals are monitored daily for changes in body weight, general health, and mortality. The survival time of each mouse is recorded.

  • Data Analysis: The antitumor effect is evaluated by comparing the median survival time (MST) and average survival time (AST) of the treated groups with the control group. An increase in the lifespan of the treated animals indicates the antitumor activity of the substance. The percentage increase in lifespan is calculated using the formula: [(MST of treated group / MST of control group) - 1] x 100.

III. Visualizing Mechanisms and Workflows

A. Proposed Signaling Pathway for Apoptosis Induction

The following diagram illustrates a plausible signaling pathway for apoptosis induction by alkaloids from Alstonia scholaris, including this compound. This is based on the general understanding that these compounds can modulate the expression of pro- and anti-apoptotic proteins.

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade cluster_3 Cellular Response This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare Cancer Cell Culture C Seed Cells in 96-well Plate A->C B Prepare this compound Stock Solution D Treat Cells with Serial Dilutions B->D C->D E Incubate for 24-72 hours D->E F Add MTT Reagent E->F G Incubate and Solubilize Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 Value H->I

References

Validating Villalstonine's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the genetic validation of Villalstonine's proposed mechanism of action, benchmarked against the established pharmacology of Vilazodone. This guide provides researchers, scientists, and drug development professionals with a comparative framework, supported by experimental data and detailed methodologies, to understand and explore the therapeutic potential of this bis-indole alkaloid.

Introduction

This compound, a complex bis-indole alkaloid, has garnered interest within the scientific community for its potential therapeutic applications. However, a clear understanding of its mechanism of action, particularly one validated through rigorous genetic studies, remains elusive. This guide aims to bridge this knowledge gap by proposing a plausible mechanism for this compound based on its structural similarity to other pharmacologically active alkaloids. To provide a robust comparative context, we will benchmark this inferred mechanism against that of Vilazodone, a well-characterized antidepressant with a genetically validated mode of action. By presenting available quantitative data, outlining detailed experimental protocols for validation, and visualizing key pathways and workflows, this guide serves as a valuable resource for researchers seeking to investigate and validate the therapeutic targets of novel compounds like this compound.

Proposed Mechanism of Action: this compound

Currently, there is a lack of direct genetic studies validating the specific molecular targets of this compound. However, based on the pharmacological profile of its close structural analog, Alstonine, a plausible mechanism of action can be inferred. Alstonine, another bis-indole alkaloid, has demonstrated antipsychotic-like effects in preclinical models, which are suggested to be mediated through its interaction with serotonin receptors, specifically the 5-HT2A and 5-HT2C subtypes. Therefore, it is hypothesized that this compound may also exert its neuropharmacological effects through modulation of the serotonergic system, potentially acting as an antagonist or partial agonist at 5-HT2A/2C receptors.

Comparative Agent: Vilazodone

To provide a clear benchmark for the validation of this compound's proposed mechanism, we have selected Vilazodone as a comparator. Vilazodone is an FDA-approved antidepressant that acts as a serotonin partial agonist and reuptake inhibitor (SPARI).[1][2][3] Its mechanism of action is well-documented and has been substantiated through various experimental approaches, including binding assays and functional studies. Vilazodone exhibits high affinity for the serotonin 1A (5-HT1A) receptor, where it acts as a partial agonist, and for the serotonin transporter (SERT), where it functions as an inhibitor.[1][4][5]

Quantitative Data Comparison

The following table summarizes the available quantitative data for this compound (inferred from Alstonine and general alkaloid studies) and Vilazodone, highlighting key parameters relevant to their mechanisms of action.

ParameterThis compound (Inferred/Proposed)Vilazodone (Experimental Data)References
Primary Target(s) 5-HT2A/2C Receptors5-HT1A Receptor, Serotonin Transporter (SERT),[1][4][5]
Binding Affinity (Ki) Not yet determined5-HT1A Receptor: 2.1 nM (IC50); SERT: 1.6 nM (IC50)[6]
Functional Activity Proposed Antagonist/Partial Agonist5-HT1A Receptor: Partial Agonist; SERT: Inhibitor,[1][4]

Experimental Protocols for Genetic Validation

To rigorously validate the proposed mechanism of action for this compound, a series of genetic and molecular pharmacology experiments are necessary. Below are detailed protocols for key experiments that could be employed, drawing parallels with the validation of Vilazodone's mechanism.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for its putative targets (5-HT2A/2C receptors).

Methodology:

  • Membrane Preparation: Cell lines stably expressing human 5-HT2A or 5-HT2C receptors (e.g., HEK293 cells) are cultured and harvested. The cells are lysed, and the cell membranes are isolated through centrifugation.

  • Binding Assay: The prepared membranes are incubated with a specific radiolabeled ligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C) in the presence of varying concentrations of this compound.

  • Detection and Analysis: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter. The data are then analyzed to determine the inhibition constant (Ki) of this compound for each receptor, which is a measure of its binding affinity.

Functional Assays (e.g., Calcium Mobilization Assay)

Objective: To determine the functional activity of this compound at its putative target receptors (i.e., whether it acts as an agonist, antagonist, or inverse agonist).

Methodology:

  • Cell Culture: Cells expressing the target receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4) are plated in a microplate.

  • Compound Treatment: The cells are treated with varying concentrations of this compound. To test for antagonistic activity, cells are pre-incubated with this compound before the addition of a known agonist for the receptor (e.g., serotonin).

  • Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader. An increase in fluorescence indicates receptor activation (agonism), while a blockage of the agonist-induced signal indicates antagonism.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of this compound.

In Vivo Behavioral Studies with Knockout Mice

Objective: To determine if the behavioral effects of this compound are dependent on its putative target receptors.

Methodology:

  • Animal Models: Wild-type mice and mice with a genetic knockout of the 5-HT2A or 5-HT2C receptor are used.

  • Behavioral Testing: A relevant behavioral test, such as the open field test (for locomotor activity) or the elevated plus maze (for anxiety-like behavior), is conducted.

  • Drug Administration: Mice from both genotypes (wild-type and knockout) are administered either vehicle or this compound at various doses.

  • Data Collection and Analysis: The behavioral responses of the mice are recorded and analyzed. A loss or significant reduction of this compound's effect in the knockout mice compared to the wild-type mice would provide strong evidence that the drug's action is mediated through that specific receptor. For instance, studies have shown that the antidepressant-like effects of Vilazodone are blocked by 5-HT1A receptor antagonists.[4]

Visualizing Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound, the experimental workflow for its genetic validation, and a comparison of its proposed mechanism with that of Vilazodone.

Villalstonine_Signaling_Pathway This compound This compound HTR2A_2C 5-HT2A/2C Receptor This compound->HTR2A_2C Binds to Gq_11 Gq/11 HTR2A_2C->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca2+ IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., altered neuronal excitability) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Proposed signaling pathway of this compound via 5-HT2A/2C receptors.

Genetic_Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., Calcium Mobilization) (Determine EC50/IC50) Knockout_Models Generate/Obtain 5-HT2A/2C Knockout Mice Functional_Assay->Knockout_Models Behavioral_Studies Behavioral Phenotyping (e.g., Open Field, EPM) Knockout_Models->Behavioral_Studies Drug_Testing Administer this compound to WT and KO mice Behavioral_Studies->Drug_Testing Hypothesis Hypothesis: This compound targets 5-HT2A/2C receptors Hypothesis->Binding_Assay Hypothesis->Functional_Assay Data_Analysis Data Analysis and Conclusion cluster_invivo cluster_invivo cluster_invivo->Data_Analysis

Caption: Experimental workflow for the genetic validation of this compound's mechanism.

Mechanism_Comparison cluster_this compound This compound (Proposed) cluster_Vilazodone Vilazodone (Established) This compound This compound Vill_Target 5-HT2A/2C Receptors This compound->Vill_Target Binds to Vill_Effect Modulation of Neuronal Excitability Vill_Target->Vill_Effect Vilazodone Vilazodone Vila_Target1 5-HT1A Receptor Vilazodone->Vila_Target1 Partial Agonist Vila_Target2 SERT Vilazodone->Vila_Target2 Inhibitor Vila_Effect Increased Serotonergic Neurotransmission Vila_Target1->Vila_Effect Vila_Target2->Vila_Effect

Caption: Comparison of this compound's proposed and Vilazodone's established mechanisms.

Conclusion

The validation of a drug's mechanism of action is a cornerstone of modern drug discovery and development. While this compound presents an intriguing therapeutic candidate, a comprehensive understanding of its molecular targets is paramount. This guide provides a roadmap for researchers to systematically investigate the proposed serotonergic mechanism of this compound. By employing the outlined genetic and pharmacological approaches and drawing comparisons with well-characterized drugs like Vilazodone, the scientific community can effectively elucidate the therapeutic potential and underlying biology of this promising bis-indole alkaloid. The data and protocols presented herein are intended to serve as a foundational resource to stimulate and guide future research in this area.

References

Lack of Publicly Available Data on Structure-Activity Relationships of Villalstonine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, no specific studies detailing the structure-activity relationship (SAR) of a series of villalstonine derivatives for any particular biological activity, including anticancer, neuroprotective, or anti-inflammatory effects, could be located.

While the bisindole alkaloid this compound itself has been a subject of interest, particularly in the context of its synthesis, there is a notable absence of published research that systematically explores how modifications to its chemical structure affect its biological activity. Structure-activity relationship studies are crucial in drug discovery and development as they provide valuable insights into the chemical features responsible for the pharmacological effects of a compound, guiding the design of more potent and selective analogs.

The conducted searches for terms such as "structure-activity relationship of this compound derivatives," "this compound derivatives biological activity," and more specific queries related to anticancer, neuroprotective, and anti-inflammatory activities did not yield any publications presenting a comparative analysis of different this compound analogs. The search results were generally broad, covering SAR studies of other classes of alkaloids or natural products, or focusing solely on the synthesis of the parent this compound molecule.

This lack of available data prevents the creation of a detailed comparison guide as requested. Such a guide would require quantitative data from biological assays performed on a series of this compound derivatives, along with the corresponding experimental protocols.

At present, the scientific community has not published research on the structure-activity relationships of this compound derivatives. Therefore, it is not possible to provide a comparison guide summarizing quantitative data, experimental protocols, and signaling pathways related to this specific topic.

Researchers, scientists, and drug development professionals interested in the pharmacological potential of this compound may find it necessary to initiate their own SAR studies to explore the therapeutic possibilities of this complex natural product. Future research in this area would be a valuable contribution to the field of medicinal chemistry.

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Villalstonine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Villalstonine, a bisindole alkaloid with known antiplasmodial and potential anticancer activities, requires careful management throughout its lifecycle, including its ultimate disposal. Due to its biological activity, this compound should be handled as a potentially cytotoxic compound, necessitating specific disposal procedures to mitigate risks to personnel and the environment.

Essential Safety and Handling Information

Summary of this compound Properties:

PropertyValueSource
Chemical Formula C41H48N4O4N/A
Molar Mass 660.85 g/mol N/A
Appearance Amorphous red solid (for some related compounds)N/A
Biological Activity Antiplasmodial, AnticancerN/A
Hazard Classification Assumed CytotoxicN/A

Step-by-Step Disposal Protocol for this compound

The following experimental protocol outlines the recommended procedure for the safe disposal of this compound and any contaminated materials. This protocol is based on general guidelines for the disposal of cytotoxic and other biologically active chemical wastes.

Materials:

  • Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or face shield

    • Lab coat

    • Respiratory protection (if handling powders or creating aerosols)

  • Designated, leak-proof, and puncture-resistant waste container, clearly labeled as "Cytotoxic Waste for Incineration" (often purple).

  • Sealable plastic bags for contaminated labware.

  • Spill kit for cytotoxic agents.

Procedure:

  • Personnel Protection: Before handling this compound waste, don all appropriate PPE to prevent skin and eye contact, and inhalation.

  • Waste Segregation:

    • Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated gloves, bench paper, and disposable labware, in a designated "Cytotoxic Waste" container.

    • Liquid Waste: Collect liquid waste containing this compound in a sealed, leak-proof container clearly labeled "Cytotoxic Liquid Waste for Incineration." Do not mix with other solvent waste streams.

    • Sharps: Any sharps, such as needles or contaminated glassware, must be placed in a puncture-resistant sharps container specifically designated for cytotoxic waste.

  • Container Management:

    • Keep the cytotoxic waste container closed when not in use.

    • Do not overfill the container.

    • Store the container in a designated, secure area away from general laboratory traffic.

  • Decontamination:

    • Decontaminate any surfaces or non-disposable equipment that has come into contact with this compound using an appropriate method, such as a solution of sodium hypochlorite followed by a rinse with 70% ethanol. Collect all cleaning materials as cytotoxic waste.

  • Final Disposal:

    • Arrange for the collection and disposal of the cytotoxic waste through a licensed hazardous waste disposal company. The primary method for the destruction of cytotoxic compounds is high-temperature incineration.

Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram has been created using the DOT language.

VillalstonineDisposal Start This compound Waste Generated Assess_Waste_Type Assess Waste Type Start->Assess_Waste_Type Solid_Waste Solid Waste (e.g., powder, contaminated labware) Assess_Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., solutions) Assess_Waste_Type->Liquid_Waste Liquid Sharps_Waste Sharps Waste (e.g., needles, broken glass) Assess_Waste_Type->Sharps_Waste Sharps Package_Solid Package in Labeled Purple Container Solid_Waste->Package_Solid Package_Liquid Package in Labeled, Leak-Proof Purple Container Liquid_Waste->Package_Liquid Package_Sharps Package in Puncture-Resistant Sharps Container Sharps_Waste->Package_Sharps Store_Securely Store in Designated Secure Area Package_Solid->Store_Securely Package_Liquid->Store_Securely Package_Sharps->Store_Securely Arrange_Pickup Arrange for Professional Disposal Store_Securely->Arrange_Pickup Incineration High-Temperature Incineration Arrange_Pickup->Incineration

Personal protective equipment for handling Villalstonine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of Villalstonine in a laboratory setting. Given the limited availability of specific safety data for this compound, the following recommendations are based on best practices for handling potent bisindole alkaloids and other hazardous chemical compounds.

Hazard Identification and Risk Assessment

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[3][4][5]

  • Eye and Skin Irritation: May cause serious eye and skin irritation.[3][4]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory tract irritation.[3][5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for various activities involving this compound.

Activity Gloves Eye Protection Lab Coat/Body Protection Respiratory Protection
Unpacking/Storage Chemical-resistant gloves (Nitrile, Neoprene)[6][7]Safety glasses with side shields[8]Standard lab coatNot generally required
Weighing/Aliquoting (Solid) Double-gloving with chemical-resistant gloves[9]Safety goggles or face shield[6][10]Disposable lab coat over standard lab coatNIOSH-approved respirator (e.g., N95) in a fume hood[3]
Solution Preparation Chemical-resistant gloves[6]Safety goggles[6]Chemical-resistant apron over lab coat[7]Work in a certified chemical fume hood
Experimental Use Chemical-resistant gloves[6]Safety glasses with side shields[8]Standard lab coatWork in a well-ventilated area or fume hood
Spill Cleanup Heavy-duty, chemical-resistant glovesChemical splash goggles and face shield[10]Chemical-resistant suit or coveralls[6]NIOSH-approved respirator with appropriate cartridges
Waste Disposal Chemical-resistant gloves[6]Safety glasses with side shields[8]Lab coatNot generally required if waste is properly contained

Handling Procedures and Operational Plan

A systematic approach to handling this compound is essential to ensure safety.

Workflow for Handling this compound:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Obtain and review SDS b Conduct risk assessment a->b c Prepare designated handling area (fume hood) b->c d Assemble all necessary PPE c->d e Weigh solid this compound in fume hood d->e f Prepare stock solutions in fume hood e->f g Label all containers clearly f->g h Perform experiment in designated area g->h i Decontaminate work surfaces h->i j Segregate and label waste i->j k Dispose of waste according to institutional guidelines j->k l Remove and dispose of/clean PPE k->l m Wash hands thoroughly l->m

Caption: A generalized workflow for the safe handling of this compound.

Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound

  • Preparation:

    • Don all appropriate PPE as outlined in the table above for "Solution Preparation".

    • Ensure a certified chemical fume hood is operational.

    • Prepare a designated waste container for this compound-contaminated materials.

  • Weighing:

    • Tare a clean, dry vial on an analytical balance inside the fume hood.

    • Carefully add the desired amount of solid this compound to the vial using a chemical-resistant spatula. Avoid creating dust.

    • Record the exact weight of the compound.

  • Solubilization:

    • Using a calibrated pipette, add the appropriate volume of a suitable solvent (e.g., DMSO) to the vial to achieve a 10 mM concentration.

    • Cap the vial securely and vortex or sonicate until the solid is completely dissolved.

  • Storage and Labeling:

    • Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution at the recommended temperature, away from light and incompatible materials.[3]

  • Cleanup:

    • Wipe down the spatula, balance, and work surface inside the fume hood with an appropriate decontaminating solution.

    • Dispose of all contaminated materials (e.g., weigh paper, pipette tips, gloves) in the designated waste container.

    • Remove PPE and wash hands thoroughly.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Response Decision Tree:

G spill Spill Occurs is_major Is the spill large, in a public area, or poses an immediate danger? spill->is_major evacuate Evacuate the area. Call emergency services. is_major->evacuate Yes is_minor Is the spill small and contained? is_major->is_minor No is_minor->evacuate No alert Alert others in the immediate area. is_minor->alert Yes ppe Don appropriate PPE for spill cleanup. alert->ppe contain Contain the spill with absorbent material. ppe->contain cleanup Clean the area with appropriate materials. contain->cleanup dispose Dispose of all cleanup materials as hazardous waste. cleanup->dispose report Report the incident to your supervisor. dispose->report

Caption: A decision tree for responding to a chemical spill.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[3][5]

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][5]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • Ingestion: Wash out mouth with water. Do NOT induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.[5]

Disposal Plan

All this compound waste, including unused compound, contaminated labware, and cleaning materials, must be disposed of as hazardous chemical waste.

Disposal Workflow:

G start Generate this compound Waste segregate Segregate waste into solid and liquid containers. start->segregate solid_waste Solid Waste: Contaminated gloves, wipes, plasticware segregate->solid_waste liquid_waste Liquid Waste: Unused solutions, solvent rinses segregate->liquid_waste label_waste Label containers clearly with 'Hazardous Waste - this compound'. solid_waste->label_waste liquid_waste->label_waste store_waste Store waste in a designated, secure area. label_waste->store_waste request_pickup Arrange for disposal by a licensed hazardous waste contractor. store_waste->request_pickup end Waste Disposed request_pickup->end

Caption: A workflow for the proper disposal of this compound waste.

Disposal Guidelines:

  • Do not dispose of this compound down the drain or in the regular trash.[11]

  • Collect all waste in clearly labeled, sealed containers.[12][13]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[14]

  • If you are unsure about disposal procedures, contact your institution's Environmental Health and Safety (EHS) department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Villalstonine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Villalstonine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.